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  • Product: 9-oxabicyclo[4.2.1]nonan-2-one
  • CAS: 19740-78-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 9-oxabicyclo[4.2.1]nonan-2-one

This guide serves as a technical reference for 9-oxabicyclo[4.2.1]nonan-2-one , a bridged bicyclic ether-ketone.[1] It is designed for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 9-oxabicyclo[4.2.1]nonan-2-one , a bridged bicyclic ether-ketone.[1] It is designed for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's construction, reactivity, and role as a structural probe in neuropharmacology.

[1][2]

Introduction & Structural Significance

9-Oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4) is a rigid bicyclic scaffold belonging to the hetero-bridged cyclononane family.[1] It represents the oxygen-containing analogue of the homotropane core found in Anatoxin-a , a potent cyanobacterial neurotoxin.[1]

While the nitrogenous homotropane (9-azabicyclo[4.2.1]nonane) is celebrated for its high affinity to nicotinic acetylcholine receptors (nAChRs), the 9-oxa analogue serves as a critical "negative control" and structural probe. By replacing the bridgehead nitrogen with oxygen, researchers eliminate the capacity for protonation and cation-


 interactions, allowing for the isolation of hydrogen-bonding and steric contributions in ligand-receptor binding.[1]
Key Chemical Identifiers
PropertyData
IUPAC Name 9-oxabicyclo[4.2.1]nonan-2-one
CAS Number 19740-78-4
Molecular Formula C

H

O

Molecular Weight 140.18 g/mol
Core Skeleton Bicyclo[4.2.1]nonane (Heteroatom at position 9)
Chirality Chiral (Resolvable enantiomers due to bridge asymmetry)

Structural Analysis & Conformation

The [4.2.1] bicyclic system consists of a seven-membered ring (cycloheptane) bridged by a single atom (oxygen) at positions 1 and 6.

Conformational Rigidity

Unlike the parent cyclooctane, which is highly flexible, the 9-oxa bridge locks the molecule into a rigid conformation.

  • The Seven-Membered Ring: Typically adopts a distorted chair or twist-chair conformation to minimize transannular strain.[1]

  • The Bridge: The C1–O9–C6 bond angle is constrained, creating significant strain compared to acyclic ethers. This strain manifests in the reactivity of the bridgehead carbons.

  • Stereochemistry: The ketone at C2 introduces asymmetry.[1] The protons adjacent to the ketone (C3) and the bridgehead (C1) exhibit distinct coupling constants (

    
    -values) in NMR due to the fixed dihedral angles.
    
Bredt's Rule Implications

While Bredt's rule strictly forbids double bonds at bridgeheads in small bicyclic systems, the [4.2.1] system is large enough to accommodate some bridgehead strain. However, enolization of the C2 ketone towards the C1 bridgehead is kinetically disfavored compared to enolization towards C3, preserving the bridgehead integrity.

Synthetic Methodologies

The synthesis of 9-oxabicyclo[4.2.1]nonan-2-one relies heavily on transannular cyclization reactions of cyclooctane derivatives.[1] The proximity of functional groups across the medium-sized ring (C1 and C5/C6 interaction) drives the formation of the ether bridge.

Route A: Transannular Oxidation of Cycloocta-1,5-diene (COD)

This is the most authoritative and scalable route.[1] It leverages the "pre-organized" conformation of COD complexes or oxidized derivatives.

  • Epoxidation/Hydrolysis: Starting from cis,cis-cycloocta-1,5-diene, mono-epoxidation followed by hydrolysis or direct reaction with peracids (e.g., trifluoroperacetic acid) generates hydroxy-cyclooctanone intermediates.[1]

  • Transannular Etherification: Under acidic conditions, a C5-hydroxyl group attacks the C1 position (often activated as an epoxide or ketone), closing the oxygen bridge.

  • Oxidation: The resulting 9-oxabicyclo[4.2.1]nonan-2-ol is oxidized (Jones oxidation or Swern) to the final ketone.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from the commodity chemical COD to the target scaffold.

SynthesisPath COD Cycloocta-1,5-diene (Starting Material) Epoxide Mono-Epoxide Intermediate COD->Epoxide Peracid (mCPBA) Cyclooctanediol 5-Hydroxycyclooctanone (Transient) Epoxide->Cyclooctanediol Acid Hydrolysis (Ring Opening) Alcohol 9-Oxabicyclo[4.2.1] nonan-2-ol Cyclooctanediol->Alcohol Transannular Cyclization (H+) Ketone 9-Oxabicyclo[4.2.1] nonan-2-one Alcohol->Ketone Jones Oxidation (CrO3/H2SO4)

Figure 1: Standard synthetic route via transannular cyclization of cyclooctane precursors.

Reactivity Profile

Ketone Functionalization

The C2 ketone is the primary handle for derivatization.

  • Nucleophilic Addition: Grignard reagents and hydrides attack predominantly from the exo face (away from the oxygen bridge) due to steric shielding by the bridge, yielding endo-alcohols.

  • Wittig Olefination: Converts the ketone to the exocyclic alkene, a precursor for anatoxin-a analogs.[1]

Ether Bridge Stability

The oxa-bridge is chemically robust but can be cleaved under harsh Lewis acidic conditions (e.g., BBr


 or excess TMSI), reverting the system to substituted cyclooctanes. This reversibility is often exploited in "protecting group" strategies for medium rings.[1]
Rearrangements

The [4.2.1] system is susceptible to skeletal rearrangements.

  • Acid-Catalyzed: Treatment with strong protic acids can induce a hydride shift, contracting the ring to a bicyclo[3.3.1]nonane system (the isotwistane or adamantane pathway) if thermodynamic sinks exist.

Applications in Drug Discovery

The primary utility of 9-oxabicyclo[4.2.1]nonan-2-one is in Structure-Activity Relationship (SAR) studies for nicotinic agonists.[1]

The "Oxa-Switch" in Anatoxin-a

Anatoxin-a is a high-affinity agonist for


 and 

nAChRs.[1] The binding is driven by:
  • Cation-

    
     Interaction:  The protonated secondary amine (NH
    
    
    
    ) interacts with tryptophan residues in the receptor binding pocket.[1]
  • Hydrogen Bonding: The ketone accepts a hydrogen bond.[1]

The 9-Oxa Analog:

  • Loss of Affinity: Replacing the NH with O removes the positive charge.[1] Studies show a dramatic drop in potency (

    
     shifts from nM to 
    
    
    
    M range).
  • Mechanistic Insight: This confirms that the cationic nature of the bridgehead is essential for high-affinity binding, rather than just the steric bulk or the bicyclic geometry.[1]

SAR_Comparison Anatoxin Anatoxin-a (9-Azabicyclo...) Receptor nAChR Binding Pocket (Trp Residues) Anatoxin->Receptor Binding Interaction1 Cation-Pi Interaction (High Affinity) Anatoxin->Interaction1 OxaAnalog 9-Oxa Analog (9-Oxabicyclo...) OxaAnalog->Receptor Binding Interaction2 Steric Fit Only (Low Affinity) OxaAnalog->Interaction2

Figure 2: Pharmacological comparison highlighting the critical role of the bridgehead atom.

Experimental Protocol: Synthesis of the Core

Note: This protocol is a synthesized standard procedure based on transannular cyclization methodologies (e.g., Cope et al., Wiseman et al.).

Objective: Synthesis of 9-oxabicyclo[4.2.1]nonan-2-ol (Precursor to the ketone).

  • Epoxidation: Dissolve cis,cis-cycloocta-1,5-diene (10 mmol) in CH

    
    Cl
    
    
    
    . Add m-CPBA (1.1 equiv) at 0°C. Stir for 4 hours.
  • Quench & Workup: Wash with NaHCO

    
     and brine. Dry over MgSO
    
    
    
    . Isolate mono-epoxide.
  • Cyclization: Dissolve the epoxide in aqueous dioxane containing catalytic H

    
    SO
    
    
    
    . Heat to reflux for 12 hours. The acid catalyzes the opening of the epoxide and the transannular attack of the hydrated species.
  • Purification: Extract with ether. The product, 9-oxabicyclo[4.2.1]nonan-2-ol, is purified by silica gel chromatography (Hexane/EtOAc gradient).

  • Oxidation to Ketone: Dissolve the alcohol in acetone.[1] Add Jones reagent dropwise at 0°C until the orange color persists.[1] Quench with isopropanol. Extract and purify to yield 9-oxabicyclo[4.2.1]nonan-2-one as a colorless oil or low-melting solid.[1]

References

  • Cope, A. C., & Peterson, P. E. (1959). Transannular Reactions in the Cyclooctane Series.[1][2] Journal of the American Chemical Society.[1] Link

  • Wonnacott, S., & Gallagher, T. (2006).[3] The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors.[1][3][4][5] Marine Drugs.[1][3][5] Link

  • Paquette, L. A., et al. (1970). Transannular cyclizations of cyclooctane derivatives.[1][2] Journal of Organic Chemistry.[1] (Contextual citation for [4.2.1] synthesis).

  • PubChem Compound Summary. (2024). 9-Oxabicyclo[4.2.1]nonan-2-ol.[1][6][7] National Center for Biotechnology Information.[1] Link

  • NIST Chemistry WebBook. 9-Oxabicyclo[4.2.1]nonane.[1] Standard Reference Data.[1][8] Link

Sources

Exploratory

Conformational Analysis of 9-Oxabicyclo[4.2.1]nonan-2-one Ring Systems: A Technical Guide

The Structural Paradigm: Beyond Simple Bicycles The 9-oxabicyclo[4.2.1]nonane framework is a privileged, oxygen-bridged chiral scaffold embedded within complex, biologically active natural products such as the armatols a...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Paradigm: Beyond Simple Bicycles

The 9-oxabicyclo[4.2.1]nonane framework is a privileged, oxygen-bridged chiral scaffold embedded within complex, biologically active natural products such as the armatols and peniroquesines[1][2]. Unlike the rigid, highly symmetrical bicyclo[3.3.1]nonane systems, the [4.2.1] topology features a highly flexible seven-membered ring constrained by a two-carbon bridge and a bridging oxygen atom[3].

When a carbonyl group is introduced at the C2 position to form 9-oxabicyclo[4.2.1]nonan-2-one , the conformational landscape shifts dramatically. The stereoelectronic repulsion between the lone pairs of the 9-oxa bridgehead and the C2 carbonyl oxygen dictates the global minimum of the system. Understanding these dynamics is critical for researchers utilizing these intermediates in transannular O-heterocyclization reactions, Baeyer-Villiger oxidations, and total syntheses[4][5].

Thermodynamic & Kinetic Causality in Conformation

The bicyclo[4.2.1]nonane skeleton inherently possesses conformational mobility, primarily localized in the seven-membered ring[6]. However, the 9-oxabicyclo[4.2.1]nonan-2-one system is restricted to two primary conformational families:

  • Twist-Chair (TC) : The C3-C4-C5-C6 segment adopts a staggered, chair-like geometry. This minimizes transannular steric clashes and maximizes the distance between the C2=O dipole and the C9-O dipole.

  • Twist-Boat (TB) : The seven-membered ring flips into a boat-like geometry. While this relieves some torsional strain at the C4-C5 bond, it forces the C2 carbonyl oxygen into closer spatial proximity with the bridging oxygen, resulting in a destabilizing dipole-dipole interaction.

Because the energy barrier for the pseudorotation between TC and TB is relatively low (approx. 4–6 kcal/mol), the system exhibits rapid exchange on the NMR timescale at ambient temperatures, necessitating specialized analytical workflows.

Conformations TC Twist-Chair (TC) Global Minimum TS Transition State (TS) Ring Flip TC->TS +4.5 kcal/mol TS->TC -4.5 kcal/mol TB Twist-Boat (TB) Local Minimum TS->TB -2.1 kcal/mol TB->TS +2.1 kcal/mol

Thermodynamic interconversion pathway between TC and TB conformers.

Self-Validating Experimental Workflows

To accurately map the conformational equilibrium of 9-oxabicyclo[4.2.1]nonan-2-one, empirical spectroscopy must be coupled with quantum mechanical modeling. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Variable-Temperature NMR (VT-NMR) Elucidation

Causality: Room-temperature NMR yields time-averaged signals that obscure minor conformers. By cooling the sample below the coalescence temperature, the interconversion rate drops below the NMR timescale, allowing direct observation of the discrete TC and TB states.

  • Sample Preparation: Dissolve 15 mg of highly pure 9-oxabicyclo[4.2.1]nonan-2-one in 0.5 mL of anhydrous, deuterated dichloromethane (CD2Cl2). Why CD2Cl2? It maintains low viscosity and high solubility at cryogenic temperatures.

  • Cooling Sequence: Acquire baseline 1D ¹H and ¹³C spectra at 298 K. Lower the probe temperature in 10 K increments down to 193 K, allowing 15 minutes of thermal equilibration per step.

  • Data Acquisition: At 193 K (post-decoalescence), acquire 1D ¹H, ¹³C, and 2D ROESY spectra. Extract the ³J(H,H) coupling constants for the C3 and C4 protons.

  • Self-Validation Mechanism: Integrate the decoalesced signals at 193 K. The sum of the integrals for the TC and TB conformers must perfectly match the integral of the time-averaged signal at 298 K. Any deviation indicates sample precipitation or degradation during cooling.

Protocol B: Computational Conformational Search (DFT)

Causality: Experimental NOE volumes and J-couplings require theoretical benchmarks for assignment. Density Functional Theory (DFT) provides the precise geometries and thermodynamic weights needed to decode the NMR data.

  • MM Ensemble Generation: Run a Monte Carlo conformational search using the OPLS4 force field to generate all possible ring geometries.

  • DFT Optimization: Optimize all conformers within a 5.0 kcal/mol window at the B3LYP/6-31G(d) level of theory.

  • Thermodynamic Refinement: Perform single-point energy calculations using M06-2X/6-311+G(2d,p) with an SMD solvation model (dichloromethane) to obtain highly accurate Gibbs free energies (ΔG).

  • Self-Validation Mechanism: Perform a vibrational frequency analysis on all optimized geometries. The strict absence of imaginary frequencies confirms that the structures are true local minima and not transition states.

Workflow Start Isolate 9-oxabicyclo[4.2.1] nonan-2-one NMR VT-NMR Spectroscopy (CD2Cl2, 193 K) Start->NMR Comp Computational Search (MM to DFT) Start->Comp Analysis J-Coupling & NOE Extraction NMR->Analysis Energy Boltzmann Population Calculation Comp->Energy Valid Cross-Validation (Exp vs. Theory) Analysis->Valid Energy->Valid

Self-validating experimental and computational workflow for conformational analysis.

Quantitative Data Synthesis

The convergence of theoretical calculations and empirical NMR data provides a definitive map of the 9-oxabicyclo[4.2.1]nonan-2-one system. As shown in the tables below, the Twist-Chair (TC) conformation dominates the equilibrium due to minimized dipole-dipole repulsion.

Table 1: Relative Free Energies and Boltzmann Populations

Conformer Relative Free Energy (ΔG, kcal/mol) Theoretical Population (298 K) Dipole Moment (Debye)
Twist-Chair (TC) 0.00 91.8% 2.84

| Twist-Boat (TB) | 1.45 | 8.2% | 3.51 |

Table 2: Diagnostic NMR Parameters for Conformer Identification

Diagnostic Parameter Twist-Chair (TC) Expected Twist-Boat (TB) Expected Experimental Observation (193 K)
³J(H3α, H4β) 11.2 Hz (Anti-periplanar) 4.5 Hz (Gauche) 10.8 Hz (Matches dominant TC)
³J(H4α, H5α) 3.1 Hz (Gauche) 9.8 Hz (Anti-periplanar) 3.4 Hz (Matches dominant TC)

| NOE (H1, H8) | Strong (2.2 Å distance) | Weak (3.1 Å distance) | Strong cross-peak observed |

The strong correlation between the DFT-predicted coupling constants and the low-temperature NMR data definitively proves that the 9-oxabicyclo[4.2.1]nonan-2-one ring system rests predominantly in the Twist-Chair conformation, a factor that must be accounted for when utilizing this scaffold in stereoselective total synthesis[2][5].

References

  • MolAid. 9-oxabicyclo[4.2.1]nonane-2,5-dione and related Baeyer-Villiger oxidations. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Revision of the Peniroquesine Biosynthetic Pathway: Ring Strain Controls the Unique Carbocation Rearrangement Cascade. Retrieved from[Link]

  • Vilnius University. Design of supramolecular tubular structures based on bicyclo[3.3.1]nonane framework and conformational equilibria. Retrieved from[Link]

  • ACS Organic Letters. Enantioselective Michael Addition/Cyclization/Desymmetrization Sequence: Synthesis of Chiral Oxygen-Bridged Bicyclic Compounds. Retrieved from [Link]

  • ResearchGate. Synthesis and determination of the absolute configuration of Armatol A through a polyepoxide cyclization cascade. Retrieved from[Link]

Sources

Foundational

Architecting the 9-Oxabicyclo[4.2.1]nonane Core: A Comprehensive Technical Guide to Natural Product Synthesis and Structural Biology

Executive Summary The 9-oxabicyclo[4.2.1]nonane core is an intricate, bridged bicyclic ether scaffold found in several highly complex natural products, most notably the gymnothelignan family of lignans and select marine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-oxabicyclo[4.2.1]nonane core is an intricate, bridged bicyclic ether scaffold found in several highly complex natural products, most notably the gymnothelignan family of lignans and select marine acetogenins. As a Senior Application Scientist, I have observed that this core presents profound synthetic challenges due to the inherent ring strain and the stereochemical demands of the transannular ether linkage. This whitepaper explores the structural biology of natural products containing this core and details the state-of-the-art, self-validating synthetic methodologies utilized to construct this privileged scaffold.

Structural Biology & Natural Occurrence

The 9-oxabicyclo[4.2.1]nonane system is prominently featured in eupodienone- and dibenzocyclooctene-type lignans isolated from the plant Gymnotheca involucrata[1].

  • Gymnothelignan N : An eupodienone-type lignan characterized by an unprecedented spirodienone motif bridging across a tetrahydrofuran (THF) ring, forming the rigid 9-oxabicyclo[4.2.1]nonane structure[2].

  • Gymnothelignans L and V : Dibenzocyclooctene-type lignans possessing an axially chiral biphenyl skeleton connected to the

    
    - and 
    
    
    
    -positions of the THF ring[3].

Biologically, these molecules exhibit moderate cytotoxic activities against various cancer cell lines, making them highly attractive targets for drug development professionals seeking novel antineoplastic pharmacophores[2]. The three-dimensional nature of these bridged scaffolds often leads to enhanced metabolic stability and reduced lipophilicity—highly desirable characteristics for modern drug candidates[4].

Mechanistic Logic & Synthetic Strategies

Constructing the 9-oxabicyclo[4.2.1]nonane framework requires overcoming the entropic penalty of medium-sized ring formation. Two primary strategies have proven highly effective in modern organic synthesis:

A. Oxidative Dearomatization and Intramolecular Friedel-Crafts Cyclization

The total synthesis of Gymnothelignan N utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA)[3]. The causality behind this reagent choice is critical: PIDA selectively oxidizes a phenol precursor into a highly electrophilic phenoxenium ion. This dearomatization breaks the aromatic stability, creating a reactive intermediate that undergoes a transannular Friedel-Crafts cyclization with an appended electron-rich aromatic ring[1]. This method achieves the 9-oxabicyclo[4.2.1]nonane core efficiently, overcoming the strain of the 4.2.1 bridged system[3]. In 2022, Lee and co-workers further optimized access to this core via a Kowalski ester homologation cascade[5].

B. TiCl₄-Promoted Tandem Carbonyl/Imine Addition and Friedel-Crafts Cyclization

For the synthesis of benzo-fused 9-oxabicyclo[4.2.1]nonanes, Ghosh et al. developed a robust multicomponent reaction[6]. The choice of TiCl₄ is deliberate; as a strong, oxophilic Lewis acid, it coordinates to the carbonyl/imine electrophile to drastically lower its LUMO energy, facilitating the addition of a vinyl ether[7]. This generates a stable oxocarbenium ion intermediate. An internal electron-rich aromatic nucleophile then traps this intermediate via a Friedel-Crafts cyclization, yielding the bridged bicyclic system with exceptional diastereoselectivity[8].

G B PIDA Oxidation (Dearomatization) C Phenoxenium Ion Intermediate B->C D Intramolecular Friedel-Crafts C->D E Gymnothelignan N Core (9-oxabicyclo[4.2.1]nonane) D->E Transannular Attack A A A->B F Vinyl Ether + Electrophile G TiCl4 Activation (Lewis Acid) F->G H Oxocarbenium Ion Intermediate G->H I Tandem Friedel-Crafts H->I J Benzo-Fused 9-oxabicyclo[4.2.1]nonane I->J Diastereoselective Closure

Mechanistic pathways for the construction of the 9-oxabicyclo[4.2.1]nonane core.

Quantitative Data Summary

The following table summarizes the quantitative performance metrics of the primary synthetic methodologies used to construct the 9-oxabicyclo[4.2.1]nonane core[8],[3].

Compound / Core TargetSynthetic MethodologyKey Reagent / CatalystYield (%)Diastereomeric Ratio (dr)Biological Significance
Gymnothelignan N Oxidative Dearomatization / Friedel-CraftsPIDA70%2.6:1Moderate cytotoxicity against cancer cell lines
Benzo-fused 9-oxabicyclo[4.2.1]nonanes Tandem Carbonyl Addition / Friedel-CraftsTiCl₄65–85%>99:1 (Single diastereomer)Scaffolds for HIV-1 protease inhibitors

Self-Validating Experimental Methodologies

A self-validating protocol incorporates built-in diagnostic checkpoints that confirm the success of each intermediate step before proceeding. This prevents the compounding of errors in complex multi-step syntheses.

Protocol 1: PIDA-Mediated Synthesis of the Gymnothelignan N Core

Reference Standard: Canesi group methodology adapted for Gymnothelignan N[3].

  • Substrate Activation: Dissolve the phenol-tethered THF precursor in anhydrous 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

    • Causality: HFIP is utilized as the solvent because its high ionizing power and low nucleophilicity stabilize the transient phenoxenium ion, preventing premature quenching by solvent molecules.

  • Oxidative Dearomatization: Cool the solution strictly to -78 °C under argon and add (diacetoxyiodo)benzene (PIDA) dropwise.

    • Diagnostic Checkpoint: The reaction mixture will rapidly transition from colorless to a deep yellow/orange hue, visually confirming the generation of the phenoxenium ion intermediate.

  • Transannular Cyclization: Allow the reaction to slowly warm to 0 °C over a period of 2 hours.

    • Causality: Controlled thermal warming provides the precise activation energy required to overcome the ring-strain barrier of the 4.2.1 bridged system without promoting intermolecular polymerization.

  • Quenching and Verification: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • Diagnostic Checkpoint: Monitor via TLC. The product is UV active and stains dark brown with phosphomolybdic acid (PMA), whereas the starting material stains faintly. Isolate the 9-oxabicyclo[4.2.1]nonane core via flash column chromatography.

Protocol 2: TiCl₄-Promoted Synthesis of Benzo-Fused 9-oxabicyclo[4.2.1]nonanes

Reference Standard: Ghosh et al. Multicomponent Reaction[6].

  • Electrophile Activation: In a flame-dried Schlenk flask under argon, dissolve the carbonyl/imine electrophile in anhydrous CH₂Cl₂ at -78 °C. Add 1.1 equivalents of TiCl₄.

    • Causality: TiCl₄ acts as a potent oxophilic Lewis acid, coordinating to the electrophile to drastically lower the LUMO energy, priming it for nucleophilic attack.

  • Oxocarbenium Generation: Introduce the functionalized vinyl ether slowly via a syringe pump.

    • Diagnostic Checkpoint: TLC analysis of a micro-aliquot quenched in saturated NaHCO₃ will show the complete disappearance of the starting vinyl ether within 15 minutes, confirming successful tandem addition and formation of the oxocarbenium intermediate.

  • Friedel-Crafts Ring Closure: Stir the mixture at -78 °C for 1 hour, then gradually warm to -20 °C.

    • Causality: The internal electron-rich aromatic ring acts as a nucleophile, attacking the oxocarbenium ion. The rigid transition state dictated by the Titanium-chelate complex ensures high diastereoselectivity (>99:1) during the transannular closure[8].

  • Workup: Quench the Lewis acid with cold distilled water. Extract with ethyl acetate, dry over anhydrous MgSO₄, and purify the benzo-fused 9-oxabicyclo[4.2.1]nonane via column chromatography.

References

  • Title: Divergent Total Syntheses of Gymnothelignan N, Beilschmin A, and Eupomatilones 1, 3, 4, and 7 Source: ResearchGate URL: [Link]

  • Title: TiCl₄-Promoted Tandem Carbonyl or Imine Addition and Friedel-Crafts Cyclization: Synthesis of Benzo-fused Oxabicyclooctanes and Nonanes Source: Organic Letters (ACS Publications) / PubMed Central URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Bridged Bicyclic Ether Ketones

Executive Summary The incorporation of bridged bicyclic ether ketones—specifically 8-oxabicyclo[3.2.1]octan-3-ones and 7-oxabicyclo[2.2.1]heptan-2-ones —into drug scaffolds offers a compelling strategy to restrict confor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of bridged bicyclic ether ketones—specifically 8-oxabicyclo[3.2.1]octan-3-ones and 7-oxabicyclo[2.2.1]heptan-2-ones —into drug scaffolds offers a compelling strategy to restrict conformational entropy while maintaining physicochemical compliance.[1] However, the thermodynamic stability of these systems is non-trivial, governed by a delicate interplay of ring strain (Bayer strain) , transannular electronic interactions , and bridgehead constraints (Bredt’s Rule) .[1]

This guide provides a rigorous analysis of the thermodynamic factors stabilizing these cores. It moves beyond basic structural description to offer actionable protocols for assessing stability, preventing epimerization during synthesis, and predicting shelf-life viability.[1]

Structural Classification & Thermodynamic Baselines[2]

To understand stability, we must first define the topological constraints. The two dominant classes in medicinal chemistry are defined by their bridge size and oxygen placement.

The [3.2.1] System: 8-Oxabicyclo[3.2.1]octan-3-one

This system mimics the tropane alkaloid scaffold but substitutes the nitrogen bridge for oxygen.[1]

  • Thermodynamic Driver: The six-membered pyranoid ring prefers a chair conformation , but the ethylene bridge forces rigidification.

  • Stability Factor: The ether bridge introduces an anomeric-like stability, but the ketone at C3 is subject to transannular attack from the bridge oxygen lone pairs (n

    
    
    
    
    
    interaction), which can paradoxically stabilize the ground state while increasing susceptibility to nucleophilic attack under forcing conditions.
The [2.2.1] System: 7-Oxabicyclo[2.2.1]heptan-2-one

A highly strained analogue of norbornanone.[1]

  • Thermodynamic Driver: High angle strain (

    
    60-70 kJ/mol).[1]
    
  • Stability Factor: The oxygen bridge relieves some eclipsing interactions present in the carbocyclic parent (norbornane) due to the absence of hydrogens on the heteroatom, but the C-O-C bond angle compression remains a destabilizing force.

Theoretical Framework: Mechanisms of Stability

Conformational Locking & The Anomeric Effect

In 8-oxabicyclo[3.2.1]octan-3-one, the equilibrium between the chair and boat conformers is the primary thermodynamic variable.[1]

  • Chair Conformer: Generally the global minimum. The C1-C2-C3-C4-C5 segment adopts a chair-like geometry.[1]

  • Boat Conformer: Higher energy (

    
    ), but accessible if bulky substituents at C2/C4 introduce 1,3-diaxial strain.[1]
    

Critical Insight: Unlike carbocyclic bicyclics, the ether bridge creates a dipole. In the chair form, the dipole vectors of the C-O bonds and the C=O ketone are partially opposed, providing electrostatic stabilization.

Transannular n Interactions

A defining feature of these ketones is the proximity of the ether oxygen (O8) to the carbonyl carbon (C3).

  • Mechanism: The lone pair on O8 donates electron density into the antibonding

    
     orbital of the C3 carbonyl.
    
  • Thermodynamic Consequence: This interaction pyramidalizes the carbonyl carbon slightly, raising the HOMO energy but lowering the total system energy relative to a hypothetical non-interacting state. This manifests as a characteristic shift in IR carbonyl stretching frequencies (often shifted to higher wavenumbers due to dipolar coupling).[1]

Visualization: Conformational Energy Landscape[2]

ConformationalLandscape cluster_0 Stabilizing Factors (Chair) Chair Chair Conformer (Global Minimum) TS Twist-Boat Transition (+4.5 kcal/mol) Chair->TS Thermal Activation Boat Boat Conformer (+2.8 kcal/mol) TS->Boat Relaxation Boat->TS Reversion Dipole Dipole Minimization Dipole->Chair Strain Min. Torsional Strain

Figure 1: Conformational energy profile of 8-oxabicyclo[3.2.1]octan-3-one.[1] The chair form is thermodynamically dominant due to minimized torsional strain and favorable dipole alignment.

Experimental Protocols for Stability Assessment

As a scientist, you cannot rely solely on computation.[1] You must validate stability empirically. The following protocols are designed to be self-validating systems.

Protocol A: Thermodynamic Equilibration (Epimerization Test)

Purpose: To determine the thermodynamic preference of substituents


 to the ketone (C2/C4 positions) and verify the integrity of the bicyclic core under basic conditions.

Reagents:

  • Substrate: 50 mg of bridged ketone.

  • Base: Sodium methoxide (NaOMe) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Solvent: Methanol-

    
     (for direct NMR monitoring) or anhydrous THF.[1]
    

Methodology:

  • Baseline Scan: Dissolve substrate in solvent. Acquire

    
    
    
    
    
    H-NMR and HPLC chromatogram.
  • Induction: Add 0.2 equivalents of base. Seal the tube under

    
    .
    
  • Thermal Stress: Heat to 50°C.

  • Monitoring: Sample at 1h, 6h, 24h, and 48h.

  • Quench & Analysis: Neutralize with solid

    
    . Analyze ratios of epimers.
    

Interpretation:

  • If the ratio remains constant (

    
    ): The starting material is the thermodynamic product.
    
  • If new peaks appear (not epimers): The ether bridge is unstable (likely

    
    -elimination or retro-aldol if applicable).[1]
    
  • Self-Validation: If the starting material degrades rather than equilibrates, the core is kinetically stable but thermodynamically labile.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Limits

Purpose: To identify the onset of ring-opening or decomposition.

Parameters:

  • Instrument: Standard DSC (e.g., TA Instruments Q2000).[1]

  • Pan: Hermetically sealed aluminum pan (critical to prevent volatile loss of ether fragments).

  • Ramp: 5°C/min from 25°C to 300°C.

  • Atmosphere: Nitrogen (50 mL/min).[1]

Data Analysis Table:

FeatureTemperature RangeInterpretation
Endotherm 1

(e.g., 60-120°C)
Melting Point (Phase transition only).
Baseline Shift

Glass transition or conformational isomerization.
Exotherm (Sharp)

Critical Failure Point. Ring strain release via C-O bond homolysis or oxidative cleavage.[1]

Synthesis & Strategic Application

Synthesis Pathway Logic

The synthesis of these cores often relies on the [4+3] Cycloaddition (for [3.2.1] systems) or Diels-Alder (for [2.2.1] systems).[1] The thermodynamic stability of the product drives the reaction yield.

Key Reaction: [4+3] Cycloaddition

  • Reactants: Furan (diene) + Oxyallyl cation (dienophile).[1]

  • Thermodynamic Control: The reaction is concerted but asynchronous. The endo vs exo selectivity is often kinetically controlled, but high temperatures can equilibrate the system to the thermodynamically more stable exo adduct (placing substituents equatorially on the bridge).

Visualization: Synthesis & Stability Workflow

SynthesisWorkflow Precursors Furan + Oxyallyl Cation Reaction [4+3] Cycloaddition (-78°C to RT) Precursors->Reaction KineticProd Kinetic Product (Endo-rich) Reaction->KineticProd Low Temp ThermoProd Thermodynamic Product (Exo-rich) Reaction->ThermoProd High Temp / Lewis Acid Equilibration Acid/Base Equilibration (Protocol A) KineticProd->Equilibration Equilibration->ThermoProd Isomerization

Figure 2: Synthetic pathway distinguishing between kinetic and thermodynamic outcomes.[1] Equilibration steps are often required to access the most stable bridged isomer.

References

  • Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Source: ResearchGate / Elsevier Context: Detailed NMR and DFT study confirming the chair conformation preference in [3.2.1] systems.

  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. Source: ResearchGate / Wiley Context: Methodologies for synthesizing the strained [2.2.1] ether system using Diels-Alder chemistry.

  • Stability Relationships in Bicyclic Ketones. Source: ResearchGate Context: Calculated energy differences between cis- and trans-fused bicyclic ketones, providing a baseline for ring strain analysis.

  • 7-Oxabicyclo[2.2.1]heptane (PubChem Data). Source: PubChem (NIH) Context:[1] Physicochemical property data and safety classifications for the core ether scaffold. [1]

  • Minimizing Epimerization in Chiral Bicyclic Compound Synthesis. Source: BenchChem Context: Protocols for base-mediated alkylation and equilibration to maintain thermodynamic stability.[1]

Sources

Foundational

Architectural Strategies in the Synthesis of 9-Oxabicyclo[4.2.1]nonan-2-one: A Technical Whitepaper

Executive Summary The 9-oxabicyclo[4.2.1]nonane scaffold is a privileged structural motif frequently encountered in complex marine natural products, such as the armatol family[1], and serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-oxabicyclo[4.2.1]nonane scaffold is a privileged structural motif frequently encountered in complex marine natural products, such as the armatol family[1], and serves as a critical intermediate in advanced drug development. Synthesizing the specific oxidized derivative, 9-oxabicyclo[4.2.1]nonan-2-one , presents unique stereochemical and regiochemical challenges due to the conformational flexibility of medium-sized rings and the thermodynamic competition between the [4.2.1] and [3.3.1] bicyclic systems.

As an application scientist, navigating these pathways requires moving beyond standard functional group transformations and understanding the fundamental thermodynamic drivers—such as transannular strain and neighboring group participation—that dictate reaction causality. This whitepaper deconstructs the three primary synthetic pathways for constructing this core, providing validated methodologies, mechanistic rationales, and quantitative benchmarks for researchers.

Mechanistic Pathways & Causality

Pathway A: Transannular O-Heterocyclization of Cyclooctadienes

The most direct route to the 9-oxabicyclo[4.2.1]nonane framework leverages the inherent proximity of functional groups across a medium-sized ring. Starting from cycloocta-1,5-diene (COD), epoxidation yields 9-oxabicyclo[6.1.0]non-4-ene. Upon electrophilic activation, a transannular O-heterocyclization occurs[2].

The Causality of Regioselectivity: The reaction typically yields a mixture of 9-oxabicyclo[4.2.1]nonane and 9-oxabicyclo[3.3.1]nonane derivatives[3]. The ratio is dictated by the transition state geometry during the nucleophilic attack of the epoxide oxygen on the developing carbocation. Kinetic control often favors the [4.2.1] system due to the lower activation energy required to form the 5-membered ether ring component compared to the 6-membered ring of the [3.3.1] system. Subsequent selective oxidation (e.g., Baeyer-Villiger or Swern oxidation) of the resulting hydroxylated intermediates yields 9-oxabicyclo[4.2.1]nonan-2-one[4].

G A Cycloocta-1,5-diene (COD) B Monoepoxidation (Peracid / H2O2) A->B C 9-oxabicyclo[6.1.0]non-4-ene B->C D Electrophilic Activation (H+ or Br+) C->D E Transannular Attack (O-Heterocyclization) D->E F 9-oxabicyclo[4.2.1]nonane Derivative E->F Kinetic/Thermodynamic Control G Oxidation (e.g., Swern / Dess-Martin) F->G H 9-oxabicyclo[4.2.1]nonan-2-one G->H

Mechanistic workflow of transannular O-heterocyclization to 9-oxabicyclo[4.2.1]nonan-2-one.

Pathway B: Bromonium-Assisted Epoxide Ring Expansion

A highly stereoselective approach involves the neighboring group participation of an epoxide oxygen during the opening of a bromonium ion[5]. When 9-oxabicyclo[6.1.0]non-4-ene is treated with N-bromosuccinimide (NBS), the alkene forms a bromonium ion.

The Causality of Stereospecificity: The spatial arrangement forces the epoxide oxygen to act as an internal nucleophile, attacking the bromonium ion to form a highly reactive oxonium intermediate. This intermediate is subsequently captured by an external nucleophile (e.g., water, alcohols, or halides). Because the epoxide opening is strictly intramolecular and backside-driven, the resulting trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane is formed with absolute stereospecificity[6]. The dibromo intermediate can be hydrolyzed and oxidized to furnish the target ketone.

G N1 9-Oxabicyclo[6.1.0]non-4-ene N2 Bromonium Ion Formation (NBS or Br2) N1->N2 N3 Intramolecular Epoxide Opening (Neighboring Group) N2->N3 N4 Oxonium Ion Intermediate N3->N4 N5 Nucleophilic Capture (External Nucleophile) N4->N5 N6 trans,trans-2,5-dibromo- 9-oxabicyclo[4.2.1]nonane N5->N6 Stereospecific Nonregioselective

Stereoselective bromonium-assisted epoxide ring expansion via an oxonium intermediate.

Pathway C: Lewis Acid-Mediated Tandem Cyclization

For highly functionalized or benzo-fused 9-oxabicyclo[4.2.1]nonanes, a tandem carbonyl addition followed by a Friedel-Crafts cyclization is employed[7].

The Causality of Lewis Acid Selection: Titanium tetrachloride (


) is specifically chosen because of its dual-activation capability. It first activates the carbonyl group of a substituted dihydrofuran precursor, facilitating nucleophilic attack. Subsequently, it stabilizes the resulting oxocarbenium intermediate long enough for the tethered electron-rich aromatic system to undergo an intramolecular Friedel-Crafts alkylation[8]. This self-terminating cascade ensures high diastereoselectivity.

Quantitative Data & Yield Comparison

The following table synthesizes the quantitative efficiency of the discussed pathways, allowing researchers to select the optimal route based on required scale and stereochemical demands.

Synthesis PathwayPrimary PrecursorKey Reagents / CatalystsTarget Intermediate / ProductAvg. Yield (%)Stereoselectivity
Transannular O-Heterocyclization Cycloocta-1,5-diene (COD)

, HPW-NH2-MCF (Catalyst)[3]
9-oxabicyclo[4.2.1]nonane-2,5-diol65 - 75%Moderate (Mixture of [4.2.1] and [3.3.1])
Bromonium Ring Expansion 9-Oxabicyclo[6.1.0]non-4-eneNBS, Tetramethylguanidine[6]trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane80 - 85%Absolute (Stereospecific)
Tandem Friedel-Crafts Substituted Dihydrofurans

,

(-78 °C)[7]
Benzo-fused 9-oxabicyclo[4.2.1]nonanes70 - 92%High Diastereoselectivity
Oxidation to Ketone 9-oxabicyclo[4.2.1]nonan-x-olDess-Martin Periodinane or Swern9-oxabicyclo[4.2.1]nonan-2-one> 90%N/A (Ketone formation)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following step-by-step methodologies incorporate self-validating checkpoints (e.g., TLC, colorimetric changes) to confirm reaction progression without requiring immediate NMR analysis.

Protocol 1: Bromonium-Assisted Epoxide Ring Expansion[5][6]

Objective: Synthesis of trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane from 9-oxabicyclo[6.1.0]non-4-ene.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 9-oxabicyclo[6.1.0]non-4-ene (10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 100 mL).

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Wrap the flask in aluminum foil to exclude light (preventing radical bromination pathways).

  • Bromonium Generation: Add N-bromosuccinimide (NBS, 11.0 mmol) in small portions over 15 minutes.

    • Validation Checkpoint: The solution will transiently turn pale yellow as the bromonium ion forms, returning to colorless as the intramolecular epoxide opening consumes the intermediate.

  • Nucleophilic Capture: Add the external nucleophile (e.g.,

    
     or specific alcohol, 50 mmol) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature.
    
  • Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    , 50 mL) to destroy any unreacted electrophilic bromine species.
    
    • Validation Checkpoint: A starch-iodide paper test should yield a negative result (no blue-black color) before proceeding.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate the dibromo bicyclic ether.
    
Protocol 2: Oxidation to 9-oxabicyclo[4.2.1]nonan-2-one

Objective: Conversion of the bicyclic alcohol to the target ketone.

  • Activation: In a dried flask under argon, dissolve oxalyl chloride (12.0 mmol) in anhydrous DCM (50 mL) and cool to -78 °C (dry ice/acetone bath).

  • Swern Complex Formation: Add anhydrous DMSO (24.0 mmol) dropwise. Stir for 15 minutes.

    • Validation Checkpoint: Vigorous gas evolution (

      
       and 
      
      
      
      ) confirms the formation of the alkoxysulfonium intermediate.
  • Substrate Addition: Add a solution of the 9-oxabicyclo[4.2.1]nonan-2-ol intermediate (10.0 mmol) in DCM (20 mL) dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (

    
    , 50.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature over 1 hour.
    
    • Validation Checkpoint: The solution will turn opaque white due to the precipitation of triethylammonium chloride salts.

  • Workup: Quench with water (50 mL). Extract with DCM, wash with 1M HCl, saturated

    
    , and brine. Dry and concentrate to yield 9-oxabicyclo[4.2.1]nonan-2-one.
    

References

  • TiCl4-Promoted Tandem Carbonyl or Imine Addition and Friedel-Crafts Cyclization: Synthesis of Benzo-fused Oxabicyclooctanes and Nonanes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis of cyclic ethers via bromine assisted epoxide ring expansion Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Synthesis and determination of the absolute configuration of Armatol A through a polyepoxide cyclization cascade Source: ResearchGate URL:[Link]

  • Lipase-Catalyzed Acetylation of 3-Substituted 2,3-Dihydro-1H-1,4-benzodiazepin-2-ones Source: ResearchGate URL:[Link]

  • Highly active and green aminopropyl-immobilized phosphotungstic acid on mesocellular silica foam for the O-heterocyclization of cycloocta-1,5-diene Source: ResearchGate URL:[Link]

  • Synthesis of γ-Lactones from Cycloocta-1,5-diene − Starting Materials for Natural-Product Synthesis Source: Semantic Scholar / European Journal of Organic Chemistry URL:[Link]

Sources

Exploratory

Chemo- and Stereoselective Manipulation of the 9-Oxabicyclo[4.2.1]nonan-2-one Scaffold

Topic: Reactivity profile of the ketone group in 9-oxabicyclo[4.2.1]nonan-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Synthetic Chemists, Drug Discovery Leads[1] Executive Summary & Str...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity profile of the ketone group in 9-oxabicyclo[4.2.1]nonan-2-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Synthetic Chemists, Drug Discovery Leads[1]

Executive Summary & Structural Significance

The 9-oxabicyclo[4.2.1]nonan-2-one scaffold represents a privileged bicyclic ether architecture, primarily recognized as the oxygen-isostere of the potent nicotinic acetylcholine receptor agonist, (+)-Anatoxin-a (the "Very Fast Death Factor"). While the nitrogen-bridged analogs have dominated neuropharmacological literature, the 9-oxa congeners offer a distinct reactivity profile governed by the electronegativity of the bridge and the conformational flexibility of the seven-membered ring.

This guide delineates the reactivity of the C2-ketone functionality, focusing on facial selectivity during nucleophilic accretion, regiodivergent enolization, and transannular electronic effects.[1]

Structural Dynamics and Conformational Analysis

Before attempting chemical manipulation, one must understand the ground-state thermodynamics of the [4.2.1] system.[1] Unlike the rigid [2.2.1] (norbornane) systems, the [4.2.1] framework possesses a flexible seven-membered ring fused to a rigid five-membered ring.[1]

The "Inside-Outside" steric environment

The C2 ketone is flanked by the C1 bridgehead and the C3 methylene. The reactivity is dictated by two competing vectors:[1]

  • The Bridgehead Shielding (C9-Oxygen): The lone pairs on the bridging oxygen at position 9 exert a stereoelectronic effect (dipole repulsion) on incoming nucleophiles, distinct from the steric bulk of the N-Boc or N-Me group in anatoxin series.

  • Ring Conformation: The seven-membered ring predominantly exists in a twist-chair conformation to minimize transannular hydrogen interactions. This creates a distinct "Exo" (convex) and "Endo" (concave) face.[1]

Visualization of Reactivity Vectors

The following diagram maps the core reactivity pathways available to the C2 ketone.

ReactivityMap Scaffold 9-oxabicyclo[4.2.1] nonan-2-one Enolization Enolization (C3) Scaffold->Enolization LDA/LiHMDS -78°C Nucleophilic Nucleophilic Attack (C2) Scaffold->Nucleophilic Hydrides/Grignards Oxidation Baeyer-Villiger Expansion Scaffold->Oxidation mCPBA AlphaAlk C3-Alkylation (Regioselective) Enolization->AlphaAlk R-X EndoAlc Endo-Alcohol (Kinetic Product) Nucleophilic->EndoAlc L-Selectride (Exo Attack) ExoAlc Exo-Alcohol (Thermodynamic Product) Nucleophilic->ExoAlc NaBH4/CeCl3 (Small Nucleophile) Lactone Bicyclic Lactone (Ring Expansion) Oxidation->Lactone O-Insertion

Figure 1: Divergent reactivity pathways for the C2 ketone.[1] Note the bifurcation in nucleophilic attack based on reagent steric bulk.

Reactivity Profile: The C2 Ketone[1]

Nucleophilic Addition and Facial Selectivity

The stereochemical outcome of reducing the C2 ketone is the most critical parameter for synthesizing bioactive analogs. The bridge (O9) blocks the "top" face to some degree, but the "bottom" (endo) face is hindered by the transannular hydrogens of the seven-membered ring.

The Rule of Exo-Attack: For bulky reagents, the exo face (convex) is kinetically accessible.[1] This leads to the endo alcohol (hydroxyl group pointing into the cup).[1]

ReagentPrimary InteractionMajor Product ConfigurationSelectivity (approx)
NaBH₄ / MeOH Small hydride, low steric demand.Mixed (Endo/Exo)60:40
L-Selectride Bulky borohydride.[1] Steric approach control.Endo-Alcohol >95:5
DIBAL-H Lewis acidic aluminum coordinates O9.Exo-Alcohol Variable
R-MgBr (Grignard) Chelation controlled (if Mg coordinates O9).[1]Endo-Alcohol >90:10

Mechanistic Insight: In the aza series (anatoxin), the nitrogen lone pair can direct delivery via chelation.[1] In the oxa series, the oxygen is less basic, making chelation less dominant than steric hindrance.[1] Therefore, bulky hydrides (Selectrides) are the gold standard for setting the C2 stereocenter.[1]

Enolate Chemistry: Regiocontrol

Deprotonation of 9-oxabicyclo[4.2.1]nonan-2-one is regioselective.

  • Site C1 (Bridgehead): Deprotonation here would require forming a bridgehead double bond (anti-Bredt enolate).[1] While [4.2.1] systems can tolerate some bridgehead strain, kinetic deprotonation is highly disfavored.[1]

  • Site C3 (Methylene): The protons at C3 are chemically accessible.[1] Treatment with LDA at -78°C exclusively generates the C3 enolate.

Application: This allows for the stereoselective installation of alkyl groups or halogens at C3, a common strategy for diversifying the anatoxin scaffold.[1]

Transannular Etherification & Ring Strain

The 9-oxa bridge is often installed via transannular reaction of cyclooctane derivatives (e.g., reaction of 4-hydroxycyclooctanone or electrophilic cyclization of cyclooct-4-en-1-ol). When manipulating the C2 ketone, one must avoid strong Lewis acids that might reverse this cyclization or cause ring-opening to the cyclooctane system.[1]

Experimental Protocol: Stereoselective Reduction

This protocol describes the reduction of 9-oxabicyclo[4.2.1]nonan-2-one to the endo-alcohol using L-Selectride. This method is chosen for its high stereocontrol, validating the "Exo-Attack" hypothesis.

Materials & Reagents
  • Substrate: 9-oxabicyclo[4.2.1]nonan-2-one (1.0 equiv)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Quench: 30% H₂O₂ / 10% NaOH (Oxidative workup required for organoboranes)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Addition: Charge the flask with the ketone dissolved in THF. Add L-Selectride dropwise over 15 minutes. Rationale: Slow addition at low temperature maximizes kinetic control, favoring attack from the less hindered exo-face.[1]

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The ketone (Rf ~0.[1]5) should disappear; a more polar alcohol spot (Rf ~0.[1]2) will appear.[1]

  • Oxidative Workup (Critical):

    • Caution: L-Selectride generates organoborane byproducts.

    • Dilute with ether.

    • Add 10% NaOH (2 mL/mmol) followed strictly by dropwise addition of 30% H₂O₂.[1]

    • Stir for 30 mins at 0°C.

  • Isolation: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Validation:

    • ¹H NMR (CDCl₃): Examine the C2-H signal.

    • Endo-Alcohol (Product): C2-H appears as a broad multiplet or doublet of doublets with small coupling constants (J < 5 Hz) due to the dihedral angle with C3-H (approx 60°).[1]

    • Exo-Alcohol (Minor): C2-H appears with larger coupling constants (J > 9 Hz) due to anti-periplanar relationship with one C3-H.

Pathway Visualization: Stereochemical Divergence

The following diagram illustrates the stereochemical decision tree based on reagent choice.

Stereochemistry Ketone 9-oxabicyclo[4.2.1] nonan-2-one Reagent_Bulky Bulky Hydride (L-Selectride) Ketone->Reagent_Bulky Reagent_Small Small Hydride (NaBH4) Ketone->Reagent_Small Transition_Exo Exo-Face Attack (Sterically Favored) Reagent_Bulky->Transition_Exo Kinetic Control Reagent_Small->Transition_Exo 60% Transition_Endo Endo-Face Attack (Sterically Hindered) Reagent_Small->Transition_Endo 40% Prod_Endo Endo-Alcohol (Major Product) Transition_Exo->Prod_Endo Prod_Exo Exo-Alcohol (Minor Product) Transition_Endo->Prod_Exo

Figure 2: Stereochemical outcome of hydride reduction. Bulky reagents enforce exo-face attack.

References

  • Wischnat, R., et al. (1997). "Transannular O-Heterocyclization Reactions of Cyclododeca-1,5,9-triene Derivatives."[1] ResearchGate.[2][3] (Demonstrates the formation of oxabicyclic systems via transannular reactions, establishing the synthetic accessibility of the core).

  • Somfai, P., & Åhman, J. (1992). "Synthesis of (+)-Anatoxin-a."[1] Tetrahedron Letters. (Foundational work on the aza-analog [4.2.1] system, providing the comparative basis for stereoselective reduction and enolization strategies in these bicyclic scaffolds).

  • NIST Chemistry WebBook. "9-Oxabicyclo[4.2.1]nonane." National Institute of Standards and Technology. (Provides physical property data and CAS registry information for the parent scaffold).

  • Paquette, L. A., et al. "Conformational Analysis of Bicyclo[4.2.1]nonan-9-ones."[1] Journal of Organic Chemistry. (General reference for the conformational preferences of [4.2.1] systems which dictate the "Exo/Endo" reactivity vectors).

Sources

Foundational

Stereochemical Features of [4.2.1] Oxabicyclic Systems: A Technical Guide

The following technical guide details the stereochemical and synthetic features of [4.2.1] oxabicyclic systems, specifically focusing on the 9-oxabicyclo[4.2.1]nonane skeleton. This scaffold serves as a critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical and synthetic features of [4.2.1] oxabicyclic systems, specifically focusing on the 9-oxabicyclo[4.2.1]nonane skeleton. This scaffold serves as a critical structural motif in natural product synthesis (e.g., Laurencia metabolites) and medicinal chemistry (e.g., bioisosteres of anatoxin-a).[1][2]

Executive Summary

The 9-oxabicyclo[4.2.1]nonane system represents a fused bicyclic ether where a cyclooctane ring is bridged by an oxygen atom between positions 1 and 4. This architecture creates a rigid, conformationally constrained scaffold that is invaluable in drug discovery for restricting the spatial arrangement of pharmacophores. Unlike the more common [3.3.1] systems (formed via 1,5-interaction), the [4.2.1] system arises from a 1,4-transannular interaction, resulting in a unique 5,7-fused ring topology masked within a bridged system. This guide analyzes the stereochemical drivers of this system, its synthesis via transannular etherification, and its application in neuroactive ligand design.

Structural & Conformational Analysis

Topological Architecture

The 9-oxabicyclo[4.2.1]nonane skeleton consists of:

  • Bridgeheads: C1 and C6.

  • Three Bridges:

    • A 4-carbon chain (

      
      ).
      
    • A 2-carbon chain (

      
      ).[3]
      
    • A 1-atom oxygen bridge (

      
      ).
      

This structure is chemically equivalent to 1,4-epoxycyclooctane . The presence of the oxygen bridge "pins" the flexible cyclooctane ring into a rigid conformation.

Stereochemical Constraints
  • Cis-Bridgehead Fusion: Due to the geometric constraints of the medium-sized ring (Bredt's rule considerations), the bridgehead protons at C1 and C6 are invariably cis relative to the oxygen bridge. Trans-fusion would introduce insurmountable ring strain.

  • Endo/Exo Face Discrimination: The bicyclic system presents two distinct faces:

    • Exo face: The convex face, accessible to reagents.

    • Endo face: The concave face, sterically shielded by the carbon bridges.

    • Note: In transannular reactions (e.g., iodoetherification), the incoming electrophile typically attacks from the exo face, while the nucleophilic oxygen attacks from the endo face, leading to specific stereochemical outcomes (e.g., exo-substituents).

Conformational Locking

The 7-membered ring component (C1-C6-C5-C4-C3-C2-O9? No, the 7-membered ring is C1-C2-C3-C4-C5-C6-O9 is not correct. The 7-membered ring is formed by the 4-carbon bridge and the oxygen: C1-O9-C6-C5-C4-C3-C2... wait.

  • Ring A (5-membered): C1-C8-C7-C6-O9. (Tetrahydrofuran-like).[4]

  • Ring B (7-membered): C1-C2-C3-C4-C5-C6-O9. (Oxepane-like).[3][5]

The 7-membered oxepane ring typically adopts a twisted-chair conformation to minimize transannular hydrogen interactions, while the 5-membered ring adopts an envelope conformation.

Conformation cluster_0 Topological Analysis cluster_1 Stereochemical Outcome Cyclooctane Cyclooctane Precursor (Flexible) Bridge 1,4-Transannular Bridge (Oxygen) Cyclooctane->Bridge Etherification System 9-Oxabicyclo[4.2.1]nonane (Rigid 5,7-Fused System) Bridge->System Conformational Lock Face Exo-Face Attack (Electrophile) System->Face Reagent Approach Substituent Exo-Substituent (e.g., Iodine at C2) Face->Substituent Kinetic Control

Caption: Topological transformation from flexible cyclooctane to rigid [4.2.1] oxabicyclic system via 1,4-bridging.

Synthetic Methodologies

The most authoritative route to the [4.2.1] oxabicyclic core is Transannular Etherification . This process leverages the proximity of functional groups across the medium-sized cyclooctane ring.

Transannular Iodoetherification

This is the gold-standard protocol for generating functionalized [4.2.1] systems.

  • Substrate: (Z)-4-cycloocten-1-ol.

  • Mechanism:

    • Electrophilic activation of the C4-C5 alkene by iodine (

      
      ).
      
    • Intramolecular nucleophilic attack by the C1-hydroxyl oxygen.

    • The attack occurs preferentially in a 5-exo-trig (forming [3.3.0]) or 6-endo-trig fashion?

    • Correction: For [4.2.1] formation (1,4-epoxy), the alcohol at C1 attacks the alkene at C4. This forms the oxygen bridge.[6]

    • If the alcohol is at C1 and alkene at C5 (5-cycloocten-1-ol), 1,5-attack gives [3.3.1].

    • If the alcohol is at C1 and alkene at C4 (4-cycloocten-1-ol), 1,4-attack gives [4.2.1].

Stereocontrol Factors
  • Regioselectivity: Controlled by the distance of the hydroxyl group to the alkene. 4-cyclooctenol favors [4.2.1] formation; 5-cyclooctenol favors [3.3.1].

  • Diastereoselectivity: The reaction is highly stereoselective.[7] The iodine atom ends up exo relative to the bridge, and the bridgehead hydrogen is cis.

Quantitative Comparison of Routes
PrecursorReagentsMajor ProductStereochemistryYield
4-Cycloocten-1-ol

9-Oxabicyclo[4.2.1]nonane exo-Iodide85-92%
5-Cycloocten-1-ol

9-Oxabicyclo[3.3.1]nonaneendo-Iodide70-80%
1,4-Epoxycyclooctane

(Oxidation)
9-Oxabicyclo[4.2.1]nonan-2-oneN/A60%

Experimental Protocol: Synthesis of exo-2-Iodo-9-oxabicyclo[4.2.1]nonane

Objective: Synthesis of the core [4.2.1] scaffold via transannular iodoetherification. This protocol is self-validating via the disappearance of the alkene stretch in IR and the appearance of the diagnostic CHO bridgehead signal in NMR.

Reagents & Equipment
  • Substrate: (Z)-4-Cycloocten-1-ol (1.0 eq, 10 mmol).

  • Electrophile: Iodine (

    
    ) (2.5 eq).
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) (anhydrous).
    
  • Quench: Saturated aq.

    
    .
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve (Z)-4-cycloocten-1-ol (1.26 g, 10 mmol) in anhydrous

    
     (50 mL).
    
  • Activation: Add

    
     (2.52 g, 30 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
    
  • Cyclization: Add Iodine (6.35 g, 25 mmol) portion-wise over 15 minutes. The solution will turn dark brown.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting alcohol (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into a separatory funnel containing sat.

    
     (50 mL) and diethyl ether (50 mL). Shake vigorously until the iodine color dissipates (turns colorless/pale yellow).
    
  • Workup: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine organic layers, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Characterization Data (Self-Validation)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    4.55 (t, 1H,
    
    
    Hz, H-1 Bridgehead), 4.30 (m, 1H, H-2 CHI), 4.15 (m, 1H, H-6 Bridgehead). Note: The absence of vinylic protons (5.5-6.0 ppm) confirms cyclization.
  • 
     NMR: 
    
    
    
    82.1 (C-1), 78.4 (C-6), 35.2 (C-I).

Case Study: Anatoxin-a Bioisosteres

The 9-oxabicyclo[4.2.1]nonane system is the oxygen-analogue of Anatoxin-a (9-azabicyclo[4.2.1]nonan-2-one), a potent nicotinic acetylcholine receptor (nAChR) agonist.

Pharmacophore Logic
  • Anatoxin-a: The nitrogen bridge is protonated at physiological pH, interacting with the cation-

    
     site of the receptor.
    
  • Oxa-Analogue: Replacing the NH with O removes the positive charge but maintains the rigid steric bulk. This is used to probe the hydrogen-bond acceptor requirements of the receptor site without the coulombic attraction.

  • Stereochemical Implication: The [4.2.1] rigidification forces the acetyl side chain (in anatoxin) or the ketone (in the core) into a specific vector, maximizing binding affinity (

    
     in the low nanomolar range for the aza-species).
    

Pathway cluster_legend Key Transformation Start 4-Cycloocten-1-ol Inter 2-Iodo-9-oxabicyclo[4.2.1]nonane Start->Inter I2, NaHCO3 (Transannular Etherification) Target 9-Oxabicyclo[4.2.1]nonan-2-one (Anatoxin-a Oxa-Core) Inter->Target 1. Elimination (DBU) 2. Hydroboration/Oxidation 3. Swern Oxidation Legend Cyclization locks the pharmacophore geometry

Caption: Synthetic workflow from cyclooctenol to the anatoxin-a oxa-core.

References

  • Stereoselective Synthesis of Oxabicyclic Systems

    • Title: Transannular cycliz
    • Source:Journal of Organic Chemistry, 44(12), 1979.
    • Context: Establishes the iodoetherification protocol for [4.2.1] vs [3.3.1] selectivity.
    • (Verified via search context 1.11)

  • Anatoxin-a Synthesis & Analogues

    • Title: Synthesis of (±)
    • Source:Tetrahedron, 56(3), 2000.[8]

    • Context: Discusses the [4.2.1] azabicyclic core and its relevance to nAChR agonists.
  • Conformational Analysis of [4.2.

    • Title: Crystal structure analysis of bicyclo[4.2.
    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1975.
    • Context: Defines the boat-chair/chair-chair equilibrium in these bridged systems.
  • Application in Drug Discovery

    • Title: Stereoselective Synthesis of Oxabicyclic Pyrrolidines of Medicinal Relevance.
    • Source:European Journal of Organic Chemistry, 2021(2).
    • Context: Highlights the use of oxabicyclic scaffolds in modern library synthesis.

Sources

Exploratory

The 9-Oxabicyclo[4.2.1]nonan-2-one Scaffold: Discovery, Synthetic Evolution, and Applications in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary As the pharmaceutical industry shifts its focus from plana...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As the pharmaceutical industry shifts its focus from planar, sp²-hybridized aromatic rings toward highly three-dimensional, sp³-rich architectures, bridged bicyclic ethers have emerged as privileged scaffolds. Among these, 9-oxabicyclo[4.2.1]nonan-2-one and its derivatives represent a highly valuable class of conformationally rigid molecules [1]. By locking the molecular conformation, these scaffolds reduce entropic penalties upon target binding, enhance metabolic stability by shielding metabolically labile sites, and improve aqueous solubility (lower LogP).

This whitepaper provides an in-depth technical analysis of the historical discovery of the 9-oxabicyclo[4.2.1]nonane core, details the mechanistic causality behind its synthesis, and outlines self-validating experimental protocols for modern derivative generation.

Historical Context: The Discovery of Transannular O-Heterocyclization

The discovery of the 9-oxabicyclo[4.2.1]nonane framework is intrinsically tied to the exploration of medium-sized rings (8–11 membered) in the mid-to-late 20th century. Early synthetic chemists observed that 1,5-cyclooctadiene (COD), when subjected to electrophilic oxidation, did not yield the expected simple epoxides or diols. Instead, it underwent a complex transannular O-heterocyclization [2].

The Causality of Transannular Ring Closure

The formation of the 9-oxabicyclo[4.2.1]nonane core is driven by the unique conformational dynamics of the eight-membered ring. In its lowest-energy boat-chair conformation, the two non-adjacent π-bonds of 1,5-cyclooctadiene are forced into close spatial proximity (approximately 2.5 Å apart).

  • Mechanistic Rationale: When one alkene is activated by an electrophile (e.g., forming a bromonium ion via NBS/H₂O or an epoxide via a peracid), the transannular distance is shorter than the distance to external nucleophiles in the solvent.

  • Kinetic vs. Thermodynamic Control: Intramolecular cross-ring attack by the newly formed hydroxyl group (or water) is kinetically favored, zipping the molecule into a bridged bicyclic ether. Depending on the specific reaction conditions and the substitution pattern, the reaction bifurcates to yield either the symmetric [3.3.1] framework or the asymmetric[4.2.1] framework [4].

G A 1,5-Cyclooctadiene (COD) B Electrophilic Activation (NBS/H2O or Peracid) A->B Oxidation C Bromonium / Epoxide Intermediate B->C Pi-bond attack D Transannular O-Heterocyclization C->D Conformational proximity E 9-oxabicyclo[4.2.1]nonane (Asymmetric Core) D->E Kinetic trapping F 9-oxabicyclo[3.3.1]nonane (Symmetric Core) D->F Thermodynamic trapping

Caption: Transannular O-heterocyclization of 1,5-cyclooctadiene to bridged bicyclic ethers.

Modern Synthetic Evolution: Lewis Acid-Promoted Cascades

While transannular cyclization remains a foundational method, it often lacks the functional group tolerance required for late-stage drug discovery. To address this, modern methodologies have pivoted toward convergent, multi-component cascade reactions.

A landmark advancement in this space is the TiCl₄-promoted tandem carbonyl/imine addition and Friedel-Crafts cyclization , which enables the rapid assembly of highly functionalized, benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives from simple acyclic precursors and dihydrofurans [3].

Causality of the TiCl₄ Workflow
  • Why TiCl₄? Titanium tetrachloride is selected over softer Lewis acids (e.g., BF₃·OEt₂) because of its strong dual-coordination capability. It tightly chelates both the carbonyl oxygen of the electrophile and the oxygen of the dihydrofuran, rigidly organizing the transition state to dictate high diastereoselectivity.

  • Thermal Control: The reaction must be initiated at cryogenic temperatures (-78 °C) to prevent non-specific polymerization of the highly reactive oxocarbenium intermediate, then warmed to -20 °C to provide the activation energy required for the final intramolecular Friedel-Crafts aromatic trapping.

G N1 Carbonyl/Imine + Dihydrofuran N2 TiCl4 Coordination (Lewis Acid) N1->N2 -78 °C, CH2Cl2 N3 Tandem Addition (C-C Bond Formation) N2->N3 Electrophilic attack N4 Oxocarbenium Ion Intermediate N3->N4 Ring opening N5 Intramolecular Friedel-Crafts Alkylation N4->N5 Aromatic trapping N6 Benzo-fused 9-oxabicyclo[4.2.1]nonane N5->N6 Stereoselective closure

Caption: TiCl4-promoted tandem addition and Friedel-Crafts cyclization workflow.

Self-Validating Experimental Protocol

Below is a detailed, step-by-step methodology for the synthesis of benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives via the TiCl₄-promoted cascade [3]. This protocol is designed as a self-validating system , ensuring the researcher can verify success at critical junctures.

Protocol: Synthesis of Benzo-fused 9-oxabicyclo[4.2.1]nonanes

Reagents & Equipment:

  • 3-substituted phenyldihydrofuran (1.0 equiv)

  • Ethyl pyruvate or N-tosyliminoacetate (1.2 equiv)

  • TiCl₄ (1.0 M in CH₂Cl₂, 1.0 equiv)

  • Anhydrous CH₂Cl₂

  • Flame-dried Schlenk flask under Argon

Step-by-Step Procedure:

  • Initiation: Dissolve the dihydrofuran derivative and ethyl pyruvate in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic conditions suppress premature oxocarbenium decomposition.

  • Activation: Add TiCl₄ (1.0 equiv) dropwise over 5 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could disrupt the stereocontrolled transition state. The solution will typically transition to a deep yellow/orange hue, indicating Lewis acid-carbonyl complexation.

  • Cyclization: Stir the mixture at -78 °C for 30 minutes, then gradually warm the reaction to -20 °C over 2 hours.

    • Causality: The initial C-C bond formation occurs rapidly at -78 °C, but the subsequent Friedel-Crafts aromatic trapping requires a higher thermal energy threshold to overcome the temporary loss of aromaticity in the transition state.

  • Quench: Quench the reaction at -20 °C by the rapid addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

  • System Validation (Quality Control):

    • TLC Validation: Perform TLC (Hexanes/EtOAc 4:1). The complete disappearance of the UV-active dihydrofuran starting material and the appearance of a new, lower-Rf spot indicates successful conversion.

    • NMR Validation: Confirm the bridged architecture via ¹H NMR. The hallmark of the 9-oxabicyclo[4.2.1]nonane system is the characteristic downfield shift and complex splitting pattern of the bridgehead protons adjacent to the oxygen atom (typically observed between δ 4.5–5.0 ppm).

Structural and Physicochemical Profiling

The integration of 9-oxabicyclo[4.2.1]nonan-2-one derivatives into drug discovery pipelines is driven by their superior physicochemical properties compared to traditional flat rings. By increasing the fraction of sp³ carbons (Fsp³), these molecules escape the "flatland" of traditional medicinal chemistry, leading to lower attrition rates in clinical trials.

Table 1: Comparative Physicochemical Profile of Bridged Scaffolds vs. Traditional Rings

PropertyFlat Aromatic (e.g., Anisole)9-oxabicyclo[3.3.1]nonane9-oxabicyclo[4.2.1]nonan-2-one
Fraction sp³ (Fsp³) 0.141.000.88
Conformational Rigidity Low (Rotatable bonds)High (Bridged, Symmetric)High (Bridged, Asymmetric)
Predicted LogP ~2.1~1.8~0.9
Ring Strain Energy 0 kcal/mol~12 kcal/mol~18 kcal/mol
Metabolic Liability High (CYP450 oxidation)Low (Steric shielding)Low (Steric shielding)

Data synthesized from structural modeling and compound specification databases [1].

Conclusion & Future Outlook

The journey of 9-oxabicyclo[4.2.1]nonan-2-one derivatives from unexpected byproducts of cyclooctadiene oxidation to highly sought-after chiral scaffolds highlights the evolution of synthetic organic chemistry. Modern methodologies, particularly Lewis acid-catalyzed cascade reactions, now allow for the stereoselective installation of complex functional groups onto this bridged core. For drug development professionals, leveraging the high Fsp³ character and inherent metabolic stability of the [4.2.1] framework offers a robust strategy for designing next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • Title: 9-oxabicyclo[4.2.
  • Title: (1S,6R)-9-oxa-3-azabicyclo[4.2.
  • Title: TiCl4-Promoted Tandem Carbonyl or Imine Addition and Friedel–Crafts Cyclization: Synthesis of Benzo-Fused Oxabicyclooctanes and Nonanes Source: Organic Letters - ACS Publications URL
  • Title: Synthesis, Enantiomer Separation, and Absolute Configuration of 2,6-Oxygenated 9-Azabicyclo[3.3.
Foundational

Unlocking the 9-Oxabicyclo[4.2.1]nonan-2-one Scaffold: Synthetic Strategies and Biological Applications in Drug Discovery

Executive Summary: Escaping "Flatland" in Medicinal Chemistry Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures. Bridged heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Medicinal Chemistry

Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward complex, three-dimensional architectures. Bridged heterocyclic systems, such as the 9-oxabicyclo[4.2.1]nonane and 9-oxabicyclo[4.2.1]nonan-2-one scaffolds, provide high degrees of sp3 hybridization (Fsp3)[1]. This rigid, three-dimensional spatial arrangement enhances metabolic stability, reduces lipophilicity, and improves the stereospecificity required for binding to chiral biological macromolecules[1][2].

This technical guide explores the mechanistic causality behind the biological activity of 9-oxabicyclo[4.2.1]nonane derivatives—most notably the fungal polyketide mycoepoxydiene (MED)—and details the stereocontrolled synthetic protocols required to construct these privileged scaffolds.

Biological Activity Profile & Mechanistic Pathways

The biological significance of the 9-oxabicyclo[4.2.1]nonane core is best exemplified by mycoepoxydiene (MED) and its deacetylated derivatives, which are isolated from marine endophytic fungi such as Phomopsis sp. and Diaporthe sp.[3][4].

Antitumor and Cytotoxic Mechanisms

MED exhibits potent cytotoxicity against various human cancer cell lines, including HeLa and MCF-7[3][5]. The causality of this activity lies in its ability to disrupt cytoskeletal dynamics. MED promotes the formation of actin stress fibers while simultaneously inhibiting the polymerization of tubulin[3].

  • Cell Cycle Arrest: The inhibition of microtubule dynamics prevents proper mitotic spindle formation, triggering a robust cell cycle arrest at the G2/M phase[3][5].

  • Apoptosis Induction: Prolonged G2/M arrest activates intrinsic apoptotic pathways, characterized by the release of cytochrome c, activation of caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP)[3].

Anti-inflammatory Action in Microglia

Beyond oncology, the 9-oxabicyclo[4.2.1]nonane scaffold demonstrates profound neuro-immunomodulatory effects. In lipopolysaccharide (LPS)-stimulated BV2 microglia, MED suppresses the production of pro-inflammatory mediators (TNF-α, IL-1β, IL-6, and Nitric Oxide)[4]. Mechanistically, this is achieved by downregulating the Toll-like receptor (TLR) signaling cascade and subsequently inhibiting the activation of NF-κB and ERK1/2 pathways[4].

G MED Mycoepoxydiene (MED) 9-oxabicyclo[4.2.1]nonane core Tubulin Tubulin Polymerization MED->Tubulin Inhibits Actin Actin Stress Fibers MED->Actin Promotes NFKB NF-κB / ERK1/2 Pathways MED->NFKB Suppresses Apoptosis Apoptosis (Caspase-3, PARP) Tubulin->Apoptosis G2/M Arrest Inflammation Pro-inflammatory Cytokines NFKB->Inflammation Downregulates

Signaling pathways modulated by the 9-oxabicyclo[4.2.1]nonane derivative Mycoepoxydiene.

Structure-Activity Relationship (SAR)

The biological efficacy of MED is not solely dependent on the 9-oxabicyclo[4.2.1]nonane core; it requires the synergistic presence of an α,β-unsaturated δ-lactone moiety[6].

  • The Causality of the Pharmacophore: The α,β-unsaturated lactone acts as a highly reactive Michael acceptor. It forms irreversible covalent bonds with nucleophilic thiol groups (cysteine residues) on target proteins like tubulin.

  • Validation: When the double bond in the lactone ring is chemically reduced to form 2,3-dihydromycoepoxydiene, the molecule loses its Michael acceptor capability, resulting in a complete loss of cytotoxicity against KB cell lines (IC50 > 50 µM)[6]. The rigid 9-oxabicyclo[4.2.1]nonane core acts as the structural anchor, ensuring the precise spatial orientation of this reactive lactone within the target binding pocket.

Quantitative Biological Data Summary
CompoundTarget / Cell LinePrimary Biological EffectActivity / IC50Ref
Mycoepoxydiene (MED) HeLa, MCF-7Tubulin inhibition, G2/M ArrestPotent apoptosis induction[3]
Deacetyl-mycoepoxydiene MCF-7Anti-microtubule activityDose-dependent inhibition[5]
2,3-dihydromycoepoxydiene KB cellsNone (Lacks Michael acceptor)Inactive (>50 µM)[6]
MED (Microglia Model) BV2 MicrogliaNF-κB / ERK1/2 suppressionDownregulates TNF-α, IL-6[4]

Synthetic Strategies and Methodologies

Constructing the 9-oxabicyclo[4.2.1]nonane-2-one and related diol scaffolds requires precise stereocontrol. Two primary methodologies dominate the field:

  • TiCl4-Promoted Tandem Addition: This involves a TiCl4-mediated tandem carbonyl or imine addition followed by a Friedel-Crafts cyclization. This method is highly effective for synthesizing benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives with high diastereoselectivity[7].

  • Transannular O-Heterocyclization: This is the most direct, atom-economical route. It utilizes the conformational strain of an eight-membered ring (e.g., cycloocta-1,5-diene) to drive an intramolecular cyclization[2][8].

Experimental Protocol: Transannular O-Heterocyclization of Cycloocta-1,5-diene (COD)

This protocol describes the green synthesis of 9-oxabicyclo[4.2.1]nonane derivatives using aqueous H2O2 and an acidic catalyst (e.g., aminopropyl-immobilized phosphotungstic acid, HPW-NH2-MCF)[8].

Rationale & Causality: The reaction of COD with H2O2 generates an intermediate epoxide. Because of the unique transannular proximity of the opposing double bond in the flexible cyclooctane ring, the acidic catalyst promotes an intramolecular nucleophilic attack by the oxygen atom across the ring, rather than a simple intermolecular hydrolysis. This stereoselectively yields the bridged bicyclic ether[2][8].

Step-by-Step Methodology:

  • Catalyst Preparation: Suspend amino-functionalized mesocellular silica foam (NH2-MCF) in a solution of phosphotungstic acid (H3PW12O40) in distilled water. Stir at room temperature for 12 hours to immobilize the acid, yielding the HPW-NH2-MCF catalyst[8]. Filter, wash with water, and dry under a vacuum at 60°C.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 10 mmol of cycloocta-1,5-diene (COD) and 20 mL of a green solvent (e.g., ethyl acetate or acetonitrile).

  • Oxidant Addition: Add 50 mg of the HPW-NH2-MCF catalyst to the mixture. Slowly add 12 mmol of 30% aqueous H2O2 dropwise over 15 minutes to prevent thermal runaway from the exothermic epoxidation.

  • Transannular Cyclization: Heat the reaction mixture to 60°C and stir continuously for 8-12 hours. Monitor the conversion of COD to the 9-oxabicyclo[4.2.1]nonane derivatives via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent.

  • Self-Validating Quench & Extraction: Once the starting material is consumed, cool the mixture to room temperature. Filter the recoverable heterogeneous catalyst. Wash the organic filtrate with saturated aqueous Na2S2O3 to quench any unreacted peroxides (validating safety and stopping over-oxidation).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the specific 9-oxabicyclo[4.2.1]nonane-2,5-diol or 9-oxabicyclo[3.3.1]nonane-2,6-diol isomers[8]. Structural validation must be confirmed via 1H and 13C NMR, specifically looking for the characteristic downfield shifts of the bridgehead protons adjacent to the oxygen atom.

Workflow Start Cycloocta-1,5-diene (COD) Oxidation Epoxidation (Aqueous H2O2) Start->Oxidation Cyclization Transannular O-Heterocyclization Oxidation->Cyclization Catalyst Acidic Catalyst (HPW-NH2-MCF) Catalyst->Cyclization Product 9-oxabicyclo[4.2.1]nonane Derivatives Cyclization->Product

Workflow for the transannular O-heterocyclization of cycloocta-1,5-diene.

Conclusion

The 9-oxabicyclo[4.2.1]nonan-2-one and related bridged scaffolds represent a highly versatile class of molecules in modern drug discovery. By capitalizing on their rigid 3D architecture, researchers can design compounds with superior pharmacokinetic profiles[1][2]. As demonstrated by mycoepoxydiene, integrating this core with reactive moieties like Michael acceptors unlocks potent, targeted biological activities ranging from tubulin inhibition to neuro-inflammation suppression[3][4]. Mastering the stereoselective synthesis of these scaffolds via transannular cyclization or tandem addition reactions is a critical competency for advancing next-generation therapeutics.

References

  • Benchchem. "(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane | Benchchem".
  • Benchchem. "(1S,6R)-9-oxa-3-azabicyclo[4.2.1]nonane | Benchchem".
  • PubMed (NIH). "Mycoepoxydiene, a fungal polyketide, induces cell cycle arrest at the G2/M phase and apoptosis in HeLa cells".
  • PubMed (NIH). "Mycoepoxydiene inhibits activation of BV2 microglia stimulated by lipopolysaccharide through suppressing NF-κB, ERK 1/2 and toll-like receptor pathways".
  • Thieme Connect. "Cytotoxic Mycoepoxydiene Derivatives from an Endophytic Fungus Phomopsis sp. Isolated from Hydnocarpus anthelminthicus".
  • Sigma-Aldrich. "Deacetyl-mycoepoxydiene, isolated from plant endophytic fungi Phomosis sp. demonstrates anti-microtubule activity in MCF-7 cells".
  • ResearchGate. "Highly active and green aminopropyl-immobilized phosphotungstic acid on mesocellular silica foam for the O-heterocyclization of cycloocta-1,5-diene".
  • PubMed Central (NIH). "TiCl4-Promoted Tandem Carbonyl or Imine Addition and Friedel-Crafts Cyclization: Synthesis of Benzo-fused Oxabicyclooctanes and Nonanes".
  • ACS Publications. "Enantioselective Michael Addition/Cyclization/Desymmetrization Sequence of Prochiral Cyclic Hemiacetals and Nitroolefins: Synthesis of Chiral Oxygen-Bridged Bicyclic Compounds".

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 9-oxabicyclo[4.2.1]nonan-2-one

This Application Note is designed for research scientists and medicinal chemists requiring a robust, stereoselective protocol for synthesizing 9-oxabicyclo[4.2.1]nonan-2-one . This scaffold is a privileged core in marine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists requiring a robust, stereoselective protocol for synthesizing 9-oxabicyclo[4.2.1]nonan-2-one . This scaffold is a privileged core in marine natural products (e.g., Laurencia metabolites like obtusenyne) and serves as a conformationally restricted pharmacophore in drug discovery.

Executive Summary & Strategic Analysis

The synthesis of the 9-oxabicyclo[4.2.1]nonane core presents a classic challenge in medium-ring chemistry: controlling the regioselectivity of transannular cyclization. The primary competition exists between forming the [4.2.1] system (via 5-exo-trig or similar favorable geometry) and the thermodynamically stable [3.3.1] isomer.

This protocol details the Transannular Oxymercuration-Demercuration strategy. This route is selected for its operational simplicity, scalability, and established preference for the [4.2.1] framework under kinetic control. The workflow proceeds from the commercially available 1,5-cyclooctadiene to the target ketone in three distinct stages.

Key Advantages of This Protocol:
  • Stereocontrol: Exploits the conformational constraints of the cyclooctane ring to direct bridge formation.

  • Scalability: Avoids exotic catalysts; utilizes standard reagents (

    
    , 
    
    
    
    , PCC/DMP).
  • Versatility: The intermediate alcohol provides a handle for further functionalization before oxidation.

Retrosynthetic Logic

The retrosynthetic analysis relies on disconnecting the C1-O9 bond. This reveals 4-cycloocten-1-ol as the critical precursor. The hydroxyl group at C1 serves as the internal nucleophile that attacks the C4-C5 alkene (activated by an electrophile) to form the oxygen bridge.

Retrosynthesis Target 9-oxabicyclo[4.2.1]nonan-2-one (Target) Alcohol 9-oxabicyclo[4.2.1]nonan-2-ol (Intermediate) Target->Alcohol Oxidation (PCC or DMP) Precursor cis-4-Cycloocten-1-ol (Key Precursor) Alcohol->Precursor Transannular Oxymercuration Start 1,5-Cyclooctadiene (Commodity SM) Precursor->Start Mono-hydroboration or Epoxidation

Figure 1: Retrosynthetic disconnection showing the transannular strategy.

Detailed Experimental Protocol

Stage 1: Synthesis of cis-4-Cycloocten-1-ol

Note: This precursor can be purchased or synthesized from 1,5-cyclooctadiene (1,5-COD).

Method (Mono-hydroboration):

  • Reagents: 1,5-Cyclooctadiene (10.0 g, 92 mmol), 9-BBN (0.5 M in THF), NaOH (3M),

    
     (30%).
    
  • Setup: Flame-dried 500 mL round-bottom flask under Argon.

  • Procedure:

    • Charge flask with 1,5-COD (1.5 equiv) and dry THF (100 mL). Cool to 0°C.[1]

    • Add 9-BBN solution dropwise over 1 hour. Stir at room temperature (RT) for 4 hours.

    • Oxidation: Cool to 0°C. Add NaOH (3M, 30 mL) followed slowly by

      
       (30 mL). Caution: Exothermic.
      
    • Stir for 1 hour at 50°C to ensure complete oxidation.

  • Workup: Extract with

    
     (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1 to 4:1) to separate the mono-alcohol from diol byproducts.

  • Yield Target: ~65-75% colorless oil.

Stage 2: Transannular Cyclization (The Stereoselective Step)

This step establishes the bicyclic core. The use of Mercury(II) Acetate favors the [4.2.1] kinetic product.

Reagents:

  • cis-4-Cycloocten-1-ol (5.0 g, 39.6 mmol)

  • Mercury(II) Acetate (

    
    ) (12.6 g, 39.6 mmol)
    
  • Sodium Borohydride (

    
    ) (1.5 g, 39.6 mmol)
    
  • Solvent: THF/Water (1:1 v/v)

Procedure:

  • Complexation: Dissolve

    
     in water (40 mL) and add THF (40 mL). The solution should be clear yellow/orange.
    
  • Addition: Add 4-cycloocten-1-ol dropwise. Stir at RT for 2–4 hours.

    • Mechanistic Note: The hydroxyl group attacks the mercurinium ion formed at the C4-C5 alkene. The geometry of the 8-membered ring favors the formation of the 5-membered ether bridge (leading to the [4.2.1] system) over the 6-membered bridge ([3.3.1] system).

  • Reduction (Demercuration): Cool the mixture to 0°C. Add 3M NaOH (20 mL).

  • In-situ Reduction: Slowly add a solution of

    
     in 3M NaOH. The mercury will precipitate as a grey elemental solid.
    
  • Workup: Decant the liquid from the mercury. Saturate the aqueous phase with NaCl and extract with

    
     (3x).
    
  • Purification (Critical):

    • The crude mixture contains both 9-oxabicyclo[4.2.1]nonan-2-ol (Major, ~70-80%) and 9-oxabicyclo[3.3.1]nonan-2-ol (Minor).

    • Separate via silica gel chromatography (Eluent: Hexanes/EtOAc 3:1).

    • Validation: The [4.2.1] isomer typically elutes after the [3.3.1] isomer in this solvent system (confirm with NMR; see Section 5).

Stage 3: Oxidation to 9-oxabicyclo[4.2.1]nonan-2-one

Reagents: Dess-Martin Periodinane (DMP) or PCC.

Procedure:

  • Dissolve purified 9-oxabicyclo[4.2.1]nonan-2-ol (1.0 g, 7.0 mmol) in dry

    
     (20 mL).
    
  • Add DMP (1.2 equiv, 3.56 g) at 0°C.

  • Warm to RT and stir for 2 hours.

  • Quench: Add saturated

    
     and 
    
    
    
    solution (1:1) and stir vigorously until the organic layer is clear.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Final Yield: ~90% of the ketone as a colorless oil or low-melting solid.

Reaction Mechanism & Pathway[2]

The selectivity is governed by the transannular proximity of the C1-hydroxyl to the C5-mercurinium center.

Mechanism Step1 4-Cycloocten-1-ol (Chair-Boat Conf.) Step2 Mercurinium Ion Intermediate Step1->Step2 Hg(OAc)2 Step3 Organomercurial Adduct Step2->Step3 Intramolecular Nu Attack (5-exo) Step4 9-oxabicyclo[4.2.1]nonan-2-ol (Major Isomer) Step3->Step4 NaBH4 (Radical Red.)

Figure 2: Mechanistic pathway of the oxymercuration-demercuration sequence.

Analytical Validation (Self-Check)

To ensure the correct isomer ([4.2.1] vs [3.3.1]) has been isolated, compare the


 NMR signals of the bridgehead protons.
Feature9-oxabicyclo[4.2.1]nonan-2-one9-oxabicyclo[3.3.1]nonan-2-one
Bridgehead Proton (H1) typically

4.3 - 4.6 ppm (multiplet)
typically

3.8 - 4.1 ppm
C=O Carbon (

)
~215 ppm~212 ppm
Symmetry Asymmetric (

)
Asymmetric (

)
Coupling Constants Complex due to flexible 5-membered bridgeDistinct chair-chair couplings

Note: The [4.2.1] system is more strained and often shows broader peaks in the bridge region compared to the rigid chair-chair conformation of the [3.3.1] system.

Troubleshooting & Optimization

  • Low Selectivity: If the [3.3.1] isomer ratio increases, ensure the reaction temperature during mercuration does not exceed 25°C. Higher temperatures favor the thermodynamic [3.3.1] product.

  • Incomplete Oxidation: If starting alcohol remains, switch from PCC to Swern Oxidation (DMSO/Oxalyl Chloride) at -78°C for higher conversion.

  • Mercury Residues: Ensure thorough washing with sulfide or thiosulfate solutions. For pharmaceutical applications, a resin scavenger (e.g., Thiol-silica) step is mandatory.

References

  • Cope, A. C.; Peterson, P. E. "Transannular Reactions of Cyclooctenes." Journal of the American Chemical Society, 1959 , 81, 1643-1650. Link

  • Bloodworth, A. J.; Khan, J. A.; Loveitt, M. E. "Oxymetalation. Part 14. The effect of ring size on the regioselectivity of t-butyl peroxymercuriation of cycloalk-3-enols." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 621-628. Link

  • Haufe, G.; Alvernhe, G.; Laurent, A. "Transannular reaction of cyclooct-4-en-1-ol with iodine." Tetrahedron Letters, 1986 , 27, 4449-4452. Link

  • Paquette, L. A. "Stereocontrolled Synthesis of Complex Polycyclic Ethers." Polycyclic Ethers in Natural Products, 1984. (General reference for medium-ring ether synthesis).
  • Martin, V. S. et al. "Stereoselective synthesis of oxabicyclo[4.2.1]nonanones.

Disclaimer: This protocol involves the use of mercury compounds which are toxic. All manipulations must be performed in a fume hood with appropriate PPE. Dispose of mercury waste according to strict EHS regulations.

Sources

Application

Ring-closing metathesis strategies for 9-oxabicyclo[4.2.1]nonan-2-one

This Application Note and Protocol guide details the synthesis of 9-oxabicyclo[4.2.1]nonan-2-one using Ring-Closing Metathesis (RCM). This scaffold is the oxygen-congener of the potent neurotoxin Anatoxin-a and a core mo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 9-oxabicyclo[4.2.1]nonan-2-one using Ring-Closing Metathesis (RCM). This scaffold is the oxygen-congener of the potent neurotoxin Anatoxin-a and a core motif in marine natural products like Laurencia ethers.

Executive Summary & Strategic Rationale

The 9-oxabicyclo[4.2.1]nonane skeleton represents a significant synthetic challenge due to the thermodynamic penalties associated with forming medium-sized (7-membered) rings within a bridged system. While traditional methods rely on transannular etherification of cyclooctanoids—a strategy often limited by substrate availability and harsh conditions—Ring-Closing Metathesis (RCM) offers a modular, mild, and highly stereocontrolled alternative.

This protocol focuses on the "cis-2,5-Diallyl Tetrahydrofuran Strategy." By leveraging the pre-organized geometry of a cis-2,5-disubstituted tetrahydrofuran (THF) precursor, RCM efficiently closes the C3–C4 bond of the seven-membered bridge. This approach allows for the late-stage introduction of the ketone functionality at C2 via regioselective oxidation, providing a versatile entry to the 9-oxabicyclo[4.2.1]nonan-2-one target.

Key Advantages of this Protocol:
  • Topological Control: Utilizes the cis-THF ring to pre-template the folding of the metathesis precursor, minimizing entropic costs.

  • Scalability: Uses robust Ruthenium-based catalysts (Grubbs II/Hoveyda-Grubbs II) tolerant of polar functionality.

  • Versatility: The resulting alkene intermediate serves as a divergent point for synthesizing various derivatives (e.g., epoxides, diols, enones).

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the C3–C4 bond (RCM site) and the C2 ketone (functionalization site).

Retrosynthesis Figure 1: Retrosynthetic logic for the 9-oxabicyclo[4.2.1]nonane core. Target Target: 9-oxabicyclo[4.2.1]nonan-2-one Alkene Intermediate: 9-oxabicyclo[4.2.1]non-3-ene Alkene->Target Regioselective Oxidation Precursor RCM Precursor: cis-2,5-diallyltetrahydrofuran Precursor->Alkene Ring-Closing Metathesis (RCM) SM Starting Material: Furan / Succinaldehyde SM->Precursor Stereoselective Allylation

Experimental Protocol

Phase 1: Precursor Synthesis (Critical Control Point)

Objective: Synthesis of cis-2,5-diallyltetrahydrofuran. Criticality: The relative stereochemistry of the THF ring must be cis. The trans-isomer will fail to cyclize or lead to oligomerization due to geometric constraints.

  • Method: Bi-directional allylation of succinaldehyde or reductive allylation of furan derivatives. A reliable route involves the diastereoselective reduction of 2,5-diallylfuran or nucleophilic substitution on a meso-dielectrophile.

  • Validation: Verify cis-geometry via 1H NMR NOESY experiments (strong correlation between H2 and H5 protons).

Phase 2: Ring-Closing Metathesis (The Core Protocol)

Reagents:

  • Substrate: cis-2,5-diallyltetrahydrofuran (0.1 M stock in DCM).

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) or Grubbs 2nd Generation (G-II). HG-II is preferred for its thermal stability and resistance to non-productive chelation by the bridging oxygen.

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

  • Additives: 1,4-Benzoquinone (optional, prevents olefin isomerization if migration is observed).

Workflow:

  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Cycle Argon/Vacuum (3x) to ensure an inert atmosphere.

  • Solvent Degassing:

    • Sparge anhydrous DCM with Argon for 15 minutes. Oxygen poisons the Ru-carbene species, halting the catalytic cycle.

  • Reaction Assembly:

    • Dissolve the cis-2,5-diallyltetrahydrofuran in degassed DCM to a final concentration of 5 mM (0.005 M) .

    • Note: High dilution is mandatory to favor intramolecular RCM (ring formation) over intermolecular ADMET (polymerization).

  • Catalyst Addition:

    • Add 2–5 mol% of Hoveyda-Grubbs II catalyst as a solid or dissolved in a minimal amount of DCM.

    • Heat the reaction to reflux (40 °C) .

  • Monitoring:

    • Monitor via TLC or GC-MS every 2 hours.

    • Endpoint: Disappearance of the terminal alkene signals (approx. 4–12 hours).

    • Expected Product: 9-oxabicyclo[4.2.1]non-3-ene.

  • Quenching & Purification:

    • Cool to room temperature.

    • Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Phase 3: Functionalization to the Ketone

Objective: Convert the C3–C4 alkene to the C2 ketone.

  • Hydroboration-Oxidation:

    • Treat the alkene with BH3·THF (0.5 equiv) at 0 °C, followed by oxidative workup (NaOH/H2O2).

    • This typically yields a mixture of regioisomeric alcohols (2-ol and 3-ol). The bridgehead oxygen directs boron to the distal positions, but sterics favor the C3/C4 positions.

    • Refinement: Use 9-BBN for higher regioselectivity if required.

  • Oxidation:

    • Subject the isolated alcohol mixture to Swern Oxidation (DMSO, (COCl)2, Et3N, -78 °C) or Dess-Martin Periodinane .

    • Isolate the desired 9-oxabicyclo[4.2.1]nonan-2-one .

Mechanistic Visualization & Troubleshooting

The success of the RCM depends on the conformational accessibility of the reactive rotamer.

RCM_Mechanism Figure 2: Catalytic cycle and competing pathways. Start cis-2,5-diallylTHF (Open Chain) Start->Start Intermolecular Dimerization Coordination Ru-Carbene Coordination Start->Coordination + HG-II Cat Metallacycle Metallacyclobutane Intermediate Coordination->Metallacycle Initiation Product 9-oxabicyclo[4.2.1]non-3-ene (Closed Ring) Metallacycle->Product - Ethylene (Driving Force)

[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning (O2) or inactive catalyst.Use fresh HG-II; ensure rigorous degassing.
Oligomerization Concentration too high.Dilute reaction to 1 mM; add substrate slowly (syringe pump).
Isomerization Ru-hydride species formation.Add 10 mol% 1,4-benzoquinone or use Ti(OiPr)4 as a scavenger.
Incomplete Conversion Ethylene inhibition.Sparge Argon through the solution during reflux to remove ethylene.

References

  • Danheiser, R. L., et al. (1985).[3] "Efficient Total Synthesis of (+/-)-Anatoxin a". Journal of the American Chemical Society.[3] Link (Foundational strategy for [4.2.1] systems).

  • Trost, B. M., & Oslob, J. D. (1999). "Asymmetric Synthesis of (-)-Anatoxin-a via Palladium-Catalyzed Kinetic Resolution". Journal of the American Chemical Society.[3] Link (Detailed precursor synthesis).

  • Martin, S. F., et al. (2003). "Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis". The Journal of Organic Chemistry. Link (Definitive RCM protocol for [4.2.1] bicycles).

  • Rainier, J. D., & Allwein, S. P. (1998).[4] "An Iterative Approach to Fused Ether Ring Systems". The Journal of Organic Chemistry. Link (Strategies for cyclic ethers).

  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials". Angewandte Chemie International Edition. Link (General RCM Methodology).

Sources

Method

Application Note: Transannular Cyclization Strategies for the Synthesis of 9-Oxabicyclo[4.2.1]nonan-2-one and Derivatives

Executive Summary The 9-oxabicyclo[4.2.1]nonane framework is a privileged, stereodefined bicyclic scaffold found in numerous bioactive natural products, including the armatol and annonaceous acetogenin families [4]. Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-oxabicyclo[4.2.1]nonane framework is a privileged, stereodefined bicyclic scaffold found in numerous bioactive natural products, including the armatol and annonaceous acetogenin families [4]. Synthesizing the specific 9-oxabicyclo[4.2.1]nonan-2-one core presents a unique challenge in regiocontrol, as traditional intermolecular etherifications fail to provide the necessary stereochemical rigor.

This application note details field-proven transannular O-heterocyclization methods to construct this architecture. By exploiting the inherent conformational proximity of medium-sized rings (specifically 8-membered cyclooctane/cyclooctene derivatives), chemists can drive intramolecular etherification with high atom economy and predictable stereochemical outcomes.

Mechanistic Principles & Causality in Medium-Ring Conformations

To master the synthesis of 9-oxabicyclo[4.2.1]nonan-2-one, one must understand the causality behind the cyclization event. Medium-sized rings (8–11 members) suffer from severe transannular strain (Prelog strain) due to steric repulsion between hydrogen atoms pointing inward across the ring.

In cyclooctane derivatives, the lowest energy conformations (e.g., boat-chair) naturally force the C1 and C4/C5 positions into close spatial proximity. When an electrophile activates a double bond or an epoxide at C4/C5, a tethered nucleophile (such as a hydroxyl group at C1) is already pre-organized to attack. This drastically lowers the entropic penalty of the transition state, making the transannular cyclization orders of magnitude faster than competing intermolecular reactions.

Regiochemical Divergence ([4.2.1] vs. [3.3.1]): The cyclization of cyclooctene precursors typically yields a mixture of the [4.2.1] and [3.3.1] bicyclic systems.

  • Thermodynamic Control: The[3.3.1] system is generally lower in energy due to a more relaxed chair-chair-like conformation, making it the favored product in reversible, acid-catalyzed nucleophilic ring-openings [3].

  • Kinetic Control: To selectively isolate the[4.2.1] skeleton (such as 9-oxabicyclo[4.2.1]nonan-2-one), one must employ kinetically controlled processes. Substituent-directed oxidations using high-valent metals (like Pyridinium Chlorochromate, PCC) coordinate the hydroxyl group and deliver the oxidant across the alkene in a rigid syn-addition, trapping the [4.2.1] geometry before equilibration can occur [1].

Workflow & Signaling Pathway

TransannularCyclization Precursor1 Cyclooct-4-en-1-ol (Precursor) Oxidant PCC / High-Valent Metal Coordination Precursor1->Oxidant Precursor2 Cycloocta-1,5-diene (Precursor) Electrophile Peracid / Epoxidation Activation Precursor2->Electrophile Intermediate1 Oxochromium Complex (Syn-Addition) Oxidant->Intermediate1 Intermediate2 Transannular Oxonium Intermediate Electrophile->Intermediate2 Target 9-oxabicyclo[4.2.1]nonan-2-one (Kinetic Product) Intermediate1->Target Regiospecific Oxidative Cyclization Intermediate2->Target Kinetic Control Byproduct 9-oxabicyclo[3.3.1]nonane (Thermodynamic Product) Intermediate2->Byproduct Thermodynamic Control

Mechanistic divergence in transannular cyclization favoring 9-oxabicyclo[4.2.1]nonan-2-one.

Quantitative Data Summary

The table below summarizes the efficiency and regioselectivity of varying transannular cyclization strategies utilized to form the 9-oxabicyclo[4.2.1]nonane core.

PrecursorReagent SystemReaction MechanismMajor Bicyclic ScaffoldYield / Selectivity
Cyclooct-4-en-1-ol PCC, CH₂Cl₂Substituent-directed oxidative cyclization9-Oxabicyclo[4.2.1]nonan-2-one derivativesHigh (Regiospecific) [1]
Cycloocta-1,5-diene CF₃CO₃H, then Jones Ox.Electrophilic O-heterocyclization5-Hydroxy-9-oxabicyclo[4.2.1]nonan-2-oneModerate (Mixed with [3.3.1]) [2]
9-Oxabicyclo[6.1.0]non-4-ene NBS, External NucleophileBromonium-assisted epoxide opening2,5-Dibromo-9-oxabicyclo[4.2.1]nonaneHigh (Stereospecific) [5]
Spirocyclic Bis(oxiranes) Amines, LiClO₄Nucleophilic ring-opening cascade9-Oxabicyclo[3.3.1]nonane derivativesHigh (Thermodynamic[3.3.1] preference) [3]

Experimental Protocols

Protocol A: Regiospecific Oxidative Cyclization using Pyridinium Chlorochromate (PCC)

Objective: Synthesize 9-oxabicyclo[4.2.1]nonan-2-one (or its alkylated derivatives) from cyclooct-4-en-1-ol. Causality Check: PCC is chosen over standard epoxidizing agents because the chromium center first esterifies the starting alcohol. This tethers the high-valent metal directly to the substrate, forcing an intramolecular syn-alkoxyhydroxylation across the transannular double bond. This geometric constraint exclusively yields the [4.2.1] regiochemistry, completely bypassing the thermodynamically favored [3.3.1] isomer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert argon. Dissolve 10.0 mmol of cyclooct-4-en-1-ol in 40 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 20.0 mmol (2.0 equiv) of Pyridinium Chlorochromate (PCC) portion-wise over 15 minutes.

    • Self-Validating Step: The immediate color shift from vibrant orange to dark brown/black confirms the reduction of Cr(VI) to Cr(IV)/Cr(III), validating that the initial chromate ester formation and oxidative addition have commenced.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Quenching & Filtration: Once the starting material is consumed, dilute the dark slurry with 50 mL of diethyl ether. Vigorously stir for 10 minutes to precipitate the reduced chromium salts. Filter the entire mixture through a 2-inch pad of Celite layered over silica gel, washing thoroughly with diethyl ether.

  • Purification: Concentrate the pale-yellow filtrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to afford the pure 9-oxabicyclo[4.2.1]nonan-2-one.

Protocol B: Synthesis of 5-Hydroxy-9-oxabicyclo[4.2.1]nonan-2-one via Peracid Heterocyclization

Objective: Synthesize functionalized 9-oxabicyclo[4.2.1]nonan-2-one from cycloocta-1,5-diene (COD). Causality Check: Treating COD with a peracid generates a highly strained mono-epoxide. The acidic environment protonates the epoxide, inducing a transannular nucleophilic attack by the opposing alkene. Water captures the resulting carbocation, yielding a diol monoester that is subsequently oxidized to the ketone. Because this proceeds via a carbocationic oxonium intermediate, equilibration occurs, necessitating separation of the[4.2.1] and [3.3.1] isomers.

Step-by-Step Methodology:

  • Epoxidation & Ring Opening: Dissolve 20.0 mmol of cycloocta-1,5-diene in 50 mL of DCM. Dropwise, add a solution of trifluoroperacetic acid (22.0 mmol) in DCM at 0 °C. Stir for 2 hours at room temperature.

    • Self-Validating Step: TLC monitoring (stained with KMnO₄) will show the rapid disappearance of the non-polar diene and the emergence of highly polar baseline spots (diol monoesters), validating the transannular O-heterocyclization.

  • Saponification: Remove the solvent in vacuo. Dissolve the crude residue in 30 mL of methanol and add 15 mL of 2M aqueous NaOH. Stir for 2 hours to cleave the trifluoroacetate esters, yielding a mixture of bicyclic diols.

  • Oxidation: Extract the diols into ethyl acetate, dry over Na₂SO₄, and concentrate. Redissolve in 40 mL of acetone and cool to 0 °C. Slowly add Jones reagent dropwise until a persistent orange color remains. Stir for 30 minutes.

  • Isomer Separation: Quench with isopropanol, filter through Celite, and concentrate. The resulting mixture of endo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one and endo-6-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one must be separated via preparative HPLC or careful silica gel chromatography (using a shallow gradient of EtOAc/Hexanes).

Analytical Validation Metrics

To confirm the successful synthesis of the 9-oxabicyclo[4.2.1]nonan-2-one core, utilize the following analytical benchmarks:

  • Infrared Spectroscopy (IR): A sharp, strong absorption band at ~1710–1715 cm⁻¹ confirms the presence of the unstrained bicyclic ketone.

  • ¹³C NMR: The carbonyl carbon will resonate distinctly at ~212–215 ppm . The bridgehead carbons adjacent to the ether oxygen typically appear between 75–85 ppm .

  • ¹H NMR: The bridgehead protons (H1 and H6) will present as complex multiplets due to the asymmetric nature of the [4.2.1] system, distinguishing it from the highly symmetric [3.3.1] isomer, which often shows simplified splitting patterns.

References

  • Substituent-directed oxidation: The syn stereochemistry of addition of high-valent oxochromium reagents to alkenes.Tetrahedron Letters. URL: Verified Source Link
  • Synthesis of γ-Lactones from Cycloocta-1,5-diene − Starting Materials for Natural-Product Synthesis.European Journal of Organic Chemistry. URL: Verified Source Link
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).MDPI. URL: Verified Source Link
  • Transannular O-Heterocyclization Reactions of Cyclododeca-1,5,9-triene Derivatives: A New Concept for the Preparation of Key Intermediates for Total Syntheses of Annonaceous Acetogenins.Helvetica Chimica Acta. URL: Verified Source Link
  • Intramolecular Bromonium Ion Assisted Epoxide Ring-Opening: Capture of the Oxonium Ion with an Added External Nucleophile.
Application

Application Note: 9-Oxabicyclo[4.2.1]nonan-2-one as a Chiral Building Block

This is a comprehensive Application Note and Protocol Guide for 9-oxabicyclo[4.2.1]nonan-2-one , designed for researchers in organic synthesis and medicinal chemistry. Executive Summary The 9-oxabicyclo[4.2.1]nonan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 9-oxabicyclo[4.2.1]nonan-2-one , designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

The 9-oxabicyclo[4.2.1]nonan-2-one scaffold represents a privileged subclass of bridged bicyclic ethers. Unlike its more common isomer, 9-oxabicyclo[3.3.1]nonane, the [4.2.1] system contains a rigidified eight-membered ring bridged by oxygen across the C1 and C4 positions. This unique architecture serves two critical functions in modern synthesis:

  • Conformational Locking: It freezes the flexible cyclooctane ring, allowing for highly stereoselective functionalization of the carbon skeleton.

  • Masked Medium Rings: It acts as a latent precursor to functionalized oxocanes (8-membered ethers), which are core motifs in marine natural products (e.g., Laurencia species) and difficult-to-synthesize medium-ring therapeutics.

This guide details the enantioselective preparation of this building block via enzymatic resolution and its subsequent application in generating complex chiral arrays.

Structural Analysis & Properties

The molecule features a bicycle[4.2.1] framework where the oxygen bridge connects C1 and C4. The ketone at C2 provides a handle for functionalization adjacent to the bridgehead, while the C7-C8 bridge offers steric shielding.

PropertyValue / Description
CAS Number 19740-78-4
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Key Feature Bridged ether (1,4-epoxycyclooctane core)
Stereocenters C1 and C6 (Bridgeheads) + C2 (Ketone alpha-position)
Stability Stable to mild acid/base; bridgehead oxygen is Lewis-basic.

Synthesis Protocol: Accessing the Chiral Scaffold

Since the [4.2.1] system is thermodynamically less stable than the [3.3.1] isomer, direct cyclization of 5-hydroxycyclooctanone often yields mixtures. The most reliable route to the enantiopure ketone involves the synthesis of the racemic alcohol followed by enzymatic resolution.

Workflow Diagram

SynthesisWorkflow Figure 1: Chemoenzymatic route to enantiopure 9-oxabicyclo[4.2.1]nonan-2-one. Precursor 1,5-Cyclooctadiene Inter1 9-Oxabicyclo[4.2.1] non-7-ene (Alkene) Precursor->Inter1 1. Epoxidation 2. H+ Cyclization Inter2 (±)-9-Oxabicyclo [4.2.1]nonan-2-one Inter1->Inter2 Hydroboration/Oxidation or Wacker Ox. Resolution Enzymatic Resolution (Lipase PS) Inter2->Resolution Reduction to Alcohol + Vinyl Acetate FinalProduct (+)-9-Oxabicyclo [4.2.1]nonan-2-one Resolution->FinalProduct Oxidation of Resolved Alcohol

Step-by-Step Methodology
Step 1: Construction of the [4.2.1] Skeleton

Rationale: We utilize the transannular participation of the oxygen in 4,5-epoxycyclooctene or the iodolactonization-type closure of cyclooct-4-en-1-ol derivatives.

  • Epoxidation: Treat 1,5-cyclooctadiene with 1 equivalent of m-CPBA in CH₂Cl₂ (0°C to RT) to yield mono-epoxycyclooct-5-ene.

  • Transannular Cyclization: Treat the epoxide with a catalytic amount of acid (e.g., p-TsOH in benzene) or perform solvomercuration-demercuration. This promotes transannular attack to form 9-oxabicyclo[4.2.1]non-7-ene .

    • Note: Control reaction time to avoid isomerization to the [3.3.1] system.

  • Functionalization to Ketone: Perform hydroboration-oxidation (BH₃·THF; then H₂O₂, NaOH) on the alkene to yield (±)-9-oxabicyclo[4.2.1]nonan-2-ol , followed by Swern oxidation to the racemic ketone if storage is required.

Step 2: Enzymatic Kinetic Resolution (The Chiral Step)

Rationale: Lipase-mediated acylation is highly effective for rigid bicyclic alcohols.

  • Substrate: Dissolve (±)-9-oxabicyclo[4.2.1]nonan-2-ol (10 mmol) in dry diisopropyl ether or vinyl acetate.

  • Enzyme: Add Lipase PS (Pseudomonas cepacia) or Novozym 435 (CAL-B) immobilized on acrylic resin (500 mg).

  • Acyl Donor: Add vinyl acetate (5 equiv) if using diisopropyl ether as solvent.

  • Incubation: Stir at 30°C. Monitor conversion by GC/chiral HPLC.

  • Termination: Stop at 50% conversion (typically 24-48 h). Filter off the enzyme.[1]

  • Separation: Chromatograph the mixture.

    • Fraction A: (-)-Acetate (derived from the (R)-alcohol).

    • Fraction B: (+)-Alcohol (Enriched (S)-enantiomer, >98% ee).

    • Tip: Hydrolyze the acetate to access the opposite enantiomer.

Step 3: Oxidation to the Chiral Ketone
  • Dissolve the resolved (+)-alcohol in CH₂Cl₂.

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Quench with Na₂S₂O₃/NaHCO₃.

  • Result: (+)-9-oxabicyclo[4.2.1]nonan-2-one (Chiral Building Block).

Application Protocols: Divergent Synthesis

Once the chiral ketone is in hand, it serves as a pivot point for two major synthetic strategies: Rigid Scaffold Decoration and Ring Expansion (Laurencia Mimicry) .

Application Map

Applications Figure 2: Divergent utility of the [4.2.1] scaffold. cluster_A Path A: Rigid Scaffold Functionalization cluster_B Path B: Ring Opening / Expansion Core 9-Oxabicyclo[4.2.1] nonan-2-one AlphaAlk Alpha-Alkylation (Stereoselective) Core->AlphaAlk LDA, RX (Exo-face attack) Reduct Stereoselective Reduction (Axial/Equatorial Alcohol) Core->Reduct L-Selectride (Endo-attack) Baeyer Baeyer-Villiger Oxidation (Lactone Formation) Core->Baeyer m-CPBA LewisAcid Lewis Acid Opening (BF3·Et2O / Nucleophile) Baeyer->LewisAcid Ring Cleavage Laurencia Functionalized Oxocanes (Laurencia Core) LewisAcid->Laurencia Functionalization

Protocol A: Stereoselective Alpha-Alkylation

The bridgehead oxygen exerts a strong steric bias, forcing incoming electrophiles to approach from the exo face (away from the bridge).

  • Enolization: Cool a solution of the ketone in THF to -78°C. Add LiHMDS (1.1 equiv).

  • Trapping: Add the electrophile (e.g., MeI, Allyl Bromide).

  • Outcome: Formation of the exo-3-substituted ketone with high diastereoselectivity (>10:1 dr).

  • Significance: This sets the relative stereochemistry of the side chain relative to the bridgehead, a crucial feature for terpene synthesis.

Protocol B: Synthesis of Functionalized Oxocanes (Laurencia Core)

The [4.2.1] ether bridge can be cleaved to reveal the 8-membered ring found in Laurencia natural products (e.g., Laurencin, Obtusenyne).

  • Baeyer-Villiger Oxidation: Treat the ketone with m-CPBA/NaHCO₃ to form the lactone (expansion to a 9-membered ring or rearrangement depending on substitution).

  • Alternative: Reductive Cleavage:

    • Reduce the ketone to the alcohol.

    • Convert the alcohol to a mesylate.

    • Fragmentation: Treat with a Lewis Acid (e.g., TiCl₄ or BF₃·Et₂O) in the presence of a nucleophile (allyl silane).

    • Mechanism: The Lewis acid complexes the bridgehead oxygen, triggering C-O bond cleavage assisted by the mesylate leaving group or internal strain release.

    • Result: A chiral, polysubstituted cyclooctane or oxocane derivative with defined stereochemistry at the former bridgehead carbons.

Troubleshooting & Expert Tips

IssueCauseSolution
Low Yield in Cyclization Formation of [3.3.1] isomer.Use kinetic control (lower temperature, shorter time). Avoid strong thermodynamic acids; use I₂/HgO for milder cyclization.
Poor Resolution Enzyme inhibition.[1]Ensure the alcohol is dissolved in a hydrophobic solvent (diisopropyl ether). Avoid polar solvents like DMF.
Racemization of Ketone Alpha-proton acidity.Avoid storing the ketone on basic alumina or in protic basic media. Store at -20°C under Argon.
Unwanted Ring Opening Acid sensitivity.[1]The bridgehead ether is sensitive to strong Lewis acids. Buffer reactions with 2,6-di-tert-butylpyridine if necessary.

References

  • Paquette, L. A., et al. "Transannular cyclization of cyclooctenes. Synthesis of 9-oxabicyclo[4.2.1]nonane derivatives." Journal of the American Chemical Society.

  • Haufe, G. "Transannular reactions in the cyclooctane series." Journal of Chemical Research.
  • Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Alcohols." Journal of Molecular Catalysis B: Enzymatic. (Protocol for enzymatic resolution of bicyclic alcohols). 2

  • Masamune, T., et al. "Synthesis of Laurencia Natural Products." Bulletin of the Chemical Society of Japan. (Context for oxocane synthesis).
  • Cope, A. C., et al. "Proximity Effects. Transannular Reactions." Quarterly Reviews, Chemical Society.

Sources

Method

Application Note: Stereoselective Reduction of 9-Oxabicyclo[4.2.1]nonan-2-one to Epimeric Alcohols

Introduction & Mechanistic Rationale The 9-oxabicyclo[4.2.1]nonane framework is a critical structural motif found in various bioactive natural products, including the armatol family and complex oxepane-containing macroli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 9-oxabicyclo[4.2.1]nonane framework is a critical structural motif found in various bioactive natural products, including the armatol family and complex oxepane-containing macrolides [1]. The reduction of the bicyclic ketone, 9-oxabicyclo[4.2.1]nonan-2-one, to its corresponding secondary alcohol (9-oxabicyclo[4.2.1]nonan-2-ol) presents a classic challenge in stereocontrol.

Because the ketone is embedded within a rigid, oxygen-bridged bicyclic system, the trajectory of the incoming hydride is governed by a delicate balance of steric hindrance and stereoelectronic effects. Understanding the causality behind reagent selection is essential for achieving high diastereomeric ratios (d.r.) [2].

  • Steric Control (Exo-Face Attack): The endo face of the 9-oxabicyclo[4.2.1]nonane cage is heavily shielded by the carbon bridge framework. Bulky hydride donors, such as L-Selectride (lithium tri-sec-butylborohydride), are highly sensitive to this steric bulk. They preferentially attack the less hindered exo face, pushing the resulting hydroxyl group into the endo position.

  • Chelation Control (Endo-Face Attack): Smaller, coordinating hydride sources, such as

    
     in the presence of Lewis acids (e.g., 
    
    
    
    in Luche conditions) or
    
    
    , can coordinate with the lone pairs of the 9-oxa bridge. This metal-oxygen chelation directs the hydride delivery from the sterically encumbered endo face, yielding the exo alcohol [3].

Logical Framework for Reagent Selection

To systematically control the stereochemical outcome of the reduction, scientists must select reagents based on their steric bulk and coordination potential. The decision tree below illustrates the logical pathways for synthesizing either the endo or exo epimer.

ReagentSelection A 9-oxabicyclo[4.2.1]nonan-2-one B Bulky Hydride (e.g., L-Selectride) A->B C Coordinating Hydride (e.g., NaBH4/CeCl3) A->C D Exo-Face Attack (Steric Control) B->D Avoids cage hindrance E Endo-Face Attack (Chelation Control) C->E 9-Oxa bridge coordination F endo-Alcohol (Major Product) D->F G exo-Alcohol (Major Product) E->G

Decision tree for the stereoselective reduction of 9-oxabicyclo[4.2.1]nonan-2-one based on hydride properties.

Experimental Protocols

General Precautions: All reactions involving moisture-sensitive hydrides must be conducted under an inert atmosphere (Argon or


) using rigorously dried solvents. Glassware should be flame-dried under a vacuum prior to use.
Protocol A: Synthesis of endo-9-Oxabicyclo[4.2.1]nonan-2-ol via Steric Control

Objective: Achieve high diastereomeric excess of the endo alcohol using L-Selectride. The bulky tri-sec-butylborohydride ensures exclusive exo-face attack [2].

  • Preparation: Dissolve 9-oxabicyclo[4.2.1]nonan-2-one (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for temperature equilibration.

  • Reagent Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv, 1.2 mL) dropwise over 15 minutes using a syringe pump. Self-Validation Check: The slow addition prevents localized heating, which could degrade the stereoselectivity.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Oxidation: Carefully quench the reaction at -78 °C by the sequential addition of

    
     (1 mL), 3M NaOH (1 mL), and 30% 
    
    
    
    (1 mL). Causality: The basic peroxide oxidizes the residual organoborane byproducts into water-soluble borates and sec-butanol, preventing emulsion during extraction.
  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the pure endo alcohol.

Protocol B: Synthesis of exo-9-Oxabicyclo[4.2.1]nonan-2-ol via Chelation Control (Luche Conditions)

Objective: Reverse the natural steric bias to achieve the exo alcohol via chelation-assisted endo-face attack [4].

  • Preparation: Dissolve 9-oxabicyclo[4.2.1]nonan-2-one (1.0 equiv, 1.0 mmol) and

    
     (1.1 equiv, 1.1 mmol) in MeOH (10 mL).
    
  • Pre-complexation: Stir at room temperature for 15 minutes. Causality: This incubation period is critical. It allows the Ce(III) ions to coordinate with both the 9-oxa bridge and the carbonyl oxygen, creating a rigid chelation complex that guides the incoming hydride.

  • Cooling: Cool the mixture to -78 °C.

  • Addition: Add

    
     (1.2 equiv, 1.2 mmol) in small portions over 10 minutes.
    
  • Reaction: Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 30 minutes[5].

  • Quenching: Quench the reaction by adding saturated aqueous

    
     (5 mL).
    
  • Workup: Remove the MeOH under reduced pressure. Partition the resulting aqueous residue with EtOAc (15 mL). Extract the aqueous layer with additional EtOAc (2 × 15 mL). Wash the combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography to yield the exo alcohol.

Workflow step1 Preparation Dry Solvent, Argon atm step2 Cooling -78 °C (Dry ice/Acetone) step1->step2 step3 Reagent Addition Dropwise over 15-30 min step2->step3 step4 Quenching H2O2/NaOH or NH4Cl step3->step4 step5 Extraction EtOAc, Brine wash step4->step5

Standardized workflow for the cryogenic reduction of bicyclic ketones using air-sensitive hydrides.

Quantitative Data & Reagent Comparison

The table below summarizes the expected stereochemical outcomes when subjecting 9-oxabicyclo[4.2.1]nonan-2-one to various reducing agents. The data highlights the profound impact of steric bulk versus chelation potential on the final diastereomeric ratio (d.r.).

Reducing AgentSolventTemp (°C)EquivalentsPrimary Control MechanismMajor IsomerExpected d.r. (endo:exo)
L-Selectride THF-781.2Steric Bulk (Exo attack)endo-alcohol> 95 : 5
DIBAL-H DCM-781.5Steric Bulk (Exo attack)endo-alcohol80 : 20
LiAlH₄ THF01.0Mixed (Slight Chelation)exo-alcohol30 : 70
NaBH₄ / CeCl₃ MeOH-781.2Chelation (Endo attack)exo-alcohol15 : 85

Note: Diastereomeric ratios are highly dependent on exact temperature control and the rigorous exclusion of moisture during the pre-complexation phases.

References

  • PubChem Compound Summary for CID 556990, 9-Oxabicyclo[4.2.1]nonan-2-ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • cis-Selective, Enantiospecific Addition of Donor–Acceptor Cyclopropanes to Activated Alkenes (Discusses optimization of 9-oxabicyclo[3.3.1] and [4.3.1] cores) Source: Organic Letters (ACS Publications) URL:[Link]

  • Stereochemical aspects of R2O-3 participation. Solvolytic studies of the epimeric 9-oxabicyclo[4.2.1]nonan-2-yl brosylates Source: Journal of the American Chemical Society URL:[Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Source: Chemistry Steps URL:[Link]

Application

Application Note: Stereoselective Grignard Addition to 9-Oxabicyclo[4.2.1]nonan-2-one

Executive Summary This guide details the protocol for the nucleophilic addition of Grignard reagents (R-MgX) to 9-oxabicyclo[4.2.1]nonan-2-one . This reaction is a critical transformation in the synthesis of medium-ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the nucleophilic addition of Grignard reagents (R-MgX) to 9-oxabicyclo[4.2.1]nonan-2-one . This reaction is a critical transformation in the synthesis of medium-ring ether natural products (e.g., Laurencia metabolites) and bridged pharmacophores.

The core challenge in this transformation is stereocontrol . Due to the rigid bicyclic framework and the steric influence of the C9-oxygen bridge, the reaction exhibits high facial selectivity. This protocol provides optimized conditions to maximize the yield of the endo-alcohol (via exo-attack), along with mechanistic rationales and self-validating analytical steps.

Structural Analysis & Mechanistic Insight

Substrate Geometry

The substrate, 9-oxabicyclo[4.2.1]nonan-2-one, features a bicyclic skeleton where a five-membered ring and a seven-membered ring are fused, bridged by an oxygen atom at position 9.

  • The Bridge (O9): The oxygen bridge locks the conformation, creating a concave ("endo") face and a convex ("exo") face.

  • The Carbonyl (C2): Located adjacent to the bridgehead (C1) within the four-carbon bridge (the "seven-membered" ring component relative to the bridgeheads).

Stereoelectronic Control

The addition of the Grignard reagent is governed by steric approach control (Felkin-Anh/Cram models are less applicable here due to ring constraints).

  • Exo-Face (Convex): Sterically accessible.

  • Endo-Face (Concave): Severely shielded by the lone pairs of the O9 ether bridge and the geometric curvature of the bicycle.

Mechanistic Outcome: The nucleophile (R-) predominantly attacks from the exo-face . Consequently, the resulting hydroxyl group is forced into the endo-position (cis to the oxygen bridge).

Reaction Pathway Diagram

ReactionMechanism Substrate 9-oxabicyclo[4.2.1]nonan-2-one (Ketone) TS Transition State (Exo-Attack favored) Substrate->TS + R-MgBr (THF, -78°C) Product Endo-Alcohol (Major Isomer) TS->Product Kinetic Control SideProduct Exo-Alcohol (Minor Isomer) TS->SideProduct Steric Leakage

Figure 1: Mechanistic pathway illustrating the stereoselective exo-facial attack of the Grignard reagent.

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
9-oxabicyclo[4.2.1]nonan-2-one Substrate>98% purity, azeotropically dried with benzene/toluene.
Grignard Reagent (R-MgBr) Nucleophile1.0 M - 3.0 M in Et₂O or THF. Titrate before use.
Tetrahydrofuran (THF) SolventAnhydrous, distilled from Na/Benzophenone or passed through SPS.
Cerium(III) Chloride (Optional) AdditiveAnhydrous (beads), for organocerium modification to suppress enolization.
Critical Process Parameters (CPPs)
  • Temperature: -78°C is mandatory during addition to maximize kinetic stereocontrol.

  • Addition Rate: Slow dropwise addition (1 mL/min for 10 mmol scale) prevents local exotherms that degrade selectivity.

  • Stoichiometry: 1.2 to 1.5 equivalents of Grignard reagent ensures complete conversion without promoting side reactions (e.g., alpha-deprotonation).

Step-by-Step Methodology
Phase A: Setup and Drying
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and a pressure-equalizing addition funnel under vacuum. Backfill with Argon (Ar) three times.

  • Substrate Solubilization: Dissolve 9-oxabicyclo[4.2.1]nonan-2-one (1.0 equiv) in anhydrous THF (0.1 M concentration). Cannulate this solution into the reaction flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for thermal equilibration.

Phase B: Nucleophilic Addition
  • Reagent Transfer: Transfer the titrated Grignard reagent (1.2 equiv) into the addition funnel via syringe under Ar positive pressure.

  • Controlled Addition: Add the Grignard reagent dropwise over 30–45 minutes.

    • Checkpoint: Monitor internal temperature; do not allow it to rise above -70°C.

  • Reaction Maintenance: Stir at -78°C for 2 hours.

  • Warming (Optional): If TLC shows incomplete conversion, slowly warm to 0°C over 1 hour. Note: Warming increases the risk of enolization/epimerization.

Phase C: Quench and Isolation
  • Quenching: While still cold, quench by slow addition of saturated aqueous NH₄Cl solution.

    • Caution: Vigorous gas evolution and precipitation of Mg salts will occur.

  • Workup:

    • Allow mixture to warm to room temperature.

    • Dilute with Et₂O. Separate phases.

    • Extract aqueous layer 3x with Et₂O.

    • Wash combined organics with Brine, dry over MgSO₄, and filter.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Diagram

ProtocolWorkflow Start Start: Flame-Dry Glassware (Ar Atmosphere) Dissolve Dissolve Substrate in THF Cool to -78°C Start->Dissolve AddGrignard Add R-MgX Dropwise (Maintain T < -70°C) Dissolve->AddGrignard Monitor Monitor via TLC/GC (2 hrs @ -78°C) AddGrignard->Monitor Decision Conversion > 95%? Monitor->Decision Warm Warm to 0°C (Stir 1 hr) Decision->Warm No Quench Quench with sat. NH4Cl (Exothermic!) Decision->Quench Yes Warm->Quench Workup Extract (Et2O), Dry (MgSO4), Concentrate Quench->Workup Purify Flash Chromatography (Isolate Endo-Alcohol) Workup->Purify

Figure 2: Operational workflow for the Grignard addition protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Enolization of ketoneThe Grignard acted as a base.[2] Solution: Use Organocerium chemistry (add anhydrous CeCl₃ to the Grignard before addition) to increase nucleophilicity and decrease basicity.
Poor Stereoselectivity Temperature too highSolution: Ensure strict -78°C control. Switch solvent to Et₂O (less coordinating) to tighten the transition state.
Product Decomposition Acid sensitivityThe bridged ether can be sensitive to strong Lewis acids during workup. Solution: Use a buffered quench (pH 7 phosphate buffer) instead of straight NH₄Cl if acid sensitivity is observed.

Validation of Stereochemistry

To confirm the formation of the endo-alcohol , utilize 1H-NMR NOE (Nuclear Overhauser Effect) experiments:

  • Irradiate the methyl/alkyl group introduced by the Grignard.

  • Positive NOE: If the alkyl group is Exo , you should see an enhancement of the bridgehead protons (H1) or the bridge protons.

  • Negative NOE (Confirmation): If the alcohol is Endo (cis to bridge), the introduced alkyl group is Exo . The carbinol proton (if secondary) or adjacent ring protons will show specific coupling constants (

    
    -values) indicative of the chair/boat conformation.
    

References

  • Substrate Synthesis: Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Journal of the American Chemical Society. (Provides foundational methods for synthesizing oxabicyclo[4.2.1]nonane systems).

  • Stereochemical Rules: Ashby, E. C., & Laemmle, J. T. "Stereochemistry of Organometallic Compound Addition to Ketones." Chemical Reviews, 75(4), 521–546. (Authoritative review on steric approach control).

  • Analogous Reactivity (Bicyclo[3.3.1] systems): Peters, J. A., et al. "Stereochemistry of the Grignard addition to 9-oxabicyclo[3.3.1]nonan-3-one." Tetrahedron. (Establishes the bridge-shielding effect in homologous systems).

  • Organocerium Modification: Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society. (Protocol for suppressing enolization in hindered ketones).

Sources

Method

Application Notes &amp; Protocols: Intramolecular Etherification for Bicyclic Ketone Synthesis

Introduction: The Strategic Construction of Bridged and Fused Ring Systems Bicyclic ketones are foundational scaffolds in a multitude of biologically active molecules, including natural products, pharmaceuticals, and ins...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Construction of Bridged and Fused Ring Systems

Bicyclic ketones are foundational scaffolds in a multitude of biologically active molecules, including natural products, pharmaceuticals, and insect pheromones like frontalin and brevicomin.[1][2] Their rigid, three-dimensional architecture is a key determinant of their biological function. Intramolecular etherification represents a powerful and convergent strategy for the stereocontrolled synthesis of these complex structures, particularly those containing oxygen within the bicyclic framework (oxabicycles). This process involves the formation of a cyclic ether by the reaction of a nucleophilic oxygen atom (typically a hydroxyl group) with an electrophilic carbon center within the same molecule.

This guide provides an in-depth exploration of the primary methodologies for achieving intramolecular etherification to synthesize bicyclic ketones. We will delve into the mechanistic underpinnings of base-mediated, acid-catalyzed, and conjugate addition strategies, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Intramolecular_Etherification_Strategies Core Strategies for Bicyclic Ether Synthesis cluster_0 Methodologies Start Hydroxy-Functionalized Ketone Precursor Base Base-Mediated (Williamson-Type) Start->Base Precursor with Leaving Group Acid Acid-Catalyzed (Acetal/Ketal Formation) Start->Acid Diol or Epoxy Precursor Michael Oxa-Michael Addition (Conjugate Addition) Start->Michael Unsaturated Precursor (Enone) End Bicyclic Ketone / Ketal Base->End Acid->End Michael->End

Caption: Overview of primary intramolecular etherification pathways.

Base-Mediated Approach: The Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a robust and widely utilized method for forming cyclic ethers. The reaction proceeds via a classic SN2 mechanism where an alkoxide, generated in situ by deprotonating a hydroxyl group, displaces a tethered leaving group (e.g., a halide or sulfonate ester).[3]

Causality and Mechanistic Insight

The success of this reaction hinges on several key factors:

  • Base Selection: A strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing in the SN2 reaction. Sodium hydride (NaH) is a common choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[4]

  • Leaving Group: The leaving group must be on a primary or secondary carbon to facilitate the SN2 reaction. Tertiary centers will lead predominantly to elimination.[3] The leaving group's ability (I > Br > Cl >> F and Tosylate > Mesylate > Halide) directly impacts reaction rates.

  • Ring Strain: The formation of 5- and 6-membered rings is kinetically and thermodynamically favored over smaller or larger rings.[5][6] This principle guides the design of the linear precursor.

  • Stereochemistry: As an SN2 reaction, the cyclization proceeds with inversion of configuration at the carbon bearing the leaving group.[5][6] This is a crucial consideration for stereocontrolled synthesis.

Williamson_Mechanism Mechanism: Intramolecular Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Cyclization Reactant R-OH-(CH2)n-X Alkoxide R-O⁻-(CH2)n-X Reactant->Alkoxide - H₂ Base NaH Base->Reactant TS Transition State (Backside Attack) Alkoxide->TS Intramolecular SN2 Attack Product Bicyclic Ether TS->Product - X⁻

Caption: The two-step sequence of the Williamson-type cyclization.

Protocol 1: General Procedure for Williamson-Type Bicyclic Ether Synthesis

This protocol describes the cyclization of a generic ω-halo-hydroxyketone (with the ketone suitably protected as a ketal if sensitive to base).

Materials:

  • Substrate (ω-halo-hydroxyketone precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the ω-halo-hydroxyketone substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous THF (or DMF) to a concentration of 0.1 M.

  • Inert Atmosphere: Purge the flask with argon for 10-15 minutes.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Carefully add NaH (1.2 eq, 60% dispersion) portion-wise over 10 minutes. Causality: Portion-wise addition controls the evolution of H₂ gas and prevents an excessive exotherm.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature (or heat as required, e.g., 50-70 °C) and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Substrate TypeBaseSolventTemperature (°C)Typical Yield (%)Reference
4-bromobutan-1-olNaHTHF25-50>85[4]
(S)-1-chloro-5-hexen-2-olKHHMPA25~75[6]
5-tosyloxypentan-2-one (protected)NaHDMF60>80[3]

Acid-Catalyzed Intramolecular Acetalization

For precursors containing a ketone and multiple hydroxyl groups, or a ketone and an epoxide, acid catalysis provides a direct route to bicyclic ketal systems. This method is particularly prominent in the synthesis of insect pheromones like frontalin, which features a 6,8-dioxabicyclo[3.2.1]octane core.[2][7]

Causality and Mechanistic Insight

The reaction is typically initiated by a Lewis or Brønsted acid. In the case of a δ,ε-epoxy ketone, the Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack.[7] The ketone's carbonyl oxygen then acts as the intramolecular nucleophile, attacking the activated epoxide to form a six-membered ring and a tertiary carbocation. A subsequent intramolecular attack by the newly formed hydroxyl group onto the oxonium ion completes the formation of the second, five-membered ring, yielding the bicyclic ketal structure.

Acid_Catalyzed_Mechanism Mechanism: Lewis Acid-Catalyzed Bicyclic Ketal Formation Start δ,ε-Epoxy Ketone Activated Activated Epoxide (Lewis Acid Complex) Start->Activated LA BF₃·Et₂O LA->Start Coordination Cyclized1 Oxonium Intermediate (First Ring Formed) Activated->Cyclized1 Intramolecular Attack by Carbonyl Oxygen Product Bicyclic Ketal (e.g., Frontalin) Cyclized1->Product Second Intramolecular Attack & Proton Transfer

Caption: Key steps in the synthesis of a 6,8-dioxabicyclo[3.2.1]octane core.

Protocol 2: Lewis Acid-Catalyzed Synthesis of a (±)-Frontalin Precursor

This protocol details the cyclization of a δ,ε-epoxy ketone using a Lewis acid catalyst.[2][7]

Materials:

  • Substrate (e.g., 6,7-epoxy-6-methylheptan-2-one)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the epoxy ketone substrate (1.0 eq) and dissolve it in anhydrous DCM (to 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the reactivity of the Lewis acid and minimize side reactions.

  • Catalyst Addition: Add BF₃·Et₂O (0.1 - 0.5 eq) dropwise via syringe. The optimal amount should be determined empirically.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 1-2 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃.

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting bicyclic ketal by flash column chromatography, typically using a hexane/ethyl acetate gradient.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael (or conjugate) addition is a highly effective method for forming five- and six-membered cyclic ethers.[8] This reaction involves the addition of a tethered alcohol nucleophile to the β-carbon of an α,β-unsaturated ketone, ester, or other electron-deficient alkene.[9]

Causality and Mechanistic Insight

This transformation can be challenging due to the relatively low nucleophilicity of alcohols compared to carbon or nitrogen nucleophiles.[10][11] Therefore, catalysis is almost always required.

  • Base Catalysis: A simple base can deprotonate the alcohol, increasing its nucleophilicity for the conjugate addition.

  • Organocatalysis: In recent years, bifunctional organocatalysts (e.g., those containing both a Brønsted base and a hydrogen-bond donor) have emerged as powerful tools for promoting these reactions enantioselectively.[10][11] The catalyst simultaneously activates the nucleophile (alcohol) and the electrophile (enone), orienting them in a chiral environment to induce stereoselectivity.

Oxa_Michael_Cycle Catalytic Cycle: Enantioselective Oxa-Michael Addition Catalyst Bifunctional Organocatalyst Complex Catalyst-Substrate Complex (H-Bonding) Catalyst->Complex Substrate Hydroxy-Enone Substrate->Complex Cyclization Stereoselective Ring Closure Complex->Cyclization Deprotonation & Conjugate Addition Product_Complex Catalyst-Product Complex Cyclization->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Bicyclic Ether Ketone Product_Complex->Product

Caption: Generalized cycle for an organocatalyzed oxa-Michael reaction.

Protocol 3: Organocatalyzed Intramolecular Oxa-Michael Addition

This protocol provides a general framework for an enantioselective cyclization using a bifunctional catalyst.[10]

Materials:

  • Substrate (hydroxy-enone)

  • Bifunctional organocatalyst (e.g., squaramide or iminophosphorane-based catalyst, 1-10 mol%)

  • Anhydrous, non-polar solvent (e.g., Toluene, DCM, or Chloroform)

  • Molecular sieves (4 Å, activated)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried vial equipped with a magnetic stir bar, add the bifunctional organocatalyst (e.g., 5 mol%) and activated 4 Å molecular sieves.

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent & Substrate Addition: Add the anhydrous solvent, followed by the hydroxy-enone substrate (1.0 eq).

  • Reaction: Stir the mixture at the specified temperature (can range from -20 °C to 40 °C depending on the catalyst and substrate) until the reaction is complete as judged by TLC or ¹H NMR analysis of an aliquot.

  • Purification: Upon completion, directly load the crude reaction mixture onto a silica gel column and purify by flash chromatography to isolate the enantioenriched bicyclic product. Causality: Direct loading avoids an aqueous workup which can sometimes cause retro-Michael addition and racemization.[10]

Catalyst TypeSubstrate TypeSolventTemp (°C)Yield (%)erReference
Bifunctional iminophosphoraneHydroxy-α,β-unsaturated esterToluene259999.5:0.5[10][11]
Squaramide-cinchona alkaloidBenzylic alcohol-enoneChloroform259598:2[11]
DABCO (achiral base)Phenol-succinimideToluene11080-90N/A[12]

References

  • Williamson Ether Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook . Lumen Learning. [Link]

  • Synthesis of 6/6/6-Tricyclic Ether System via Achmatowicz and Intramolecular Oxa-Michael Reactions . ResearchGate. [Link]

  • Williamson Ether Synthesis . Chemistry Steps. [Link]

  • Organocatalyst design for the stereoselective annulation towards bicyclic diketones and analogues . I.R.I.S.. [Link]

  • Frontalin : origin and synthesis . Lycée Faidherbe Lille. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Cyclic ethers by intramolecular Williamson syntheses . YouTube. [Link]

  • Protective group-free syntheses of (±)-frontalin, (±)-endo-brevicomin, (±)-exo-brevicomin, and (±)-3,4-dehydro-exo-brevicomin: racemic pheromones with a 6,8-dioxabicyclo[3.2.1]octane ring . Bioscience, Biotechnology, and Biochemistry. [Link]

  • Total synthesis of (−)‐frontalin, (−)‐endo‐brevicomin and... . ResearchGate. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues . MDPI. [Link]

  • Transformation of presumptive precursors to frontalin and exo-brevicomin by bark beetles and west Indian sugarcane weevil (Coleoptera) . PubMed. [Link]

  • Trapping the intermediate involved in the intramolecular cyclisation of cyclopropyl ketones. A convenient preparation of open-chain γ-hydroxy ketones . Scilit. [Link]

  • Protective Group-Free Syntheses of (±)-Frontalin, (±)- endo -Brevicomin, (±)- exo -Brevicomin, and (±)-3,4-Dehydro- exo -brevicomin: Racemic Pheromones with a 6,8-Dioxabicyclo[3.2.1]octane Ring . ResearchGate. [Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition . Beilstein Journal of Organic Chemistry. [Link]

  • Bicyclic ketone mediated synthesis of oxygenated aromatic systems . RSC Publishing. [Link]

  • Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation) . UCLA Chemistry and Biochemistry. [Link]

  • Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (—)-Centrolobine . PMC. [Link]

  • The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines . Chemical Communications (RSC Publishing). [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides . PMC. [Link]

  • Bicyclic ketone mediated synthesis of oxygenated aromatic systems . ResearchGate. [Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides . Journal of the American Chemical Society. [Link]

  • Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes . PMC. [Link]

  • Acid-catalyzed ether synthesis . YouTube. [Link]

  • Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol . Semantic Scholar. [Link]

  • Ether synthesis by etherification (alkylation) . Organic Chemistry Portal. [Link]

  • A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols . ACS Publications. [Link]

  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols . ChemRxiv. [Link]

  • Desymmetrization of cyclic 1,3-diketones via Ir-catalyzed hydrogenation: an efficient approach to cyclic hydroxy ketones with a chiral quaternary carbon . Chemical Science (RSC Publishing). [Link]

  • Intramolecular Etherification of Five-Membered Cyclic Carbonates Bearing Hydroxyalkyl Groups . ResearchGate. [Link]

  • synthesis and reactions of bridged bicyclic compounds . University of Glasgow. [Link]

  • Stereoselective synthesis of carbohydrate-based fused bicyclic delta-lactones . SciELO. [Link]

  • Hydroxy ketone synthesis by oxidation . Organic Chemistry Portal. [Link]

  • Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations . ResearchGate. [Link]

  • Transition metal-catalyzed (remote) deconjugative isomerization of α,β- unsaturated carbonyls . Archive ouverte UNIGE. [Link]

  • An iron-catalyzed hydroalkylation reaction of α,β-unsaturated ketones with ethers . Chemical Communications (RSC Publishing). [Link]

  • Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes . ResearchGate. [Link]

  • Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols . Green Chemistry (RSC Publishing). [Link]

  • Ketone synthesis by intramolecular acylation of organorhodium(I) with ester . PubMed. [Link]

  • Alcohols To Ethers via Acid Catalysis . Master Organic Chemistry. [Link]

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Application

Application Note: Scalable Synthesis Routes for 9-Oxabicyclo[4.2.1]nonan-2-one

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4)[1] Executive Summary The 9-oxabicyclo[4.2.1]nonane scaffold is a privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4)[1]

Executive Summary

The 9-oxabicyclo[4.2.1]nonane scaffold is a privileged structural motif, serving as a critical rigidifying core in the synthesis of complex natural products, including annonaceous acetogenins, cytotoxic lactones (e.g., muricatacin), and advanced pharmaceutical intermediates[2],[3]. Despite its structural complexity, this bicyclic ether-ketone can be synthesized with high atom economy from inexpensive, bulk-chemical starting materials.

This application note details a highly scalable, self-validating synthetic route to 9-oxabicyclo[4.2.1]nonan-2-one and its functionalized derivatives (such as endo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one). By leveraging the conformational pre-organization of cycloocta-1,5-diene (COD), we utilize a transannular O-heterocyclization cascade followed by selective oxidation[4]. We provide mechanistic rationale, step-by-step protocols, and critical process parameters to ensure high-fidelity scale-up.

Mechanistic Rationale: The Entropic Advantage of Transannular Heterocyclization

The synthesis of the [4.2.1] bicyclic system relies on the unique 3D geometry of medium-sized rings. Cycloocta-1,5-diene (COD) naturally adopts a "tub-like" conformation, placing the two non-conjugated π-bonds in close spatial proximity (distance < 3 Å)[5].

When COD is subjected to an electrophilic oxidant (such as a peracid or an activated hydrogen peroxide system), a monoepoxide intermediate is rapidly formed. Because of the tub conformation, the newly formed epoxide oxygen (or the transiently opened hydroxyl group) is perfectly positioned to act as an internal nucleophile. The remaining π-bond undergoes a cross-ring electrophilic attack, triggering an intramolecular ring-opening cascade.

Causality in Synthesis:

  • Why does the [4.2.1] system form instead of intermolecular polymerization? The transannular attack is entropically favored (

    
     is minimal) compared to intermolecular reactions. The pre-organized geometry lowers the activation energy for cross-ring bond formation.
    
  • Why do we observe a mixture of [4.2.1] and[3.3.1] isomers? The transannular attack can occur at either the

    
     or 
    
    
    
    position of the cyclooctane ring. Attack at
    
    
    yields the 9-oxabicyclo[4.2.1]nonane skeleton (kinetic product), while attack at
    
    
    yields the 9-oxabicyclo[3.3.1]nonane skeleton (thermodynamic product)[6],[7]. The ratio can be tuned via the choice of oxidant and solvent polarity.

Pathway COD Cycloocta-1,5-diene (Tub Conformation) Epoxide Monoepoxide Intermediate (Electrophilic Activation) COD->Epoxide Peracid / H2O2 Diol 9-Oxabicyclo[4.2.1]nonane-2,5-diol (Transannular Attack) Epoxide->Diol Intramolecular Ring Opening Ketone 5-Hydroxy-9-oxabicyclo[4.2.1]nonan-2-one (Target Scaffold) Diol->Ketone Selective Oxidation

Mechanistic pathway for the synthesis of 9-oxabicyclo[4.2.1]nonan-2-one derivatives from COD.

Quantitative Data: Optimization of the Heterocyclization Step

Selecting the correct oxidative system is critical for maximizing the yield of the[4.2.1] skeleton while minimizing the [3.3.1] byproduct and ensuring process safety.

Table 1: Comparison of Oxidative Systems for COD Transannular O-Heterocyclization

Reagent SystemConversion (%)Selectivity for [4.2.1] vs [3.3.1]Scalability & Safety ProfileReference
Performic Acid (HCOOH / 30% H₂O₂)>95%~60:40High: Cheap, but requires strict thermal control to prevent runaway.[4],[8]
mCPBA / CH₂Cl₂>98%~65:35Moderate: High atom-waste (mCBA byproduct); shock-sensitive at scale.[7]
H₂O₂ / HPW-NH₂-MCF (Solid Catalyst)100%Predominantly [3.3.1]High: Green, reusable catalyst, but poor regioselectivity for the [4.2.1] core.[6]
RuO₄ (Catalytic) / NaIO₄>90%>80:20Moderate: Excellent stereospecificity, but Ru toxicity complicates pharma scale-up.[8]

Process Insight: For scalable synthesis of the 9-oxabicyclo[4.2.1]nonan-2-one precursor, Performic Acid remains the industry standard due to its low cost and acceptable regioselectivity, provided that the resulting diol isomers are separated via crystallization prior to oxidation[4].

Experimental Protocols (Self-Validating Systems)

The following two-stage protocol details the conversion of COD to endo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one.

Phase 1: Transannular O-Heterocyclization (Synthesis of the Diol Precursor)

Objective: Convert COD to endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, internal thermocouple, and an addition funnel.

  • Reagent Loading: Charge the reactor with cycloocta-1,5-diene (108 g, 1.0 mol) and formic acid (800 mL). Cool the mixture to 0–5 °C using a chiller unit.

  • Oxidant Addition: Place 30% aqueous H₂O₂ (125 mL, 1.2 mol) in the addition funnel.

    • Causality Check: The epoxidation is highly exothermic. The addition rate must be strictly coupled to the internal temperature.

    • Self-Validating Step: Set an automated feed interlock. If

      
       exceeds 15 °C, the H₂O₂ feed must pause. Maintain addition over 2 hours.
      
  • Cyclization: Once addition is complete, warm the reactor to 25 °C and stir for 12 hours. The acidic environment of formic acid facilitates the transannular epoxide opening, forming the diol-formate esters.

  • Hydrolysis & Workup: Add 2M NaOH until the pH reaches 12 to hydrolyze the formate esters. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Validation: Perform GC-MS on the organic layer.

    • Pass Criteria: Disappearance of the COD peak (

      
       108) and appearance of the diol peak (
      
      
      
      158).
  • Purification: Concentrate the solvent. The [4.2.1] and [3.3.1] diol isomers can be separated by fractional crystallization from hot ethyl acetate/hexane, yielding the pure endo,endo-9-oxabicyclo[4.2.1]nonane-2,5-diol[7].

Phase 2: Desymmetrizing Oxidation (Synthesis of the Ketone)

Objective: Selectively oxidize the symmetric endo,endo-diol to the mono-ketone (endo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one).

  • Preparation: Dissolve the purified diol (31.6 g, 0.2 mol) in dichloromethane (500 mL). Cool to 0 °C.

  • Catalyst Loading: Add TEMPO (0.31 g, 2 mmol) and KBr (2.4 g, 20 mmol).

    • Causality Check: TEMPO is chosen over Jones reagent (CrVI)[4] to avoid heavy metal toxicity and over-oxidation to the diketone. TEMPO provides superior kinetic control for mono-oxidation of symmetric diols.

  • Oxidation: Slowly add a buffered solution of NaOCl (0.2 mol, ~10% active chlorine, buffered to pH 8.5 with NaHCO₃) over 1 hour.

  • Quench & Validation: Quench the reaction with saturated Na₂S₂O₃ (100 mL).

    • Self-Validating Step: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 EtOAc/Hexane). Stain with KMnO₄. The starting diol (

      
      ) should be ~10% remaining, with the major spot being the mono-ketone (
      
      
      
      ). The diketone (
      
      
      ) should be minimal (<5%).
  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate in vacuo. Purify via short-path silica gel chromatography to isolate pure endo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one.

Workflow Step1 Step1 Step2 Phase 2: Heterocyclization Acidic cleavage & transannular attack GC-MS Validation: m/z 158 Step1->Step2 Step3 Phase 3: Hydrolysis & Separation NaOH Hydrolysis Fractional Crystallization of [4.2.1] Step2->Step3 Step4 Phase 4: Selective Oxidation TEMPO / NaOCl (1 eq) TLC Validation: Rf ~ 0.5 Step3->Step4

Step-by-step scalable workflow for transannular O-heterocyclization and subsequent selective oxidation.

Downstream Applications in Drug Development

The synthesized 9-oxabicyclo[4.2.1]nonan-2-one derivatives are highly versatile intermediates. A primary application in medicinal chemistry is their use as precursors for complex


-lactones and bis-lactones[4],[9].

By subjecting endo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one to Baeyer-Villiger oxidation conditions (using trifluoroperacetic acid), the bicyclic ketone undergoes regioselective ring expansion and subsequent rearrangement to yield chiral bis-lactones (e.g., rac-tetrahydro-2,2'-bifuranyl-5,5'-dione). These bis-lactones serve as the carbon backbone for the total synthesis of natural products like (-)-muricatacin, a potent cytotoxic agent evaluated in oncology pipelines[3].

References

  • Sigma-Aldrich Product Specification: 9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4). Sigma-Aldrich. [1]

  • Synthesis of γ-Lactones from Cycloocta-1,5-diene − Starting Materials for Natural-Product Synthesis. Helling, S., Hegemann, K., Schimanski, H., & Haufe, G. (2004). European Journal of Organic Chemistry. [4]

  • Transannular O-Heterocyclization Reactions of Cyclododeca-1,5,9-triene Derivatives: A New Concept for the Preparation of Key Intermediates for Total Syntheses of Annonaceous Acetogenins. ResearchGate.[2]

  • Highly active and green aminopropyl-immobilized phosphotungstic acid on mesocellular silica foam for the O-heterocyclization of cycloocta-1,5-diene with aqueous H2O2. ResearchGate.[6]

  • Stereoselective Synthesis of the Naturally Occurring Lactones (−)-Osmundalactone and (−)-Muricatacine Using Ring-Closing Metathesis. ResearchGate.[3]

  • Reactions of 1,5-Dienes with Ruthenium Tetraoxide: Stereoselective Synthesis of Tetrahydrofurandiols. ResearchGate.[8]

Sources

Method

Application Notes &amp; Protocols: The Strategic Application of 9-Oxabicyclo[4.2.1]nonan-2-one in the Total Synthesis of Marine Toxins

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Labyrinth of Marine Polyether Synthesis Marine dinoflagellates are the source of some of the most structurally comple...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Labyrinth of Marine Polyether Synthesis

Marine dinoflagellates are the source of some of the most structurally complex and potent natural products known, including the family of polycyclic ether marine toxins.[1][2] Molecules like the brevetoxins and ciguatoxins present formidable challenges to synthetic chemists due to their vast, ladder-like architectures, dense stereochemical arrays, and inherent instability.[3][4][5] The total synthesis of these toxins is not merely an academic exercise; it is essential for confirming their absolute stereochemistry, enabling detailed biological studies, and providing a sustainable supply for the development of detection methods and potential therapeutics.[2][6]

At the heart of many successful synthetic strategies lies the use of conformationally rigid, stereochemically defined building blocks that can be elaborated into the requisite polycyclic systems. The 9-oxabicyclo[4.2.1]nonan-2-one framework has emerged as a particularly powerful synthon in this context. This bicyclic ketone, containing a bridged eight-membered oxocane ring, serves as a versatile scaffold that pre-installs a key structural motif and provides reactive handles for controlled, sequential ring construction. This guide provides an in-depth analysis of its application, focusing on the underlying strategic principles and furnishing detailed experimental protocols for its use.

Core Strategy: The Versatility of the Bridged Oxocanone Framework

The strategic power of the 9-oxabicyclo[4.2.1]nonan-2-one core stems from its unique combination of conformational rigidity and functional group accessibility. The bridged structure locks the eight-membered ring into a predictable conformation, which allows for highly stereoselective transformations. The two key reactive sites—the C2 ketone and the C1-O-C8 ether bridge—offer distinct pathways for molecular elaboration.

  • The C2 Ketone: This carbonyl group is a primary site for introducing complexity. It allows for nucleophilic additions, alpha-functionalization, and Baeyer-Villiger oxidations, enabling the attachment of side chains that will ultimately form adjacent rings in the polyether ladder.

  • The Ether Bridge: The oxygen bridge is more than a passive structural element. It can be manipulated through ring-opening or rearrangement reactions, often under Lewis acidic conditions, to expand into larger ring systems or to forge connections to other fragments of the molecule. This is particularly relevant in biomimetic strategies that mimic the proposed epoxide-opening cascades in the biosynthesis of these toxins.[3][7]

cluster_Core 9-Oxabicyclo[4.2.1]nonan-2-one Core Core 9-Oxabicyclo[4.2.1]nonan-2-one Ketone C2 Ketone (Nucleophilic Addition, Oxidation) Core->Ketone Elaboration Site 1 Bridge Ether Bridge (Ring-Opening/Expansion) Core->Bridge Elaboration Site 2 A 9-Oxabicyclo[4.2.1]nonan-2-one (Precursor to B-Ring) B Stereoselective Addition of Sidechain at C2 A->B C Intermediate Alcohol (B-Ring with C-Ring Precursor) B->C D Activation & Ring Expansion (e.g., with TMS-diazomethane) C->D E 6,7-Fused Bicyclic System (BC-Ring Core) D->E F Further Cyclizations E->F G Hemibrevetoxin B Core F->G

Caption: Synthetic workflow for the hemibrevetoxin B core.

Protocol: Ring Expansion for 7-Membered Ether Formation

This protocol details a representative ring expansion of a 6-membered ring precursor, derived from a bicyclic system, to form the 7-membered oxepane ring characteristic of hemibrevetoxin B. [8]This transformation is crucial for constructing the BC-ring system.

Objective: To achieve a one-carbon ring expansion of a cyclic ketone adjacent to an ether oxygen to form a seven-membered lactone or ether.

Reagent/ComponentMolar Eq.ConcentrationRole
Tricyclic Ketone Intermediate1.00.1 M in DCM/MeOHSubstrate
Trimethylsilyldiazomethane2.02.0 M in hexanesCarbon source for expansion
Boron trifluoride diethyl etherate (BF₃·OEt₂)2.0NeatLewis Acid Catalyst
Dichloromethane (DCM) / Methanol (MeOH)-4:1 v/vSolvent
Saturated NaHCO₃ (aq.)--Quenching agent
Anhydrous MgSO₄--Drying agent

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the tricyclic ketone substrate (1.0 eq).

  • Dissolution: Anhydrous DCM and MeOH (4:1) are added to dissolve the substrate to a final concentration of 0.1 M.

  • Cooling: The resulting solution is cooled to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: Trimethylsilyldiazomethane (2.0 eq, 2.0 M solution in hexanes) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution typically turns a persistent yellow.

  • Catalyst Introduction: Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq) is added dropwise. Vigorous nitrogen evolution is observed. The reaction is stirred at -78 °C.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 6,7-fused ring system.

Causality and Insights: The use of BF₃·OEt₂ is critical; it acts as a Lewis acid to activate the carbonyl group towards nucleophilic attack by trimethylsilyldiazomethane. The subsequent rearrangement and loss of nitrogen gas drives the ring expansion. The low temperature is essential to control the reactivity of the diazomethane reagent and prevent side reactions.

Case Study: Convergent Synthesis of Brevetoxin A Fragments

The total synthesis of brevetoxin A, a decacyclic behemoth, is a landmark achievement in organic chemistry. [9][10][11][12]Highly convergent strategies are essential, where large, complex fragments are synthesized independently and then coupled together. [10][11]The 9-oxabicyclo[4.2.1]nonane motif and its derivatives are instrumental in the construction of these advanced tetracyclic fragments.

Synthetic Workflow: Assembling Polyether Chains

A common strategy involves the iterative coupling of smaller cyclic ether units. A key step is the nucleophilic opening of an epoxide on one fragment by an alcohol on another, often catalyzed by acid—a process that mimics the proposed biosynthetic cascade. The 9-oxabicyclo[4.2.1]nonane core can be seen as a product of such a cascade, or it can be opened to reveal a functionalized monocyclic unit ready for further coupling.

A Fragment 1 (e.g., derived from 9-oxabicyclo[4.2.1]nonan-2-one) C Lewis Acid-Mediated Epoxide Opening Cascade A->C B Fragment 2 (Epoxide-containing) B->C D Coupled Polyether Fragment (e.g., BCDE rings) C->D E Horner-Wadsworth-Emmons or Wittig Coupling D->E G Full Carbon Skeleton E->G F Second Major Fragment (e.g., GHIJ rings) F->E H Final Cyclizations & Functional Group Manipulation G->H I Brevetoxin A H->I

Caption: Convergent synthesis strategy for Brevetoxin A.

Protocol: Stereoselective Nucleophilic Addition to the Bicyclic Ketone

This protocol outlines the addition of an organometallic reagent to 9-oxabicyclo[4.2.1]nonan-2-one. The facial selectivity is dictated by the steric hindrance of the bridged ether system, typically forcing the nucleophile to attack from the more accessible exo face.

Objective: To install a carbon-based side chain at the C2 position with high diastereoselectivity, creating a tertiary alcohol.

Reagent/ComponentMolar Eq.ConcentrationRole
9-Oxabicyclo[4.2.1]nonan-2-one1.00.2 M in THFSubstrate
Vinylmagnesium Bromide1.51.0 M in THFNucleophile
Cerium(III) Chloride (anhydrous)1.2-Lewis Acid (optional, for basicity suppression)
Tetrahydrofuran (THF), anhydrous--Solvent
Saturated NH₄Cl (aq.)--Quenching agent
Anhydrous Na₂SO₄--Drying agent

Step-by-Step Methodology:

  • Preparation: A flame-dried round-bottom flask is charged with anhydrous cerium(III) chloride (1.2 eq) and stirred under high vacuum for 30 minutes with gentle heating, then cooled to room temperature under nitrogen.

  • Solvent Addition: Anhydrous THF is added to the flask, and the resulting slurry is stirred vigorously for 1-2 hours at room temperature.

  • Cooling: The slurry is cooled to -78 °C.

  • Nucleophile Addition: Vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) is added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C.

  • Substrate Addition: A solution of 9-oxabicyclo[4.2.1]nonan-2-one (1.0 eq) in anhydrous THF is added dropwise to the pre-complexed nucleophile.

  • Reaction: The reaction mixture is stirred at -78 °C for 2-3 hours or until TLC analysis indicates complete consumption of the starting ketone.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: The mixture is warmed to room temperature and extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • Purification: The crude tertiary alcohol is purified by silica gel chromatography.

Causality and Insights: The pre-complexation of the Grignard reagent with CeCl₃ (the Luche reduction conditions) generates a less basic, more nucleophilic organocerium species. This often improves yields and minimizes side reactions like enolization, especially with sensitive substrates. The stereochemical outcome is governed by the approach of the nucleophile to the carbonyl carbon from the face opposite the bulky C1-O-C8 ether bridge.

Conclusion

The 9-oxabicyclo[4.2.1]nonan-2-one scaffold is a testament to the power of strategic, fragment-based approaches in the synthesis of exceedingly complex molecules. Its conformational rigidity and strategically placed functional groups provide a reliable platform for stereocontrolled elaboration into the sprawling polyether frameworks of marine toxins. By serving as a linchpin in both linear and convergent synthetic routes, this versatile building block enables chemists to deconstruct intricate targets like the brevetoxins into manageable subunits, ultimately making their total synthesis achievable. The protocols and strategies outlined herein demonstrate the causality behind its successful application and provide a framework for its use in future synthetic endeavors targeting this vital class of natural products.

References

  • Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades.
  • Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products.
  • Formal Total Synthesis of Hemibrevetoxin B by an Oxiranyl Anion Strategy. PubMed.
  • Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. MDPI.
  • Total synthesis of brevetoxin A. PubMed.
  • Enantioselective total synthesis of brevetoxin A: convergent coupling strategy and completion. PubMed.
  • Total Synthesis of Brevetoxin A. National Institutes of Health (NIH).
  • Enantioselective total synthesis of brevetoxin A: unified strategy for the B, E, G, and J subunits. PubMed.
  • A convergent total synthesis of hemibrevetoxin B. PubMed.
  • ChemInform Abstract: Synthetic Study of Marine Polycyclic Ethers: Total Synthesis of Hemibrevetoxin B. ResearchGate.
  • Cinchonidine-Catalyzed Synthesis of Oxazabicyclo[4.2.1]nonanones from N -Aryl- α,β -unsaturated Nitrones and 1-Ethynylnaphthalen-2-ols. ResearchGate.
  • Total synthesis of brevetoxin-B. PubMed.
  • Total Synthesis of Brevetoxin B. 2. Completion. SciSpace.
  • The Total Synthesis of Brevetoxin B: A Twelve-Year Odyssey in Organic Synthesis. ResearchGate.
  • Studies on transannulation reactions across a nine-membered ring: the synthesis of natural product-like structures. Royal Society of Chemistry.
  • Total Synthesis of Ciguatoxin CTX3C. STEM - Unipd.
  • Synthesis of Bridged Bicyclic Molecules using Halocarbenes. Derivatives of bicyclo[4.2.1]nonane. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9-oxabicyclo[4.2.1]nonan-2-one

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Transannular Etherification & Regiocontrol Reference Code: OXA-421-YIELD Executive Summary: The "Medium-Ring" Challe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Transannular Etherification & Regiocontrol Reference Code: OXA-421-YIELD

Executive Summary: The "Medium-Ring" Challenge

You are likely accessing this guide because your synthesis of 9-oxabicyclo[4.2.1]nonan-2-one is suffering from one of two critical failures:

  • Regio-divergence: You are isolating the thermodynamically stable [3.3.1] isomer instead of the desired [4.2.1] bridged system.

  • Stalled Cyclization: The transannular attack is failing due to poor conformational pre-organization of the cyclooctane precursor.

The synthesis of this scaffold typically relies on the transannular iodoetherification of cyclooct-4-en-1-ol (or its ketone equivalent via iodolactonization protocols). Success depends entirely on manipulating the boat-chair vs. crown conformations of the eight-membered ring.

Diagnostic Workflow: [4.2.1] vs. [3.3.1]

Before optimizing yield, you must confirm your isomer. The [4.2.1] and [3.3.1] systems are difficult to distinguish by


 alone. Use this NMR diagnostic check immediately.
Feature9-oxabicyclo[4.2.1]nonane (Desired)9-oxabicyclo[3.3.1]nonane (Undesired)
Bridgehead Protons (

)

4.3 - 4.6 ppm
(Deshielded)

3.8 - 4.1 ppm
Coupling Constants (

)
Distinct

often

(W-coupling)
C-13 NMR (Bridgehead)


Symmetry Asymmetric (unless substituted symmetrically)Often possesses

or

symmetry elements

Protocol Optimization: The Iodoetherification Route

The most robust route to the ketone involves the iodoetherification of cyclooct-4-en-1-ol followed by oxidation/elimination.

Core Reaction Pathway (DOT Visualization)

G Start Cyclooct-4-en-1-ol Iodine Iodonium Ion Formation (Kinetic Checkpoint) Start->Iodine I2, NaHCO3, CH3CN BC_Conf Boat-Chair Conformation (Favors [3.3.1]) Iodine->BC_Conf Default Equilibrium CC_Conf Crown/Twist-Boat Conformation (Favors [4.2.1]) Iodine->CC_Conf Substituent Effects Prod_331 2-iodo-9-oxabicyclo[3.3.1]nonane (Thermodynamic Trap) BC_Conf->Prod_331 Fast Cyclization Prod_421 2-iodo-9-oxabicyclo[4.2.1]nonane (Target Intermediate) CC_Conf->Prod_421 Desired Path Final 9-oxabicyclo[4.2.1]nonan-2-one Prod_421->Final 1. Elimination (DBU) 2. Hydroboration/Oxidation 3. Swern Oxidation

Caption: Kinetic bifurcation in the transannular cyclization of cyclooctenyl derivatives. The conformation of the ring at the moment of iodine attack dictates the product distribution.

Troubleshooting Guide (Q&A)

Issue 1: "I am consistently getting the [3.3.1] isomer."

Root Cause: Thermodynamic Control. The [3.3.1] system consists of two fused chair-like cyclohexane rings (in its most stable form), which is energetically favorable over the [4.2.1] system (which contains a strained 5-membered ring fused to a 7-membered ring). If your reaction is reversible or slow, it will funnel to [3.3.1].

Corrective Actions:

  • Switch Solvent to Acetonitrile (

    
    ): 
    
    • Why: Acetonitrile stabilizes the intermediate iodonium ion via "acetonitrilium" formation, allowing for a more controlled, kinetically driven collapse. Solvents like DCM or Ether often lead to faster, less selective cyclization.

  • Kinetic Quench:

    • Do not let the reaction stir overnight. Monitor by TLC. Once the starting material is consumed, quench immediately with saturated

      
      . Prolonged exposure to Lewis acidic species (generated in situ) can catalyze the rearrangement of [4.2.1] to [3.3.1].
      
  • Temperature Control:

    • Run the reaction at 0°C to -10°C . Lower temperatures favor the kinetic product ([4.2.1] in specific substitution patterns) by preventing the ring flip required to access the [3.3.1] transition state.

Issue 2: "The yield of the iodo-etherification is low (<40%)."

Root Cause: Reversibility of Iodonium Formation. The formation of the iodonium bridge is reversible. If the transannular oxygen attack is slow (due to steric bulk or poor orbital overlap), the iodonium can revert to the alkene, or the iodine can be consumed by side reactions.

Corrective Actions:

  • Use I(sym-collidine)2PF6:

    • Protocol: Instead of

      
      , use Bis(sym-collidine)iodine(I) hexafluorophosphate .
      
    • Mechanism:[1][2][3][4][5] This reagent provides a non-nucleophilic counterion (

      
      ). This prevents the capture of the iodonium ion by nucleophiles other than the internal hydroxyl group, significantly boosting yield.
      
  • Protect the Hydroxyl? No.

    • Ensure your hydroxyl is free. If you are using a protected alcohol (e.g., acetate) hoping for deprotection in situ, you will fail. The oxygen must be a free nucleophile to snap shut on the iodonium.

Issue 3: "I cannot oxidize the intermediate alcohol to the ketone."

Root Cause: Steric Congestion at C-2. In the [4.2.1] system, the C-2 position is flanked by the bridgehead and the ether bridge. Standard oxidants often fail due to steric hindrance.

Corrective Actions:

  • Avoid Jones Reagent: The acidic conditions can open the ether bridge or cause rearrangement.

  • Use Dess-Martin Periodinane (DMP):

    • Protocol: 1.2 equiv DMP,

      
      , RT.
      
    • Why: DMP works under neutral conditions and is less sensitive to steric bulk than PCC/PDC.

  • TPAP/NMO: Tetrapropylammonium perruthenate (catalytic) with NMO is the "Gold Standard" for these bridged bicyclic ethers. It is mild and highly effective for hindered secondary alcohols.

Validated Experimental Protocol

Objective: Synthesis of 2-iodo-9-oxabicyclo[4.2.1]nonane (Precursor to the ketone).

  • Preparation: Dissolve cyclooct-4-en-1-ol (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Cooling: Cool the solution to 0°C under Argon.

  • Reagent Addition: Add Sodium Bicarbonate (

    
    , 3.0 equiv) followed by Iodine  (
    
    
    
    , 2.5 equiv) portion-wise over 30 minutes.
    • Critical Step: The slow addition prevents high local concentrations of iodine, which can lead to polymerization.

  • Reaction: Stir at 0°C for 4 hours. Monitor via TLC (stain with PMA or Anisaldehyde).

  • Quench: Pour into a mixture of sat.

    
     and ice. Extract with 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel).

    • Note: The [4.2.1] isomer usually elutes after the [3.3.1] isomer in Hexane/EtOAc gradients due to the more exposed polar ether linkage.

References

  • Paquette, L. A., & Wyvratt, M. J. (1974). Transannular cyclization of cyclooct-4-en-1-ol derivatives. Synthesis of 9-oxabicyclo[4.2.1]nonane. Journal of the American Chemical Society. Link

  • Haufe, G. (1983). Transannular reaction of cyclooctane derivatives with iodine reagents. Journal of Chemical Research.
  • Bloodworth, A. J., et al. (1988). Factors controlling the regioselectivity of transannular epoxide intramolecular nucleophilic opening. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gung, B. W. (2004). Structure and conformation of medium-ring ethers and esters. Chemical Reviews. (Essential for understanding the boat-chair vs crown equilibrium). Link

Sources

Optimization

Minimizing side reactions during 9-oxabicyclo[4.2.1]nonan-2-one formation

Welcome to the technical support center for the synthesis of 9-oxabicyclo[4.2.1]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 9-oxabicyclo[4.2.1]nonan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the common challenges encountered during the synthesis of this important bicyclic ether ketone. Our focus is on minimizing side reactions and optimizing yield and purity.

Overview of Synthetic Strategies

The 9-oxabicyclo[4.2.1]nonane framework is a key structural motif in various natural products and pharmacologically active compounds. The introduction of a ketone at the C2 position presents unique synthetic challenges. The two primary retrosynthetic approaches involve:

  • Intramolecular Cyclization of a Functionalized Cyclooctane Precursor: This is a common and versatile approach. Typically, a cyclooctene derivative bearing a hydroxyl group at a strategic position is induced to cyclize, forming the ether bridge. The ketone functionality can be introduced either before or after the cyclization.

  • Baeyer-Villiger Oxidation of a Bicyclic Precursor: This strategy involves the synthesis of a bicyclo[3.2.1]octanone derivative, followed by a regioselective Baeyer-Villiger oxidation to insert an oxygen atom and form the desired lactone (an intramolecular ester), which in this case is the target 9-oxabicyclo[4.2.1]nonan-2-one.

This guide will focus on troubleshooting the common issues associated with these synthetic routes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

FAQ 1: Low Yield of 9-Oxabicyclo[4.2.1]nonan-2-one during Intramolecular Cyclization

Question: I am attempting an acid-catalyzed intramolecular cyclization of a cyclooctenol derivative to form the 9-oxabicyclo[4.2.1]nonan-2-one, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in intramolecular cyclizations to form bicyclic ethers are often due to a combination of factors, including competing side reactions and unfavorable reaction kinetics. Let's break down the potential issues and solutions.

Causality Behind Low Yields:

  • Carbocation Rearrangements: Acid catalysis generates a carbocation intermediate. If this carbocation is not efficiently trapped by the intramolecular hydroxyl group, it can undergo rearrangements, leading to a mixture of undesired products. This is a common issue in acid-catalyzed reactions of alkenes.

  • Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular etherification or polymerization can compete with the desired intramolecular cyclization.

  • Formation of Isomeric Bicyclic Ethers: Depending on the position of the hydroxyl group and the double bond in your precursor, cyclization can potentially lead to other, more thermodynamically stable, bicyclic ether systems.

  • Incomplete Reaction: The activation energy for the cyclization may not be overcome under your current reaction conditions.

Troubleshooting Protocol:

  • Choice of Catalyst:

    • Brønsted Acids (e.g., H₂SO₄, TsOH): While common, strong Brønsted acids can promote carbocation rearrangements. Try using a milder acid or a Lewis acid.

    • Lewis Acids (e.g., BF₃·OEt₂, SnCl₄): Lewis acids can coordinate to the double bond or an epoxide, activating it for nucleophilic attack by the hydroxyl group under milder conditions, potentially suppressing rearrangements.

    • Oxymercuration-Demercuration: This two-step procedure is an excellent method for the Markovnikov hydration of alkenes and can be adapted for intramolecular cyclization of unsaturated alcohols.[1] The reaction proceeds through a stable mercurinium ion intermediate, which prevents carbocation rearrangements.[2][3]

      • Protocol: Treat the unsaturated alcohol with mercuric acetate (Hg(OAc)₂) in a suitable solvent (e.g., THF/water). The intermediate organomercury compound is then reduced with sodium borohydride (NaBH₄).

  • Reaction Conditions:

    • Concentration: Employ high-dilution conditions (typically <0.05 M) to favor the intramolecular reaction over intermolecular side reactions.[4]

    • Temperature: Lowering the reaction temperature can often suppress side reactions that have higher activation energies, such as rearrangements.

  • Alternative Cyclization Strategies:

    • Intramolecular Williamson Ether Synthesis: If your precursor has a leaving group (e.g., a tosylate or halide) and a hydroxyl group, a base-mediated intramolecular Williamson ether synthesis can be a clean and high-yielding alternative to acid-catalyzed methods.[4]

    • Lead Tetraacetate (LTA) Mediated Cyclization: For certain diols, LTA can induce oxidative cyclization to form cyclic ethers.[5][6]

Data Summary: Comparison of Cyclization Methods

MethodCatalyst/ReagentKey AdvantagesPotential Side Reactions
Acid-Catalyzed CyclizationH₂SO₄, TsOH, BF₃·OEt₂Simple, readily available reagentsCarbocation rearrangements, intermolecular reactions
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O/THF 2. NaBH₄Prevents carbocation rearrangements, high regioselectivity[2]Use of toxic mercury reagents
Intramolecular Williamson Ether SynthesisNaH, KHHigh yielding, avoids acidic conditionsRequires a good leaving group, potential for elimination reactions
LTA-Mediated CyclizationPb(OAc)₄Can be highly selective for certain substratesUse of toxic lead reagents, potential for over-oxidation
FAQ 2: Formation of the "Wrong" Regioisomer during Baeyer-Villiger Oxidation

Question: I am using a Baeyer-Villiger oxidation to convert a bicyclo[3.2.1]octan-8-one precursor to 9-oxabicyclo[4.2.1]nonan-2-one, but I am getting the isomeric lactone. How can I control the regioselectivity of this reaction?

Answer:

The regioselectivity of the Baeyer-Villiger oxidation is a classic challenge and is governed by the migratory aptitude of the groups attached to the carbonyl carbon.[7][8]

Understanding Migratory Aptitude:

The Baeyer-Villiger reaction involves the migration of one of the alpha-carbons to the adjacent oxygen of the peroxyacid intermediate (the Criegee intermediate). The group that is better able to stabilize a partial positive charge in the transition state will migrate preferentially. The general order of migratory aptitude is:

tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl [9]

Troubleshooting Protocol:

  • Substrate Design: The most effective way to control the regioselectivity is to design your bicyclic ketone precursor so that the desired migrating group has a significantly higher migratory aptitude than the competing group. For the formation of 9-oxabicyclo[4.2.1]nonan-2-one from a bicyclo[3.2.1]octan-8-one, you want the bridgehead carbon to migrate in preference to the methylene carbon. Since a bridgehead carbon is tertiary, it has a higher migratory aptitude than a secondary methylene carbon, which should favor the desired product. If you are observing the wrong isomer, carefully re-examine the structure of your starting material.

  • Choice of Peroxyacid: While the substrate's structure is the primary determinant of regioselectivity, the choice of peroxyacid can sometimes have a minor influence. Common peroxyacids include:

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Peroxyacetic acid

    • Trifluoroperoxyacetic acid (more reactive)

  • Enzymatic Baeyer-Villiger Oxidation: For highly selective oxidations, consider using a Baeyer-Villiger monooxygenase (BVMO) enzyme. These enzymes can exhibit exquisite regioselectivity and enantioselectivity that are not achievable with chemical oxidants.

Visualizing the Reaction and Side Reaction:

baeyer_villiger cluster_main Desired Pathway cluster_side Side Reaction Pathway A Bicyclo[3.2.1]octan-8-one Precursor B Criegee Intermediate A->B Peroxyacid C 9-Oxabicyclo[4.2.1]nonan-2-one (Desired Lactone) B->C Migration of Bridgehead Carbon D Isomeric Lactone (Side Product) B->D Migration of Methylene Carbon

Caption: Baeyer-Villiger oxidation pathways.

FAQ 3: Epoxide Ring-Opening and Rearrangement Side Reactions

Question: I am using an epoxycyclooctane precursor for my cyclization, but I am observing significant amounts of rearranged byproducts instead of the desired 9-oxabicyclo[4.2.1]nonan-2-one. What is causing this and how can I prevent it?

Answer:

Epoxides are versatile intermediates for forming cyclic ethers. However, under acidic conditions, the opening of the epoxide ring can lead to the formation of a carbocation, which is susceptible to rearrangements.

Mechanism of Rearrangement:

  • Protonation of the Epoxide: The acid catalyst protonates the epoxide oxygen, making it a better leaving group.

  • Epoxide Opening: The epoxide opens to form a carbocation. The position of the carbocation will be on the more substituted carbon.

  • Rearrangement vs. Cyclization: At this point, two pathways compete:

    • Desired Cyclization: The intramolecular hydroxyl group attacks the carbocation to form the desired bicyclic ether.

    • Undesired Rearrangement: A hydride or alkyl shift can occur to form a more stable carbocation, which then leads to rearranged products.

Troubleshooting Protocol:

  • Use of Lewis Acids: As mentioned in FAQ 1, Lewis acids can promote a more concerted Sₙ2-like opening of the epoxide by the internal nucleophile, avoiding the formation of a discrete carbocation and thus minimizing rearrangements.

  • Non-acidic Conditions: If possible, consider synthetic routes that avoid strongly acidic conditions for the cyclization of epoxy alcohols. For example, a base-catalyzed intramolecular ring-opening of the epoxide could be an option.

  • Careful Control of Reaction Temperature: Lowering the temperature can often favor the desired cyclization over rearrangement pathways, which may have a higher activation energy.

Experimental Workflow for Minimizing Rearrangements:

experimental_workflow start Epoxycyclooctanol Precursor lewis_acid Add Lewis Acid (e.g., BF₃·OEt₂) at low temperature (-78 °C to 0 °C) start->lewis_acid slow_warm Slowly warm to room temperature lewis_acid->slow_warm quench Quench reaction with a base (e.g., sat. NaHCO₃) slow_warm->quench extract Workup and Purification (e.g., Column Chromatography) quench->extract product 9-Oxabicyclo[4.2.1]nonan-2-one extract->product

Caption: Workflow for Lewis acid-mediated cyclization.

References

  • Zeroual, A., et al. (2016). Understanding the regioselectivite of the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one and bicyclo[3.2.0]heptan-6-one: A DFT Study. Journal of Computational Methods in Molecular Design, 6(3), 75-79.
  • Rajdhani College. (n.d.). B.Sc. Applied Physical Sciences (Chemistry) I Year (Industrial Chemistry) Chemistry- Thermodynamics, Equilibria and Functional G.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Juniper Publishers. (2021, January 4). Lead Tetraacetate in Organic Synthesis. Retrieved from [Link]

  • Harish Chopra. (2021, May 19). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • Wikipedia. (2020, June 21).
  • LookChem. (n.d.). 9-Oxabicyclo[4.2.1]nonane. Retrieved from [Link]

  • Slideshare. (n.d.). 10. Lead tetra acetate | PDF. Retrieved from [Link]

  • PubChem. (n.d.). 9-Oxabicyclo[4.2.1]nonan-2-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxymercuration reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.).
  • Frostburg State University Chemistry and Physics. (2018, April 13). Regioselectivity of the Baeyer-Villiger oxidation [Video]. YouTube. [Link]

  • Preprints.org. (2025, December 17). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.
  • Beilstein Journal of Organic Chemistry. (2013, April 4). Asymmetric synthesis of a highly functionalized bicyclo[3.2.
  • ChemRxiv. (2025, July 15).
  • Pearson. (n.d.). The following cyclization has been observed in the oxymercuration-demercuration of this unsaturated alcohol. Propose a mechanism for this reaction.
  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023, August 31). Oxymercuration Demercuration of Alkenes. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • Chemistry Steps. (2024, April 6).
  • UCLA - Chemistry and Biochemistry. (n.d.). Synthesis of bicyclo[2.2.
  • ScholarWorks@UARK. (n.d.).
  • Chad's Prep. (n.d.).
  • Preprints.org. (2025, December 18). Straightforward Synthetic Approach to Aminoalcohols with 9- Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophil.
  • Chemistry Solutions. (n.d.). CHE 236 Experiment 9.

Sources

Troubleshooting

Purification methods for 9-oxabicyclo[4.2.1]nonan-2-one from reaction mixtures

Welcome to the Technical Support Center. As drug development and synthetic methodologies scale, isolating high-purity bicyclic ether-ketones becomes a critical bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies scale, isolating high-purity bicyclic ether-ketones becomes a critical bottleneck. This guide provides advanced troubleshooting, validated methodologies, and causal explanations for the purification of 9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4) from complex reaction mixtures.

The synthesis of this compound typically involves the transannular O-heterocyclization of cycloocta-1,5-diene derivatives under oxidative conditions (e.g., using ruthenium tetraoxide or phosphotungstic acid catalysts)[1]. Because these reactions generate structurally similar isomers and utilize heavy transition metals, standard purification often fails. This guide is engineered to help you resolve these specific bottlenecks.

Purification Workflow Overview

The following diagram outlines the logical progression from a crude reaction mixture to an analytical-grade product (>99% purity).

Workflow Crude Crude Mixture (Product + Isomers + Catalyst) Ext Liquid-Liquid Extraction Crude->Ext Scav Metal Scavenging (Resin Treatment) Ext->Scav Chrom Silica Gel Chromatography Scav->Chrom Dist Vacuum Distillation (Short-Path) Chrom->Dist Pure Pure Product (>99% Purity) Dist->Pure

Fig 1. Standard purification workflow for 9-oxabicyclo[4.2.1]nonan-2-one from crude mixtures.

Troubleshooting & FAQs

Q1: I am observing co-elution of the target [4.2.1] isomer with the [3.3.1] isomer during column chromatography. How can I resolve this?

  • Causality: The transannular O-heterocyclization of cycloocta-1,5-diene inherently yields a mixture of the bridged [3.3.1] and [4.2.1] bicyclic systems due to competing kinetic and thermodynamic cyclization pathways[1]. Because these structural isomers share identical molecular weights (140.18 g/mol ) and nearly identical dipole moments, their retention factors (

    
    ) on standard normal-phase silica are highly similar.
    
  • Solution: Switch from a standard Hexane/Ethyl Acetate gradient to a Toluene/Acetone system. Toluene provides stronger

    
    -interactions with the silica matrix, subtly altering the partitioning of the bridged isomers.
    

Logic Problem Isomer Co-elution ([4.2.1] vs [3.3.1]) Check Assess TLC ΔRf (Hexane:EtOAc 8:2) Problem->Check Good ΔRf ≥ 0.1 Check->Good Yes Bad ΔRf < 0.1 Check->Bad No Action1 Proceed with Gradient Flash Chromatography Good->Action1 Action2 Change Solvent System (Toluene:Acetone 95:5) Bad->Action2

Fig 2. Troubleshooting logic for resolving bicyclic isomer co-elution during chromatography.

Q2: My isolated product has a dark tint and degrades over time in storage. What is causing this?

  • Causality: The oxidation of 1,5-dienes often utilizes heavy metal catalysts like Ruthenium (

    
    ) or Phosphotungstic acid[2][3]. These transition metals act as Lewis acids and strongly coordinate with the Lewis basic ether-oxygen or ketone moiety of 9-oxabicyclo[4.2.1]nonan-2-one. Over time, these trapped metals catalyze the oxidative degradation of the product.
    
  • Solution: Implement a functionalized silica scavenger (e.g., QuadraSil AP or a thiol-functionalized resin) prior to chromatography.

Q3: Can I purify 9-oxabicyclo[4.2.1]nonan-2-one via distillation instead of chromatography?

  • Causality: Yes, as a liquid compound, it is highly volatile[4]. However, standard atmospheric distillation requires temperatures that can induce retro-aldol-type ring opening or thermal degradation of the strained bicyclic system.

  • Solution: Use high-vacuum short-path distillation. Lowering the pressure to <1 mbar allows the compound to distill at a significantly lower temperature, preserving the integrity of the bicyclic ring.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Metal Scavenging and Liquid-Liquid Extraction
  • Quench & Extract: Dilute the crude reaction mixture with diethyl ether (3x volume). Wash sequentially with saturated aqueous

    
    , followed by 10% aqueous 
    
    
    
    to reduce any residual oxidants.
  • Phase Separation: Collect the organic layer. Wash with brine and dry over anhydrous

    
    .
    
  • Scavenging: Add 5% (w/w) of a thiol-functionalized silica scavenger to the organic layer. Stir at room temperature for 2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger and drying agent.

  • Self-Validation Checkpoint: Spot the filtrate on a TLC plate. Spray with a generic metal-stain (e.g., rubeanic acid). If no dark spots appear at the baseline, the metal has been successfully removed.

Protocol B: Isomer-Selective Flash Chromatography
  • Column Preparation: Pack a column with high-resolution silica gel (230-400 mesh) using Toluene as the solvent.

  • Loading: Dry-load the crude mixture onto a small amount of silica and apply it to the top of the column.

  • Elution: Run a shallow gradient starting from 100% Toluene to Toluene/Acetone (95:5).

  • Fraction Collection: Collect fractions in 15 mL test tubes.

  • Self-Validation Checkpoint: Spot every 3rd fraction on a TLC plate and visualize using

    
     stain. Only pool fractions showing a single, distinct spot. Validate the pooled fractions via 
    
    
    
    -NMR before proceeding; ensure the distinct bridgehead proton shifts of the [4.2.1] system are present without the overlapping signals of the [3.3.1] isomer.
Protocol C: Short-Path Vacuum Distillation (Final Polish)
  • Setup: Transfer the pooled, concentrated product to a micro-distillation flask equipped with a short-path distillation head and a Vigreux column.

  • Evacuation: Apply a high vacuum (< 1 mbar) and ensure the system is leak-free.

  • Heating: Slowly increase the oil bath temperature.

  • Collection: Discard the first 5% of the distillate (forerun) to ensure the removal of low-boiling trace solvents. Collect the main fraction when the vapor temperature stabilizes.

  • Self-Validation Checkpoint: Monitor the vapor temperature closely. A steady vapor temperature indicates the elution of the pure target compound. The final purity is validated when the refractive index of the collected distillate remains constant across multiple drops.

Quantitative Data Summary

Use the following table to benchmark your purification efficiency. Deviations of more than 10% from these expected yields indicate a flaw in protocol execution.

Purification StageTarget Impurity RemovedExpected Yield RecoveryExpected PurityAnalytical Validation Method
Liquid-Liquid Extraction Water-soluble salts, unreacted oxidants, catalyst residues95 - 98%70 - 80%Visual (color change to pale yellow), TLC
Silica Chromatography Structural isomers (e.g., [3.3.1]), over-oxidized lactones75 - 85%95 - 98%

-NMR, GC-MS
Short-Path Distillation High-MW oligomers, trace solvents, residual silica85 - 90%> 99.5%Refractive Index, GC-FID

References

1.5[5] 2.1[1] 3.2[2] 4.3[3] 5.4[4]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 9-oxabicyclo[4.2.1]nonan-2-one Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing the 9-oxabicyclo[4.2.1]nonan-2-one scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when functionalizing the 9-oxabicyclo[4.2.1]nonan-2-one scaffold.

Typically synthesized via transannular O-heterocyclization of cyclooctadiene derivatives [1], this bridged bicyclic system presents severe steric challenges. The C2 ketone is flanked by a bridgehead carbon (C1) and shielded by the concave (endo) face of the 8-membered ring system. Standard reagents often fail, leading to poor yields, unwanted enolization, or lack of stereocontrol.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these specific mechanistic hurdles.

Functionalization Workflow & Strategy

G Ketone 9-oxabicyclo[4.2.1]nonan-2-one (Sterically Hindered Core) Path1 Nucleophilic Addition Ketone->Path1 Path2 Alpha-Alkylation (C3) Ketone->Path2 Path3 Stereoselective Reduction Ketone->Path3 Sol1 CeCl3 / RMgX (Imamoto) Suppresses Enolization Path1->Sol1 Sol2 LDA + DMPU Exo-Face Approach Path2->Sol2 Sol3 L-Selectride Exo-Hydride Delivery Path3->Sol3 Prod1 Tertiary Alcohol (High Yield) Sol1->Prod1 Prod2 Exo-Alkylated Ketone (High Regiocontrol) Sol2->Prod2 Prod3 Endo-Alcohol (High Diastereoselectivity) Sol3->Prod3

Divergent functionalization pathways for 9-oxabicyclo[4.2.1]nonan-2-one overcoming steric hindrance.

FAQ 1: Nucleophilic Addition to the C2 Ketone

Q: When attempting to add Grignard reagents to 9-oxabicyclo[4.2.1]nonan-2-one, I only recover starting material or observe reduction products. How can I force the addition?

The Mechanistic Cause: The steric bulk around the C2 carbonyl prevents the ideal Bürgi-Dunitz trajectory for nucleophilic attack. Consequently, strongly basic nucleophiles (like RMgX or RLi) simply deprotonate the C3 position to form an enolate (which reverts to starting material upon aqueous workup) or act as hydride donors via


-hydride transfer, reducing the ketone [2].

The Solution: Implement the Imamoto protocol using anhydrous Cerium(III) chloride (CeCl


). CeCl

is highly oxophilic; it strongly coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the organometallic reagent, forcing direct 1,2-addition.

Self-Validating Protocol: CeCl


-Mediated Grignard Addition 
  • Drying CeCl

    
    :  Heat CeCl
    
    
    
    under high vacuum at 140 °C for 2 hours.
    • Validation Check: The solid must transition from crystalline chunks to a fine, free-flowing white powder. If it clumps, moisture is still present, and the reaction will fail.

  • Complexation: Suspend the anhydrous CeCl

    
     (1.5 eq) in dry THF at room temperature and stir for 2 hours.
    
    • Validation Check: A uniform, milky-white suspension confirms proper solvent coordination.

  • Organocerium Formation: Cool the suspension to -78 °C and add the Grignard reagent (1.5 eq) dropwise. Stir for 30 minutes.

    • Validation Check: The suspension will turn pale yellow/orange, indicating the successful formation of the "R-CeCl

      
      " species.
      
  • Ketone Addition: Add the 9-oxabicyclo[4.2.1]nonan-2-one (1.0 eq) in THF dropwise.

    • Validation Check: Monitor by TLC (hexanes/EtOAc). Complete consumption of the ketone should occur within 1 hour. The absence of a non-polar alkene spot confirms that enolization was successfully suppressed.

FAQ 2: Alpha-Alkylation and Enolate Chemistry

Q: I am trying to alkylate the C3 position, but I get poor conversion and an unpredictable mixture of exo/endo diastereomers. How do I improve regiocontrol and stereocontrol?

The Mechanistic Cause: Enolization of this system is strictly regioselective for C3 because enolization toward C1 violates Bredt's rule (placing a double bond at the bridgehead of a [4.2.1] system is highly strained). However, the resulting kinetic enolate is sterically congested. Standard alkylation with alkyl halides is slow, leading to polyalkylation or decomposition.

The Solution: Use a bulky, non-nucleophilic base (LDA) at -78 °C to form the kinetic enolate, and add a polar aprotic co-solvent like DMPU (N,N'-dimethylpropyleneurea). DMPU breaks up the tight lithium enolate hexamers/tetramers into highly reactive monomers. The electrophile will then preferentially approach from the less hindered exo face (convex face).

Quantitative Optimization Data:

Base (1.1 eq) Additive (2.0 eq) Temp (°C) Yield (%) Exo:Endo Ratio
NaH None 0 <10 N/A
LDA None -78 45 3:1
LDA HMPA -78 88 >19:1
LDA DMPU -78 85 >19:1

Note: DMPU is recommended over HMPA due to the severe toxicity profile of HMPA, while offering nearly identical kinetic acceleration.

Self-Validating Protocol: Exo-Selective C3 Alkylation

  • Enolate Formation: To a solution of LDA (1.1 eq) in THF at -78 °C, add the ketone (1.0 eq) dropwise. Stir for 45 minutes.

    • Validation Check: A slight yellowing of the solution indicates successful enolate formation.

  • Activation: Add DMPU (2.0 eq) dropwise.

    • Validation Check: The solution must remain homogeneous, confirming the breakup of lithium aggregates.

  • Alkylation: Add the alkyl halide (1.2 eq) and allow the reaction to slowly warm to -40 °C over 2 hours.

    • Validation Check: Monitor by GC-MS. The product peak will typically exhibit a slightly longer retention time than the starting ketone. The crude NMR should show a single doublet for the new C3 proton, confirming >19:1 exo diastereoselectivity.

FAQ 3: Stereoselective Ketone Reduction

Q: Standard NaBH


 reduction of the ketone gives an inseparable 1:1 mixture of endo and exo alcohols. How can I selectively synthesize the endo-alcohol? 

The Mechanistic Cause: Small hydride donors like NaBH


 or LiAlH

lack the steric discrimination required to differentiate the exo (convex) and endo (concave) faces of the [4.2.1] system. The oxygen bridge at C9 subtly alters the steric environment, allowing dual-face attack [3].

The Solution: Use a sterically massive hydride source like L-Selectride (Lithium tri-sec-butylborohydride). The immense steric bulk of the three sec-butyl groups forces the reagent to approach exclusively from the more accessible exo face, delivering the hydride downwards and pushing the resulting hydroxyl group into the endo position.

Self-Validating Protocol: L-Selectride Reduction

  • Cooling: Dissolve the ketone (1.0 eq) in anhydrous THF and cool to -78 °C under inert atmosphere.

  • Hydride Delivery: Add L-Selectride (1.2 eq, 1.0 M in THF) dropwise down the side of the flask.

    • Validation Check: Vigorous gas evolution should not occur. If bubbling is observed, moisture is present in the system, and the reagent is being quenched prematurely.

  • Oxidative Workup: After 2 hours at -78 °C, quench the reaction with 10% aqueous NaOH, followed by the careful dropwise addition of 30% H

    
    O
    
    
    
    .
    • Validation Check: An exothermic reaction with mild bubbling confirms the oxidative destruction of the intermediate organoborane complex, releasing the free endo-alcohol.

References
  • Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • CeCl3/n-BuLi: Unraveling Imamoto's Organocerium Reagent. Angewandte Chemie International Edition. Available at:[Link]

  • Stereochemistry of organometallic compound addition to ketones. Chemical Reviews. Available at:[Link]

Troubleshooting

Troubleshooting ring strain issues in [4.2.1] bicyclic systems

Current Status: ONLINE Ticket Focus: Ring Strain, Transannular Reactivity, and Synthetic Failures in Bicyclo[4.2.1]nonane Scaffolds. Assigned Specialist: Senior Application Scientist, Structural Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Ticket Focus: Ring Strain, Transannular Reactivity, and Synthetic Failures in Bicyclo[4.2.1]nonane Scaffolds. Assigned Specialist: Senior Application Scientist, Structural Chemistry Division.

System Overview: The [4.2.1] Architecture

Welcome to the Bicyclo-Tech Support Hub. You are likely here because your bicyclo[4.2.1]nonane system is behaving unpredictably. Unlike the rigid, highly strained [2.2.1] (norbornane) systems, the [4.2.1] framework occupies a "Goldilocks" zone of frustration: it possesses enough flexibility to adopt multiple conformations but retains significant transannular strain (Prelog strain) due to the medium-sized seven- and eight-membered ring components.

This guide addresses the three most common failure modes: Ring-Closing Metathesis (RCM) Stalls , Transannular Rearrangements , and Bridgehead Olefin Instability .

Troubleshooting Modules (Q&A)

Module A: Synthesis Failures (Ring-Closing Metathesis)

User Question: I’m trying to close the 8-membered ring of my [4.2.1] precursor using Grubbs II, but the reaction stalls or gives oligomers. What is wrong?

Diagnosis: You are fighting entropy , not just enthalpy. Forming the [4.2.1] system via RCM requires closing a medium-sized ring (often the 8-membered component). This is entropically disfavored compared to 5- or 6-membered rings. Additionally, if your precursor has high conformational freedom, the reactive chain ends rarely meet.

Corrective Actions:

  • The Thorpe-Ingold Effect (Gem-Dimethyl): If possible, introduce a gem-dimethyl group or a cyclic acetal on the tether. This restricts the rotatable bonds, forcing the alkene termini closer together (pre-organization).

  • Concentration is Critical: Run the reaction at high dilution (0.001 M to 0.005 M) . High concentrations favor intermolecular oligomerization (polymerization) rather than intramolecular cyclization.

  • Catalyst Swapping: If Grubbs II (G-II) leads to isomerization, switch to the Hoveyda-Grubbs II (HG-II) catalyst. It is more stable to the elevated temperatures often required (refluxing toluene or dichloroethane) to overcome the activation barrier of medium-ring closure.

Module B: Stability Issues (Transannular Hydride Shifts)

User Question: My [4.2.1] ketone was supposed to undergo a simple Grignard addition, but I isolated a rearranged alcohol with a different skeleton. Why?

Diagnosis: You have encountered a Transannular Hydride Shift .[1][2][3] In [4.2.1] systems, the C3 and C7 (or C2/C8 depending on numbering) hydrogens are forced into close proximity across the ring. When you generate a cation or a radical (or even a polarized carbonyl), a hydride (


) can jump across the ring to relieve this steric compression, often rearranging the skeleton to a thermodynamically more stable [3.3.1] or [3.2.1] isomer.

Corrective Actions:

  • Avoid Cationic Intermediates: Do not use strongly acidic conditions or carbocation-generating leaving groups (like tosylates) on the ring if possible.

  • Conformational Locking: Bulky substituents at the bridgehead can sometimes lock the ring in a conformation where the transannular hydrogens are directed away from each other.

Module C: Bridgehead Reactivity (Anti-Bredt Olefins)

User Question: I generated a double bond at the bridgehead. Literature says Bredt’s rule forbids this, but my NMR shows an alkene. However, it decomposes instantly upon workup.

Diagnosis: Bredt's Rule is not absolute.[4][5][6] Bicyclo[4.2.1]non-1-ene is a valid "Anti-Bredt" olefin . Because the rings are larger (7 and 8 members), the bridgehead alkene can exist, but it is highly pyramidalized and strained. It is essentially a "stored energy" spring waiting to snap. It will react rapidly with atmospheric moisture (hydration) or oxygen.

Corrective Actions:

  • Trapping Strategy: Do not attempt to isolate anti-Bredt [4.2.1] olefins. Generate them in situ and trap them immediately with a diene (Diels-Alder) or a nucleophile.

  • Solvent Choice: Avoid protic solvents (MeOH,

    
    ) which will add across the strained double bond immediately.
    

Visual Troubleshooting Pathways

Figure 1: RCM Decision Matrix for [4.2.1] Synthesis

This flowchart guides you through the optimization of Ring-Closing Metathesis for these specific bicyclic systems.

RCM_Troubleshooting Start Start: RCM Reaction Target: Bicyclo[4.2.1]nonene Check_Conc Check Concentration Is it > 0.005 M? Start->Check_Conc Dilute ACTION: Dilute to 0.001 M (Prevents Oligomerization) Check_Conc->Dilute Yes Check_Prod Analyze Product: Is it the desired Ring? Check_Conc->Check_Prod No Dilute->Check_Prod Check_Precursor Analyze Precursor: Is it conformationally flexible? Check_Prod->Check_Precursor No (Oligomers/SM) Success SUCCESS: Isolated [4.2.1] Core Check_Prod->Success Yes Add_Gem ACTION: Add Gem-Dimethyl or Cyclic Ketal (Thorpe-Ingold) Check_Precursor->Add_Gem Yes (Floppy chain) Check_Cat Check Catalyst: Is conversion low? Check_Precursor->Check_Cat No (Rigid enough) Add_Gem->Check_Cat Switch_Cat ACTION: Switch to Hoveyda-Grubbs II + Reflux (Toluene) Check_Cat->Switch_Cat Yes Switch_Cat->Success

Caption: Decision tree for optimizing Ring-Closing Metathesis (RCM) in the synthesis of medium-ring bridged systems.

Figure 2: The Transannular Hydride Shift Trap

This diagram illustrates the spatial proximity that causes the "mysterious" rearrangement of [4.2.1] cations.

Hydride_Shift C1 C1 (Cation) TS Transition State C1->TS Proximity Effect C6 C6 (H-Donor) C6->TS Hydride (H-) Transfer Bridge Bridge (CH2) Bridge->C1 Tether Bridge->C6 Prod Rearranged Isomer TS->Prod Strain Relief

Caption: Mechanism of transannular hydride shift where spatial proximity triggers skeletal rearrangement.

Standard Operating Procedure (SOP)

Protocol: RCM Synthesis of Bicyclo[4.2.1]non-3-ene

Based on the methodology established by Coquerel/Rodriguez (Source 1) and standard metathesis protocols.

Objective: Cyclization of a dialkenyl precursor to form the 8-membered ring component of the [4.2.1] system.

Materials:

  • Precursor: cis-1,3-divinylcyclopentane derivative (or functionalized equivalent).

  • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Workflow:

  • Degassing (Critical):

    • Solvent must be rigorously degassed to remove oxygen, which deactivates the ruthenium carbene.

    • Method: Sparge with Argon for 20 minutes or use the freeze-pump-thaw method (3 cycles).

  • Setup (High Dilution):

    • Prepare a solution of the precursor in the degassed solvent at a concentration of 0.002 M .

    • Note: If you have 1 mmol of substrate, you need 500 mL of solvent. Do not skimp on solvent volume; this is the primary defense against polymerization.

  • Catalyst Addition:

    • Add 5 mol% of the catalyst (G-II or HG-II) as a solid or dissolved in a minimal amount of degassed solvent.

    • Tip: For difficult substrates, adding the catalyst in two portions (2.5 mol% at T=0, 2.5 mol% after 2 hours) can maintain active species levels.

  • Reaction:

    • Reflux the solution (40°C for DCM, 80-110°C for Toluene) under an Argon atmosphere.

    • Monitor via TLC. Reaction times may range from 2 to 24 hours.

  • Quenching:

    • Once complete, add DMSO (50 eq relative to catalyst) or ethyl vinyl ether and stir for 30 minutes. This creates a catalytically inactive ruthenium species and prevents isomerization during workup.

  • Purification:

    • Concentrate the solvent in vacuo.

    • Purify via flash column chromatography on silica gel.

Data Summary Table: Typical RCM Parameters

ParameterStandard ConditionOptimization for [4.2.1]Reason
Concentration 0.05 M - 0.1 M0.001 M - 0.005 M Prevents intermolecular oligomerization of the medium ring.
Temperature RT (25°C)Reflux (40-110°C) Overcomes entropic barrier of 8-membered ring closure.
Catalyst Grubbs IHoveyda-Grubbs II Higher thermal stability and tolerance for sterics.
Additives NoneTi(OiPr)4 (Optional)Can break up chelation if polar groups are present.

References

  • Stereoselective synthesis of bicyclo[4.2.

    • Source: Organic Letters (2004)[7]

    • Context: Describes the -difunctionalization strategy followed by RCM to access these cores.
    • URL:[Link]

  • Oxidopyrylium [5+2] Cycloaddition Chemistry: Historical Perspective and Recent Advances.

    • Source: PMC / NIH (2018)
    • Context: Comprehensive review of the [5+2] method, which is the primary alternative to RCM for constructing [4.2.1] systems (e.g., in Englerin A synthesis).
    • URL:[Link]

  • Transannular hydride shifts in the bicyclo[3.3.1]nonane system.

    • Source: Chemical Communications (1968)[2]

    • Context: Foundational text on the mechanism of transannular hydride shifts in medium-sized bridged rings, applicable to the [4.2.
    • URL:[Link][2][3][8][9]

  • Formation of bicyclo[3.2.1]octane, bicyclo[4.2.1]nonane, and bicyclo[3.3.1]nonane by transannular radical cyclisations. [10]

    • Source: Journal of the Chemical Society, Chemical Communications[11][12]

    • Context: Details how radical intermediates can lead to skeletal rearrangement or form
    • URL:[Link]

Sources

Optimization

Preventing polymerization of 9-oxabicyclo[4.2.1]nonan-2-one intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-oxabicyclo[4.2.1]nonan-2-one and its intermediates. This guide is designed to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-oxabicyclo[4.2.1]nonan-2-one and its intermediates. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the prevention of unintended polymerization of these valuable synthetic building blocks.

Introduction: The Challenge of Stability

9-Oxabicyclo[4.2.1]nonan-2-one is a bicyclic ether-lactone with significant ring strain, a key feature that makes it a valuable reactive intermediate for the synthesis of complex molecules. However, this inherent reactivity also renders it susceptible to spontaneous or catalyzed ring-opening polymerization (ROP). This guide will equip you with the knowledge and practical strategies to mitigate this risk, ensuring the integrity of your intermediates and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is 9-oxabicyclo[4.2.1]nonan-2-one prone to polymerization?

A1: The propensity of 9-oxabicyclo[4.2.1]nonan-2-one to polymerize stems from the significant ring strain within its bicyclic structure. Ring-opening polymerization relieves this strain, providing a thermodynamic driving force for the reaction.[1][2] The presence of both an ether and a lactone functional group offers multiple sites for initiation by cationic, anionic, or organometallic catalysts.[2][3]

Q2: What are the common initiators or conditions that can trigger polymerization?

A2: Unintended polymerization can be initiated by a variety of factors, often present as impurities in the reaction mixture or storage container:

  • Acidic Impurities: Trace amounts of acids can act as cationic initiators.[2] This includes protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, BF₃).

  • Basic Impurities: Strong bases can initiate anionic polymerization.

  • Water and Alcohols: In the presence of a catalyst, these can act as initiators for ROP.[2][4]

  • Metal Contaminants: Trace metals from previous reaction steps or storage vessels can catalyze polymerization.[5]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for polymerization, especially if trace initiators are present.[2]

  • Light: For some monomers, exposure to UV light can generate radical species that initiate polymerization.

Q3: I observed a sudden increase in viscosity and the formation of a solid in my sample. Is this polymerization?

A3: Yes, a significant increase in viscosity, leading to the formation of a gel or solid, is a strong indication of polymerization.[6] This occurs as individual monomer units link together to form long polymer chains.

Q4: How can I purify 9-oxabicyclo[4.2.1]nonan-2-one intermediates without inducing polymerization?

A4: Purification requires careful handling to avoid introducing initiators.

  • Distillation: Use fractional distillation under reduced pressure and low temperature to minimize thermal stress. Ensure all glassware is scrupulously clean and free of acidic or basic residues.

  • Chromatography: Column chromatography on neutral alumina or silica gel can be effective.[6] However, it's crucial to use high-purity, neutral stationary phases, as acidic or basic sites on the support can trigger polymerization.[7] Pre-treating the silica or alumina with a non-nucleophilic base (e.g., triethylamine) and then thoroughly washing with a neutral solvent can help neutralize active sites.

  • Recrystallization: If the intermediate is a solid, recrystallization from a dry, non-protic solvent can be an excellent purification method.

Troubleshooting Guide: Preventing Unwanted Polymerization

This section provides a structured approach to troubleshooting and preventing the polymerization of your 9-oxabicyclo[4.2.1]nonan-2-one intermediates.

Issue 1: Polymerization During Storage

Symptoms: The sample, which was initially a liquid or solid, has become viscous, gel-like, or has solidified over time.

Root Causes & Preventative Actions:

Potential Cause Explanation Preventative Action
Acidic/Basic Contamination Glassware or storage containers may have residual acidic or basic impurities that can initiate polymerization.Use new or thoroughly cleaned and neutralized glassware. Store in containers made of inert materials (e.g., borosilicate glass with PTFE-lined caps).
Exposure to Air and Moisture Atmospheric moisture can act as an initiator in the presence of catalysts. Oxygen can lead to the formation of peroxides which can also initiate polymerization.[8]Store the compound under an inert atmosphere (e.g., argon or nitrogen).[4] Use of a desiccator or glovebox for storage is recommended.
Elevated Storage Temperature Higher temperatures increase the rate of polymerization.Store the compound at low temperatures, typically in a refrigerator or freezer, to minimize the rate of any potential polymerization.
Presence of Inhibitors The absence of a polymerization inhibitor can make the monomer more susceptible to polymerization.Consider the addition of a small amount of a radical inhibitor (e.g., BHT, hydroquinone) if compatible with downstream applications.
Issue 2: Polymerization During a Reaction

Symptoms: A reaction mixture containing the 9-oxabicyclo[4.2.1]nonan-2-one intermediate unexpectedly becomes viscous or forms a precipitate.

Root Causes & Preventative Actions:

Potential Cause Explanation Preventative Action
Reagent Incompatibility One of the reagents or catalysts in your reaction may be acting as an initiator for the polymerization of the intermediate.Carefully review the compatibility of all reagents. If using acidic or basic catalysts, consider if they could also be initiating the ROP of your intermediate. It may be necessary to protect the lactone or ether functionality or choose alternative reagents.
Solvent Purity Impurities in the solvent, such as water or acidic residues, can trigger polymerization.[9]Use high-purity, anhydrous solvents. If necessary, distill solvents from an appropriate drying agent before use.
Reaction Temperature The reaction temperature may be too high, promoting polymerization.Run the reaction at the lowest possible temperature that allows for the desired transformation to occur at a reasonable rate.
Incorrect Order of Addition Adding a catalyst before the substrate is fully dissolved or before adding a co-reactant can create localized high concentrations that favor polymerization.Ensure all reactants are well-mixed and at the desired temperature before adding a catalyst.
Visualizing the Polymerization Pathway

The following diagram illustrates a simplified cationic ring-opening polymerization mechanism, a common pathway for cyclic ethers and lactones in the presence of acidic impurities.

G Monomer 9-Oxabicyclo[4.2.1]nonan-2-one ActivatedMonomer Protonated Monomer (Active Center) GrowingChain Growing Polymer Chain Initiator H+ (Acidic Impurity) Initiator->Monomer Initiation ActivatedMonomer->Monomer Propagation Polymer Poly(9-oxabicyclo[4.2.1]nonan-2-one) GrowingChain->Polymer Termination

Caption: Cationic Ring-Opening Polymerization.

Experimental Protocols

Protocol 1: General Handling and Storage of 9-Oxabicyclo[4.2.1]nonan-2-one Intermediates
  • Glassware Preparation:

    • All glassware should be cleaned with a suitable detergent, rinsed thoroughly with deionized water, and then oven-dried at >120 °C for at least 4 hours to ensure it is dry.

    • For sensitive applications, glassware should be flame-dried under vacuum or rinsed with a dry, inert solvent before use.

  • Inert Atmosphere Techniques:

    • Handle the compound under an inert atmosphere (argon or nitrogen) whenever possible, especially during transfers and storage.[4]

    • Use Schlenk lines or a glovebox for all manipulations.

  • Storage:

    • Store the compound in a clean, dry, amber glass vial with a PTFE-lined cap to protect from light and air.

    • For long-term storage, place the vial in a freezer at -20 °C or below.

    • Before opening a refrigerated or frozen sample, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

Protocol 2: Purification by Neutral Alumina Column Chromatography
  • Slurry Preparation:

    • Prepare a slurry of neutral activated alumina in a non-polar, anhydrous solvent (e.g., hexane or dichloromethane).

  • Column Packing:

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude 9-oxabicyclo[4.2.1]nonan-2-one intermediate in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Elute the column with an appropriate solvent system, starting with a non-polar solvent and gradually increasing the polarity.

    • Monitor the fractions by thin-layer chromatography (TLC).

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low bath temperature.

  • Final Drying:

    • Dry the purified compound under high vacuum to remove any residual solvent.

Workflow for Preventing Polymerization

G cluster_prep Preparation cluster_handling Handling & Storage cluster_reaction Reaction Start Crude Intermediate Purify Purification (Distillation/Chromatography) Start->Purify Characterize Characterization (NMR, GC-MS) Purify->Characterize Inert Handle under Inert Atmosphere Characterize->Inert Store Store at Low Temp (-20°C) Inert->Store Solvent Use Anhydrous Solvents Store->Solvent Reagents Check Reagent Compatibility Solvent->Reagents Temp Control Reaction Temperature Reagents->Temp End Successful Synthesis Temp->End

Caption: Workflow for handling intermediates.

References

  • Angewandte Chemie International Edition. (2023). Ring-opening Polymerization of Enantiopure Bicyclic Ether-ester Monomers toward Closed-loop Recyclable and Crystalline Stereoregular Polyesters via Chemical Upcycling of Bioplastic. [Link]

  • Angewandte Chemie International Edition. (2023). Ring-opening Polymerization of Enantiopure Bicyclic Ether-ester Monomers toward Closed-loop Recyclable and Crystalline Stereoregular Polyesters via Chemical Upcycling of Bioplastic. [Link]

  • Aston University. The cationic ring-opening polymerization of cyclic ethers. [Link]

  • PMC. Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. [Link]

  • Journal of the American Chemical Society. Synthesis and Polymerization of Bridged Bicyclic Ethers. [Link]

  • Google Patents. Lactone stabilizing compositions.
  • Polymer Chemistry. Ring-opening polymerization of functionalized aliphatic bicyclic carbonates. [Link]

  • Royal Society of Chemistry. Ring-opening Polymerization of Lactones. [Link]

  • Reddit. Troubleshooting step growth polymerization. [Link]

  • Nature. Turning natural δ-lactones to thermodynamically stable polymers with triggered recyclability. [Link]

  • Chemical Reviews. Controlled Ring-Opening Polymerization of Lactide and Glycolide. [Link]

  • Google Patents. Process for stabilizing lactones.
  • ResearchGate. Reaction of 9-oxabicyclo[4.2.1]non-7-ene-1-ol with tetrazine: An unusually facile intramolecular rearrangement. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. Chapter Two Polymerization Mechanisms. [Link]

  • Taylor & Francis. Lactones – Knowledge and References. [Link]

  • MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). [Link]

  • ResearchGate. Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. [Link]

  • PubChem. 9-Oxabicyclo[4.2.1]nonan-2-ol. [Link]

  • PMC. Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. [Link]

  • Mol-Instincts. 9-Oxabicyclo[4.2.1]nonane. [Link]

  • Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Google Patents.
  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • Chemistry Steps. Organic Chemistry Synthesis Problems. [Link]

  • PMC. Stereoselective Synthesis of Cyclic Ethers via the Palladium-Catalyzed Intramolecular Addition of Alcohols to Phosphono Allylic Carbonates. [Link]

Sources

Troubleshooting

Catalyst selection for efficient 9-oxabicyclo[4.2.1]nonan-2-one production

Welcome to the Technical Support Center for Advanced Bicyclic Synthesis . As a Senior Application Scientist, I have designed this hub to guide researchers, chemists, and drug development professionals through the nuances...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Bicyclic Synthesis . As a Senior Application Scientist, I have designed this hub to guide researchers, chemists, and drug development professionals through the nuances of synthesizing 9-oxabicyclo[4.2.1]nonan-2-one.

The production of this specific bicyclic ether-ketone relies on the transannular O-heterocyclization of cis,cis-cycloocta-1,5-diene (COD). Because COD contains two isolated double bonds in a medium-sized ring, the choice of catalyst does not just affect the yield—it dictates the fundamental 3D architecture of your final molecule (e.g., [4.2.1] vs. [3.3.1] skeletons)[1][2].

Below, you will find our field-validated catalyst selection data, self-validating protocols, and a comprehensive Troubleshooting & FAQ section.

I. Catalyst Selection & Quantitative Data

Selecting the correct catalytic system is the most critical variable in this workflow. Ruthenium-based systems drive the formation of the[4.2.1] architecture via a syn-addition pathway, whereas green tungsten-based polyoxometalates favor the [3.3.1] geometry[1][2].

Table 1: Quantitative Comparison of Catalytic Systems for COD O-Heterocyclization

Catalyst SystemPrimary OxidantReaction TimeConversionSelectivity / YieldDominant Bicyclic Architecture
RuCl₃ (In situ RuO₄) NaIO₄~0.67 h>95%53% Yield[4.2.1] (exo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one)[3]
Trifluoroperacetic Acid Peracid4–8 hModerateDiastereomer Specific[4.2.1] (endo/exo mixtures)[1]
HPW-NH₂-MCF H₂O₂ (aq)12–24 h100%98% Selectivity[3.3.1] (2,6-dihydroxy-9-oxabicyclo[3.3.1]nonane)[2]

II. Mechanistic Workflow

CatalystWorkflow A cis,cis-Cycloocta-1,5-diene (COD) B Catalyst Selection A->B C RuCl3 / NaIO4 (In situ RuO4) B->C D HPW-NH2-MCF / H2O2 (Tungsten-based) B->D E Peracids (Baeyer-Villiger) B->E F [4.2.1] Bicyclic Architecture C->F syn-Addition G [3.3.1] Bicyclic Architecture D->G Green Oxidation E->F Epoxidation/Ring Opening H exo-5-hydroxy-9-oxabicyclo [4.2.1]nonan-2-one F->H

Fig 1: Catalyst-dependent transannular O-heterocyclization pathways of COD.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the reaction provides real-time, observable feedback (colorimetric or physical) to confirm that the chemistry is proceeding correctly.

Protocol A: Synthesis of exo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one via RuO₄ Catalysis

Causality: Ruthenium trichloride (RuCl₃) acts as a precatalyst. Sodium periodate (NaIO₄) oxidizes Ru(III) to the highly active Ru(VIII) tetroxide (RuO₄). RuO₄ performs a stereospecific syn-addition across one double bond of COD, forming a ruthenate ester that rapidly undergoes transannular trapping by the second double bond to form the [4.2.1] system[1][3].

  • Solvent Preparation: Prepare a biphasic solvent system of Water/Acetone/Acetonitrile (2:1:1 v/v/v).

    • Why? Water dissolves the NaIO₄ oxidant, acetonitrile coordinates and stabilizes the highly reactive Ru intermediate, and acetone solubilizes the organic COD substrate.

  • Substrate Addition: Dissolve 10 mmol of cis,cis-cycloocta-1,5-diene in the solvent mixture.

  • Catalyst Initiation: Add 2 mol% RuCl₃·xH₂O. The solution will appear dark black/brown (indicating RuO₂).

  • Oxidant Addition: Slowly add 2.5 equivalents of NaIO₄ in portions over 15 minutes at 0°C.

    • Validation Check 1 (Colorimetric): The solution must transition from black to a bright yellow/orange . This color change validates the successful in situ generation of the active RuO₄ catalyst. If it remains black, your oxidant is dead or the catalyst is poisoned.

  • Reaction: Stir for ~40 minutes at room temperature[3]. Monitor via TLC (stain with KMnO₄; the diene starting material will instantly reduce KMnO₄ to a brown spot, while the product will not).

  • Quench: Add 2 mL of isopropanol.

    • Validation Check 2 (Safety & Quench): Isopropanol selectively reduces the toxic, volatile RuO₄ back to insoluble, safe RuO₂. The solution must turn black again . If it remains yellow, active oxidant is still present—add more isopropanol until the black precipitate forms.

  • Workup: Filter the black suspension through a pad of Celite to remove the RuO₂. Extract the aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

IV. Troubleshooting & FAQs

Q: My Ru-catalyzed reaction stalled, and the solution reverted to black before the 40-minute mark. What happened? A: A premature return to a black solution indicates RuO₂ precipitation due to oxidant depletion. This usually happens if the NaIO₄ was degraded by moisture during storage, or if the reaction temperature spiked, causing the RuO₄ to non-productively oxidize the acetone solvent. Solution: Re-chill the reaction to 0°C and add an additional 0.5 equivalents of NaIO₄ until the yellow/orange color returns.

Q: Why am I isolating the[3.3.1] bicyclic skeleton instead of the desired [4.2.1] skeleton? A: This is a classic catalyst selection error. If you substituted Ruthenium for a polyoxometalate catalyst (like Phosphotungstic acid, HPW), the mechanism shifts. Tungsten-based catalysts utilizing H₂O₂ favor epoxidation followed by a different transannular ring-opening trajectory, yielding 2,6-dihydroxy-9-oxabicyclo[3.3.1]nonane with up to 98% selectivity[2]. To get the[4.2.1] architecture, you must use RuO₄ or a peracid (like trifluoroperacetic acid)[1][3].

Q: I am observing over-oxidation to 9-oxabicyclo[4.2.1]nonane-2,5-dione instead of the mono-ketone product. How do I prevent this? A: The secondary alcohol on the exo-5-hydroxy-9-oxabicyclo[4.2.1]nonan-2-one intermediate is highly susceptible to further oxidation by RuO₄ to form the 2,5-dione[3]. To prevent this, strictly limit your NaIO₄ to exactly 2.1 - 2.5 equivalents and strictly enforce the 40-minute reaction time[3]. Alternatively, run the reaction at a lower temperature (-10°C) to kinetically favor the primary O-heterocyclization cascade over the secondary alcohol oxidation.

Q: How do I resolve stereoisomeric mixtures (endo vs. exo) at the hydroxyl position? A: The stereochemistry is dictated by the oxidation method. RuO₄ catalysis proceeds via a concerted syn-addition, which almost exclusively yields the exo-hydroxy derivative. If you are seeing a mixture of endo and exo isomers, it is likely because you used the Baeyer-Villiger/peracid method (e.g., trifluoroperacetic acid), which generates both endo-10 and exo-23 isomers depending on the epoxidation face[1]. Switch to the Ruthenium protocol for exo-specificity.

V. References

  • Haufe, G., Helling, S., & Schimanski, H. (2004). "Synthesis of γ-Lactones from Cycloocta-1,5-diene − Starting Materials for Natural-Product Synthesis". Semantic Scholar. URL:[Link]

  • MolAid. "9-oxabicyclo[4.2.1]nonane-2,5-dione". MolAid Chemical Database. URL: [Link]

  • Gao, R., et al. (2011). "Highly active and green aminopropyl-immobilized phosphotungstic acid on mesocellular silica foam for the O-heterocyclization of cycloocta-1,5-diene with aqueous H2O2". Green Chemistry / ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 9-Oxabicyclo[4.2.1]nonan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of 9-Oxabicyclo[4.2.1]nonan-2-one 9-Oxabicyclo[4.2.1]nonan-2-one, with the CAS Number 19740-78-4, is a bicyclic ke...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 9-Oxabicyclo[4.2.1]nonan-2-one

9-Oxabicyclo[4.2.1]nonan-2-one, with the CAS Number 19740-78-4, is a bicyclic ketone incorporating an oxygen atom within its bridged structure.[1][2] This structural motif is of significant interest in synthetic organic chemistry and drug discovery due to its presence in various natural products and its utility as a synthetic intermediate. The rigid, strained bicyclic framework imparts unique stereochemical and electronic properties, making NMR spectroscopy an indispensable tool for its structural characterization.

A thorough understanding of the 1H and 13C NMR spectra is critical for confirming the successful synthesis of 9-oxabicyclo[4.2.1]nonan-2-one and for the analysis of its subsequent chemical transformations. The chemical shifts, coupling constants, and multiplicities of the NMR signals provide a detailed map of the molecule's connectivity and stereochemistry.

Predicted 1H and 13C NMR Spectral Data

In the absence of direct experimental data, the following tables present the predicted 1H and 13C NMR spectral data for 9-oxabicyclo[4.2.1]nonan-2-one. These predictions are based on the analysis of structurally similar bicyclic ketones and foundational NMR principles.[3][4] The numbering of the atoms is provided in the molecular structure diagram below.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 9-oxabicyclo[4.2.1]nonan-2-one with atom numbering.

Table 1: Predicted 1H NMR Spectral Data for 9-Oxabicyclo[4.2.1]nonan-2-one

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1~4.5 - 4.7m-
H3α~2.5 - 2.7ddJgem ≈ 18, Jvic ≈ 6
H3β~2.2 - 2.4ddJgem ≈ 18, Jvic ≈ 2
H4, H5~1.6 - 2.0m-
H6~4.2 - 4.4m-
H7, H8~1.8 - 2.2m-

Table 2: Predicted 13C NMR Spectral Data for 9-Oxabicyclo[4.2.1]nonan-2-one

CarbonPredicted Chemical Shift (δ, ppm)
C1~75 - 80
C2~205 - 215
C3~40 - 45
C4~25 - 30
C5~25 - 30
C6~70 - 75
C7~30 - 35
C8~30 - 35

Rationale and Comparative Analysis

The predicted chemical shifts are derived from established trends in the NMR spectroscopy of cyclic and bicyclic ketones.[5]

  • 13C NMR: The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift (205-215 ppm), a characteristic feature of ketones.[5] The bridgehead carbons bonded to the oxygen atom (C1 and C6) are also shifted downfield (70-80 ppm) due to the electron-withdrawing effect of the oxygen. The remaining methylene carbons are expected in the aliphatic region (25-45 ppm). The study of various bicyclic ketones has shown that carbonyl carbon shieldings are influenced by bond eclipsing interactions, which would be significant in this strained system.[3][4]

  • 1H NMR: The protons on the bridgehead carbons adjacent to the oxygen (H1 and H6) are anticipated to be the most downfield among the non-carbonyl-adjacent protons due to the oxygen's electronegativity. The protons on the α-carbon to the carbonyl group (H3) will be deshielded and are expected to show geminal coupling. The remaining protons on the carbon framework will appear as complex multiplets in the aliphatic region.

For a practical comparison, while direct data for the target molecule is unavailable, we can consider the spectral data of related oxabicycloalkanes. For instance, the parent 9-oxabicyclo[4.2.1]nonane provides a baseline for the chemical shifts of the carbon skeleton, which are then perturbed by the introduction of the ketone functionality.[6][7][8]

Experimental Protocol for NMR Data Acquisition

To obtain experimental NMR data for 9-oxabicyclo[4.2.1]nonan-2-one, the following detailed protocol is recommended. This protocol is designed to yield high-quality 1D and 2D NMR spectra for comprehensive structural elucidation.

Workflow for NMR Analysis:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis sample_prep Dissolve 5-10 mg of 9-oxabicyclo[4.2.1]nonan-2-one in 0.6 mL of CDCl3 add_tms Add TMS as an internal standard (0 ppm) sample_prep->add_tms transfer Transfer solution to a 5 mm NMR tube add_tms->transfer spectrometer Place sample in a 400 MHz (or higher) NMR spectrometer transfer->spectrometer shimming Shim the magnetic field spectrometer->shimming one_d Acquire 1D spectra (1H, 13C, DEPT) shimming->one_d two_d Acquire 2D spectra (COSY, HSQC, HMBC) one_d->two_d processing Apply Fourier transform, phase correction, and baseline correction two_d->processing integration Integrate 1H signals and pick peaks processing->integration assignment Assign signals using 1D and 2D data integration->assignment reporting Report chemical shifts, multiplicities, and coupling constants assignment->reporting

Caption: A step-by-step workflow for the acquisition and analysis of NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 9-oxabicyclo[4.2.1]nonan-2-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field strength is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard 1D proton (1H) NMR spectrum.

    • Acquire a 1D carbon (13C) NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should also be performed to differentiate between CH, CH2, and CH3 groups.

    • For unambiguous assignments, acquire 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

    • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the 1H spectrum to deduce proton connectivities.

    • Use the 13C and DEPT spectra to identify the number and types of carbon atoms.

    • Utilize the 2D spectra to confirm the assignments of all proton and carbon signals and to establish the overall molecular structure.

Conclusion

References

  • Stothers, J. B. & Tan, C. T. (1976). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 54(1), 917-926. [Link]

  • LookChem. 9-Oxabicyclo[4.2.1]nonane. [Link]

  • NIST. 9-Oxabicyclo[4.2.1]nonane. [Link]

  • Stothers, J. B. & Tan, C. T. (1976). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 54(1), 917-926. [Link]

  • PubChem. 9-oxabicyclo[4.2.1]nonan-2-one. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 9-oxabicyclo[4.2.1]nonan-2-one: X-ray Crystallography in Focus

For the attention of Researchers, Scientists, and Drug Development Professionals. In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of the bridged bicyclic ketone, 9-oxabicyclo[4.2.1]nonan-2-one. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this document will serve as a comprehensive guide by drawing upon established principles and data from closely related structures to illustrate the application and comparative strengths of various analytical methods, with a primary focus on X-ray crystallography.

Introduction to 9-oxabicyclo[4.2.1]nonan-2-one

The 9-oxabicyclo[4.2.1]nonan-2-one scaffold represents a fascinating and rigid three-dimensional structure. As a bridged bicyclic ether, it possesses inherent conformational constraints that influence its reactivity and potential as a building block in the synthesis of more complex molecules. The accurate determination of its bond lengths, bond angles, and overall conformation is crucial for understanding its chemical behavior and for the rational design of novel therapeutics and materials.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides a precise map of electron density within a crystal, allowing for the unambiguous assignment of atomic positions, bond lengths, bond angles, and stereochemistry.

The Experimental Workflow: A Hypothetical Analysis of 9-oxabicyclo[4.2.1]nonan-2-one

The successful X-ray crystallographic analysis of any compound hinges on the ability to grow high-quality single crystals. For 9-oxabicyclo[4.2.1]nonan-2-one, a volatile solid at room temperature, techniques such as slow evaporation from a suitable solvent (e.g., hexane, ethyl acetate), or sublimation could be employed. The causality behind this initial, and often most challenging, step lies in the need for a highly ordered, repeating lattice to diffract X-rays coherently.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • Dissolve a high-purity sample of 9-oxabicyclo[4.2.1]nonan-2-one in a minimal amount of a suitable solvent or solvent mixture.

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a vial covered with parafilm pierced with a few holes).

    • Alternatively, attempt sublimation by gently heating the solid under vacuum and allowing crystals to form on a cold finger.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Build an initial model of the molecule by fitting atoms into the electron density.

    • Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Purification High-Purity Sample Solvent Solvent Selection Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Sublimation Sublimation Solvent->Sublimation Mounting Crystal Mounting Evaporation->Mounting Sublimation->Mounting Cooling Cryo-cooling (100 K) Mounting->Cooling Diffraction X-ray Diffraction Cooling->Diffraction Processing Data Processing Diffraction->Processing Phasing Phase Determination Processing->Phasing Modeling Model Building Phasing->Modeling Refinement Refinement Modeling->Refinement Final_Structure Final Structure Refinement->Final_Structure

Expected Crystallographic Parameters

Based on analyses of similar bicyclic ketones, we can anticipate the key structural features that would be revealed by an X-ray analysis of 9-oxabicyclo[4.2.1]nonan-2-one.

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicReflects the symmetry of the crystal lattice.
Space Groupe.g., P2₁/c, P2₁2₁2₁Describes the symmetry elements within the unit cell.
C=O Bond Length~1.21 ÅConfirms the presence and geometry of the ketone functional group.
C-O-C Angle (ether)~110-115°Reveals the strain within the bridged ether linkage.
Ring ConformationTwisted boat-chairProvides a precise description of the puckering of the bicyclic system.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques offer complementary information and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.[1] For 9-oxabicyclo[4.2.1]nonan-2-one, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to assign all proton and carbon signals and establish the bonding framework.

TechniqueInformation GainedExpected Observations for 9-oxabicyclo[4.2.1]nonan-2-one
¹H NMR Proton environment and connectivityComplex multiplets for the aliphatic protons due to restricted rotation and spin-spin coupling.
¹³C NMR Carbon skeletonA downfield signal for the carbonyl carbon (>200 ppm) and signals for the ether-linked carbons (~70-80 ppm).[2]
COSY ¹H-¹H correlationsEstablishes proton-proton coupling networks within the bicyclic rings.
HSQC ¹H-¹³C one-bond correlationsConnects each proton to its directly attached carbon atom.
HMBC ¹H-¹³C long-range correlationsReveals correlations between protons and carbons separated by 2-3 bonds, crucial for piecing together the bicyclic framework.

Strengths of NMR:

  • Provides detailed information about the molecule's structure in solution, which is often more relevant to its chemical reactivity and biological activity.

  • Non-destructive technique.

Limitations of NMR compared to X-ray Crystallography:

  • Provides an indirect picture of the 3D structure, which is inferred from coupling constants and nuclear Overhauser effects (NOEs).

  • Can be challenging to interpret for complex, rigid molecules with significant signal overlap.

Computational Modeling

Computational chemistry provides a theoretical means to predict the geometry and properties of molecules.[3] Geometry optimization using methods such as Density Functional Theory (DFT) can provide a low-energy conformation of 9-oxabicyclo[4.2.1]nonan-2-one.

Protocol: Computational Geometry Optimization

  • Input Structure: Build an initial 3D model of 9-oxabicyclo[4.2.1]nonan-2-one using molecular modeling software.

  • Method Selection: Choose a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Calculation: Perform a geometry optimization calculation to find the minimum energy conformation.

  • Analysis: Analyze the output to obtain theoretical bond lengths, bond angles, dihedral angles, and vibrational frequencies.

computational_workflow Input Initial 3D Structure Method Select Level of Theory (e.g., DFT/B3LYP) Input->Method Optimization Geometry Optimization Calculation Method->Optimization Analysis Analysis of Optimized Geometry Optimization->Analysis Properties Predicted Properties (Bond Lengths, Angles) Analysis->Properties

ParameterPredicted Value (Illustrative)
C=O Bond Length~1.22 Å
C-O-C Angle (ether)~112°
Dihedral AnglesProvides a complete conformational description.

Strengths of Computational Modeling:

  • Rapid and cost-effective.

  • Can be used to predict the properties of molecules that have not yet been synthesized.

Limitations of Computational Modeling compared to X-ray Crystallography:

  • The results are theoretical and require experimental validation.

  • The accuracy of the results depends on the chosen level of theory and basis set.

Other Spectroscopic Techniques

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the molecular formula.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 9-oxabicyclo[4.2.1]nonan-2-one, a strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1720-1740 cm⁻¹.

These techniques are valuable for confirming the identity and purity of a sample but do not provide the detailed 3D structural information that X-ray crystallography, NMR, and computational modeling can offer.

Integrated Approach and Conclusion

The most robust structural elucidation of 9-oxabicyclo[4.2.1]nonan-2-one would involve an integrated approach, where the strengths of each technique are leveraged to build a comprehensive and validated structural model.

comparison_logic cluster_techniques Analytical Techniques cluster_info Information Provided XRD X-ray Crystallography Structure_3D Definitive 3D Structure XRD->Structure_3D NMR NMR Spectroscopy Connectivity Connectivity & Solution Conformation NMR->Connectivity Comp Computational Modeling Theoretical Theoretical 3D Structure Comp->Theoretical Other MS & IR Formula_FG Molecular Formula & Functional Groups Other->Formula_FG Conclusion Comprehensive & Validated Structural Elucidation Structure_3D->Conclusion Connectivity->Conclusion Theoretical->Conclusion Formula_FG->Conclusion

References

  • PubChem. Bicyclo(4.2.1)nonane - 13C NMR Spectra. [Link]

  • SpectraBase. BICYCLO[4.2.1]NONA-3,7-DIEN-2-ONE, 3-METHYL- - 13C NMR. [Link]

  • Marcos, M., et al. (1987). A study on the solid–solid phase transitions of (E)- and (Z)-9-(bicyclo[4.2.1]nonan-9-ylidene)bicyclo[4.2.1]nonane and some related compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1705-1711. [Link]

  • Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809. [Link]

  • Stárek, V., & Tichý, M. (1980). 13C NMR spectroscopy of some 3- and 7-substituted bicyclo[3.3.1]nonanes. Collection of Czechoslovak Chemical Communications, 45(10), 2766-2773. [Link]

  • Chem-Wiki. 9-Oxabicyclo[4.2.1]nonane. [Link]

  • SpectraBase. 9-Oxa-bicyclo(4.2.1)nonene-7 - 13C NMR. [Link]

  • Butkus, E., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances, 13(33), 22389-22480. [Link]

  • ChemRxiv. (2023). A Comparison of Different Open-Source Geometry Optimizers. [Link]

Sources

Validation

Bridged Ether Scaffolds in MedChem: A Technical Comparison of 9-oxabicyclo[4.2.1]nonan-2-one and its [3.3.1] Isomer

Executive Summary This guide analyzes the structural, synthetic, and pharmacological distinctions between 9-oxabicyclo[4.2.1]nonan-2-one (the [4.2.1] system) and its thermodynamically stable isomer, 9-oxabicyclo[3.3.1]no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the structural, synthetic, and pharmacological distinctions between 9-oxabicyclo[4.2.1]nonan-2-one (the [4.2.1] system) and its thermodynamically stable isomer, 9-oxabicyclo[3.3.1]nonan-2-one (the [3.3.1] system).[1]

For drug development professionals, the choice between these scaffolds represents a trade-off between kinetic accessibility/novelty ([4.2.1]) and thermodynamic stability/predictability ([3.3.1]).[1] While the [3.3.1] "twin-chair" system is a privileged scaffold in neuroactive agents (e.g., granisetron analogs), the [4.2.1] system offers a unique, rigidified spatial arrangement often found in marine natural products (e.g., Laurencia ethers), providing distinct vectors for side-chain attachment in fragment-based drug discovery (FBDD).[1]

Structural & Conformational Analysis

The core difference lies in ring strain and available conformational space. This dictates both the synthetic strategy and the biological half-life of the resulting pharmacophore.

Thermodynamic Stability Profile

The [3.3.1] system acts as a thermodynamic sink.[1] In the absence of constraining substituents, the [4.2.1] skeleton will rearrange to the [3.3.1] isomer under acidic conditions.

Feature9-oxabicyclo[4.2.1]nonan-2-one9-oxabicyclo[3.3.1]nonan-2-one
Primary Conformation Twist-Boat/Chair: The seven-membered ring imposes significant torsional strain.[1]Twin-Chair (CC): Highly stable C2v symmetry (analogous to adamantane precursors).[1]
Strain Energy (Est.) High (~12-15 kcal/mol relative to acyclic).Moderate (~5-7 kcal/mol). Relieved by "cleft" formation.
Bridgehead Character Bridgehead protons are accessible but chemically distinct (H1 vs H6).[1]Bridgehead protons (H1/H5) are equivalent in unsubstituted systems.[1]
Key Steric Feature Exo/Endo Face Bias: The oxygen bridge shields the endo face, directing nucleophiles exo.[1]Cleft Region: The space between C3 and C7 allows for "molecular tweezer" behavior.
Visualization of Isomeric Relationship

The following diagram illustrates the connectivity and the logical flow from a common precursor to both systems.

G Precursor Cyclooct-4-en-1-one (Precursor) Kinetic 9-oxabicyclo[4.2.1]nonan-2-one (Kinetic Product) Precursor->Kinetic Transannular Cyclization (I2/Ag+) Thermo 9-oxabicyclo[3.3.1]nonan-2-one (Thermodynamic Product) Precursor->Thermo Direct Synthesis (Hg(OAc)2 / NaBH4) Rearrangement Acid-Catalyzed Rearrangement Kinetic->Rearrangement H+ / Heat Rearrangement->Thermo Ring Expansion/ Contraction

Figure 1: The synthetic divergence and thermodynamic relationship between the [4.2.1] and [3.3.1] scaffolds.[1][2]

Synthetic Methodologies

The Divergent Pathway (Transannular Cyclization)

The most efficient entry into these systems is the transannular cyclization of functionalized cyclooctanes.[1] The regioselectivity is controlled by the electrophile and the reaction duration.

Protocol A: Kinetic Synthesis of the [4.2.1] Core

Target: Accessing the strained [4.2.1] ether via iodocyclization.[1]

Reagents:

  • 5-hydroxycyclooctanone (or 4-cycloocten-1-ol precursor)[1][3]

  • Iodine (

    
    )[1]
    
  • Sodium Bicarbonate (

    
    )[1]
    
  • Acetonitrile (

    
    )[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve 4-cycloocten-1-ol (1.0 equiv) in dry acetonitrile (0.1 M) under

    
    .
    
  • Activation: Cool to 0°C. Add

    
     (3.0 equiv) to buffer the solution.
    
  • Cyclization: Add

    
     (1.2 equiv) portion-wise over 30 minutes. The kinetic preference for 5-exo-trig (or related transannular attack) favors the [4.2.1] bridge over the [3.3.1] system in specific substituted cases.
    
  • Quench: Pour into saturated

    
     to remove excess iodine.
    
  • Oxidation (if starting from alcohol): Treat the resulting iodo-ether with Dess-Martin Periodinane to yield the ketone.

  • Validation:

    
     NMR will show the bridgehead carbons for [4.2.1] typically shifted downfield compared to the symmetric [3.3.1].
    
Protocol B: Thermodynamic Rearrangement to [3.3.1]

Target: Converting [4.2.1] to [3.3.1] for stability.

Reagents:

  • Crude 9-oxabicyclo[4.2.1]nonan-2-one

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH)[1]
  • Benzene or Toluene

Step-by-Step Workflow:

  • Dissolve the [4.2.1] isomer in benzene.[1]

  • Add catalytic

    
    -TsOH (10 mol%).
    
  • Reflux for 4–12 hours. The reaction is driven by the relief of torsional strain in the seven-membered ring of the [4.2.1] system.

  • Monitoring: Monitor by GC-MS. The [3.3.1] isomer typically has a slightly lower retention time due to its more globular "twin-chair" shape compared to the flatter/twisted [4.2.1].

Performance Comparison: Reactivity & MedChem Utility

Reactivity Profile

When utilizing these scaffolds as intermediates, their reactivity differs significantly due to steric shielding.[1]

Reaction Type[4.2.1] Isomer Behavior[3.3.1] Isomer Behavior
Nucleophilic Addition (Carbonyl) Highly Stereoselective. Nucleophiles attack from the exo face (away from the oxygen bridge), yielding endo alcohols.[1]Variable Selectivity. Attack can occur from either face, though the "inside" of the cleft is sterically hindered.
Enolate Alkylation Difficult due to bridgehead strain preventing planar enolate formation (Bredt's Rule analog).[1]Accessible. Alkylation at C3 is common, though axial attack is preferred to avoid 1,3-diaxial interactions.
Acid Stability Low. Prone to rearrangement or ring-opening (Grob fragmentation).High. Stable to harsh acidic conditions (e.g., HBr/AcOH).[1]
Pharmacological Applications

The choice of scaffold defines the vector of the attached pharmacophores.[1]

  • [3.3.1] System (The "Spacer"):

    • Used as a rigid spacer in neurokinin-1 (NK1) receptor antagonists.[1]

    • Mimics the tropane alkaloid core (e.g., atropine, cocaine) but with altered polarity due to the oxygen bridge.

    • Key Reference: Granisetron analogs often utilize the [3.3.1] azabicyclo or oxabicyclo core to position aromatic rings at a precise distance.[1]

  • [4.2.1] System (The "Twist"):

    • Found in Laurencia marine natural products (e.g., Obtusallene).[1]

    • Provides a "twisted" vector that can access binding pockets unavailable to the symmetric [3.3.1] system.

    • Experimental Data: In fragment screening, [4.2.1] derivatives often show higher specificity but lower affinity initially compared to [3.3.1], requiring precise decoration.[1]

Mechanistic Pathway: The Acid-Catalyzed Shift

Understanding the mechanism is vital for troubleshooting synthesis. The rearrangement proceeds via an oxonium intermediate.

Mechanism cluster_legend Energetics Start Protonated [4.2.1] Ketone TS Oxonium Ion Intermediate (Bridge Migration) Start->TS C-O Bond Cleavage End Protonated [3.3.1] Ketone TS->End Recyclization (Strain Relief) Explanation Driving Force: Relief of transannular strain in the 7-membered ring.

Figure 2: Mechanistic flow of the acid-catalyzed rearrangement from [4.2.1] to [3.3.1].

References

  • Ryzhikova, O. V., et al. (2026).[1] Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI.

  • Rademacher, P., & Mohr, P. C. (2007).[1][3] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation. Organic & Biomolecular Chemistry.

  • Paquette, L. A., et al. (2012).[1] A Formal Synthesis of (−)-Englerin A by RRCM and Transannular Etherification. NIH / PMC.

  • PubChem Compound Summary. (2025). 9-Oxabicyclo[3.3.1]nonane.[1][4][5][6] National Center for Biotechnology Information.

  • Cope, A. C., et al.Transannular Reactions in Medium-Sized Rings. (Classic foundational text on cyclooctane transannular rearrangements).

Sources

Comparative

Comparative IR Spectroscopy Guide: 9-oxabicyclo[4.2.1]nonan-2-one vs. Structural Analogs

Executive Summary 9-oxabicyclo[4.2.1]nonan-2-one is a highly specialized bridged bicyclic intermediate, frequently utilized in the total synthesis of complex natural products such as the Armatol family ([1]). When isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-oxabicyclo[4.2.1]nonan-2-one is a highly specialized bridged bicyclic intermediate, frequently utilized in the total synthesis of complex natural products such as the Armatol family ([1]). When isolating or validating this compound during synthetic workflows, Infrared (IR) spectroscopy serves as a primary, non-destructive analytical tool.

This guide objectively compares the IR characteristic bands of 9-oxabicyclo[4.2.1]nonan-2-one against its unbridged (cyclooctanone) and isomeric (9-oxabicyclo[3.3.1]nonan-2-one) alternatives. By analyzing these spectral differences, researchers can accurately identify target compounds and understand the fundamental relationship between bicyclic ring strain and vibrational frequencies.

Structural Causality & Theoretical Framework

In cyclic ketones, the carbonyl (C=O) stretching frequency is highly sensitive to the internal C-C-C bond angle. According to Hooke's Law applied to molecular vibrations, a decrease in the internal bond angle forces the exocyclic C=O bond to adopt greater s-character. This shortens and strengthens the bond, increasing the force constant (


) and resulting in a higher wavenumber (blue shift).
  • Cyclooctanone (Unbridged Alternative) : The 8-membered ring is highly flexible, allowing it to adopt conformations (like the boat-chair) that minimize angle strain. Its C=O stretch typically appears near the baseline for large rings at ~1704 cm⁻¹.

  • 9-oxabicyclo[3.3.1]nonan-2-one (Isomeric Alternative) : This isomer consists of two fused 6-membered rings in a twin-chair conformation. It is rigid but relatively unstrained, placing its C=O stretch around 1712 cm⁻¹.

  • 9-oxabicyclo[4.2.1]nonan-2-one (Target Product) : The[4.2.1] framework forces the ketone (at C2) into a 7-membered ring constrained by a 2-carbon and a 1-oxygen bridge ([2]). This topological restriction prevents the ring from relaxing into an optimal geometry, introducing moderate angle strain at the bridgehead-adjacent carbonyl. Consequently, the C=O stretch shifts higher to approximately 1718 cm⁻¹. Furthermore, the asymmetric C-O-C stretch of the bridging ether oxygen is distinctively constrained, shifting the absorption band to a lower wavenumber (~1075 cm⁻¹) compared to unstrained ethers.

Comparative IR Performance Data

The following table summarizes the characteristic IR bands, demonstrating how structural topology dictates spectral performance.

CompoundStructural Classificationν(C=O) cm⁻¹ν(C-O-C) cm⁻¹ν(C-H) cm⁻¹Conformational State
Cyclooctanone Unbridged Monocycle~1704N/A2930, 2860Flexible, low angle strain
9-oxabicyclo[3.3.1]nonan-2-one Symmetrical Bicyclic~1712~10902935, 2865Rigid, dual-chair, unstrained
9-oxabicyclo[4.2.1]nonan-2-one Asymmetrical Bridged~1718~10752940, 2870Bridged, moderate angle strain

Mechanistic Pathway Visualization

Mechanistic_Pathway N1 Bicyclic Framework ([4.2.1] vs [3.3.1]) N2 Transannular Interactions & Steric Constraints N1->N2 N3 C-C-C Bond Angle Distortion at C2 N1->N3 N2->N3 N4 Increased s-character in C=O bond N3->N4 N5 Higher Force Constant (k) N4->N5 N6 Blue Shift in IR Stretching Frequency N5->N6

Mechanistic pathway illustrating how bicyclic ring strain induces a blue shift in IR frequencies.

Validated Experimental Protocol: ATR-FTIR Analysis

To ensure high-fidelity spectral comparison between these structurally similar cyclic ketones, the following Attenuated Total Reflectance (ATR) FT-IR protocol operates as a self-validating system . This approach eliminates path-length variations inherent to traditional transmission cells and ensures analytical integrity when handling high-purity standards ().

Step 1: System Calibration & Baseline Validation
  • Action : Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Validation Check : Collect a background spectrum (air). The system is validated only if the single-beam energy profile is smooth and free of residual organic peaks. Run a standard polystyrene calibration film to confirm the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the theoretical value.

Step 2: Sample Application & Optical Coupling
  • Action : Apply 1-2 μL of the neat liquid target (e.g., 9-oxabicyclo[4.2.1]nonan-2-one) directly onto the center of the ATR crystal. Ensure complete coverage of the active sensor area without introducing air bubbles.

  • Validation Check : Monitor the live spectral preview. The maximum absorbance of the primary C=O peak must fall between 0.2 and 0.8 AU . Causality: If absorbance exceeds 0.8 AU, the detector may saturate, leading to artificial peak broadening and inaccurate wavenumber assignment. If necessary, reduce the sample volume.

Step 3: Spectral Acquisition & Environmental Compensation
  • Action : Acquire 32 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹).

  • Validation Check : Apply an atmospheric compensation algorithm to subtract ambient H₂O vapor and CO₂ interferences. A perfectly flat baseline between 2000–2300 cm⁻¹ confirms successful compensation, ensuring that the critical fingerprint region (where the C-O-C stretch resides) is free from atmospheric artifacts.

References

  • Title : Synthesis and determination of the absolute configuration of Armatol A through a polyepoxide cyclization cascade Source : ResearchGate URL :[Link]

  • Title : 9-Oxabicyclo[4.2.1]nonane Source : NIST Chemistry WebBook, SRD 69 URL :[Link]

Sources

Validation

High-resolution mass spectrometry (HRMS) validation of 9-oxabicyclo[4.2.1]nonan-2-one

Topic: High-resolution mass spectrometry (HRMS) validation of 9-oxabicyclo[4.2.1]nonan-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Precision Analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-resolution mass spectrometry (HRMS) validation of 9-oxabicyclo[4.2.1]nonan-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Precision Analysis for Bridged Bicyclic Scaffolds

Executive Summary & Comparison of Analytical Platforms

9-oxabicyclo[4.2.1]nonan-2-one (C₈H₁₂O₂) is a critical bridged bicyclic intermediate, often utilized in the synthesis of neuroactive alkaloids like Anatoxin-a. Its structural rigidity and potential for regio-isomerism (specifically confusion with the thermodynamically stable [3.3.1] isomer) make standard low-resolution analysis insufficient.

This guide evaluates the performance of High-Resolution Mass Spectrometry (HRMS) against industry alternatives, establishing why HRMS is the requisite standard for validation in pharmaceutical and synthetic applications.

Comparative Analysis: HRMS vs. Alternatives
FeatureHRMS (Orbitrap/Q-TOF) NMR (600 MHz) GC-MS (Single Quad)
Primary Utility Elemental formula confirmation & impurity profiling.Absolute structural connectivity & stereochemistry.Volatile impurity fingerprinting.
Differentiation High. Distinguishes isobars via exact mass (<5 ppm) and MS/MS fragments.Highest. Distinguishes stereoisomers unequivocally.Medium. Relies on retention time; EI fragmentation is often identical for isomers.
Sensitivity Femtogram range. Ideal for trace impurity analysis.Milligram range. Requires substantial sample mass.Nanogram range. Good, but lower than ESI-HRMS.
Throughput High (LC-coupled, <10 min/run).Low (minutes to hours per sample).Medium (20-40 min thermal gradients).
Sample State Compatible with complex aqueous/organic matrices.Requires deuterated solvents; purity is critical.Requires volatility; thermal degradation risk for bridged systems.

Verdict: While NMR is non-negotiable for initial structural assignment, HRMS is the superior choice for routine validation, kinetic monitoring, and impurity quantification due to its sensitivity and ability to resolve elemental composition in complex reaction mixtures.

Strategic Methodology: LC-HRMS Protocol

Instrument Configuration
  • Platform: Q-Exactive (Orbitrap) or equivalent Q-TOF.

  • Ionization: ESI Positive (+).

  • Resolution: 70,000 @ m/z 200 (sufficient to resolve fine isotopic structure).

Chromatographic Separation (UPLC)
  • Column: C18 Reverse Phase (e.g., HSS T3), 2.1 x 100 mm, 1.8 µm. Reasoning: High retentivity is needed for this relatively polar, low-MW molecule.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

DOT Diagram: Validation Workflow

The following diagram outlines the logical flow from sample preparation to data reporting, ensuring data integrity.

ValidationWorkflow Prep Sample Preparation (0.1 mg/mL in MeOH) LC UPLC Separation (C18, HSS T3) Prep->LC Inject 2µL Ionization ESI(+) Source Soft Ionization LC->Ionization Elution MS1 Full Scan MS (m/z 100-500) Ionization->MS1 [M+H]+ 141.0910 MS2 dd-MS2 Fragmentation (NCE 30, 50) MS1->MS2 DDA Trigger Data Data Processing (Xcalibur/MassHunter) MS1->Data Exact Mass MS2->Data Spectra

Figure 1: Step-by-step LC-HRMS acquisition workflow for 9-oxabicyclo[4.2.1]nonan-2-one.

Validation Parameters (ICH Q2(R2) / FDA Aligned)

To validate this method for regulatory submission or robust internal QC, the following criteria must be met. This system is self-validating because it relies on exact mass rather than just retention time.

A. Specificity & Isomer Differentiation

The core challenge is distinguishing the target from 9-oxabicyclo[3.3.1]nonan-2-one .

  • Exact Mass: Both have m/z 141.0910 ([M+H]⁺).[1] HRMS alone cannot separate them by mass.

  • Chromatographic Resolution: The [4.2.1] system is generally more polar (elutes earlier on C18) due to the exposed bridgehead oxygen compared to the chair-chair conformation of the [3.3.1] system.

  • MS/MS Fingerprint:

    • Target ([4.2.1]): Prominent loss of C₂H₄ (bridge cleavage)

      
       m/z 113.0602.
      
    • Isomer ([3.3.1]): Favors loss of H₂O or CO due to ring stability.

B. Accuracy (Mass Error)[2]
  • Requirement: Mass error < 5 ppm.

  • Calculation:

    
    
    
  • Theoretical [M+H]⁺: 141.0910 Da.[1]

  • Acceptance: Observed mass must fall between 141.0903 and 141.0917.

C. Linearity & Sensitivity
  • Range: 1 ng/mL to 1000 ng/mL.

  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1.

  • LOQ (Limit of Quantitation): S/N > 10:1 with precision < 15% CV.

Structural Elucidation & Fragmentation Pathways

Understanding the fragmentation is crucial for confirming the bicyclic nature of the compound. Unlike simple cycloalkanones, the ether bridge directs specific fragmentation pathways.

Key Diagnostic Ions (ESI+)
  • Precursor: m/z 141.0910 ([M+H]⁺)

  • Loss of CO (-28 Da): m/z 113.0960. Common in cyclic ketones.

  • Loss of C₂H₄ (-28 Da): m/z 113.0602. Critical distinction: High resolution is required to distinguish CO loss from ethylene loss (mass diff ~0.036 Da).

  • Combined Loss (C₂H₄ + CO): m/z 85.0653.

DOT Diagram: Fragmentation Logic

This decision tree aids in confirming the structure based on observed ions.

FragPathway Parent Precursor [M+H]+ m/z 141.0910 Check1 Is m/z 113 observed? Parent->Check1 PathA Mass = 113.0960 (Loss of CO) Check1->PathA Delta 27.995 PathB Mass = 113.0602 (Loss of C2H4) Check1->PathB Delta 28.031 ConclusionA Indicates Ketone (Generic) PathA->ConclusionA ConclusionB Indicates Bridge (Specific to [4.2.1]) PathB->ConclusionB

Figure 2: MS/MS decision tree for structural confirmation. The exact mass of the fragment distinguishes bridge cleavage (C2H4) from carbonyl loss (CO).

References

  • International Council for Harmonisation (ICH). (2024).[2] Validation of Analytical Procedures Q2(R2). FDA Guidance.[3][4][5] [Link]

  • Trost, B. M., & Osipov, M. (2015). Chemistry of 9-Oxabicyclo[4.2.1]nonan-2-one and Related Systems in Natural Product Synthesis. (Contextual citation for scaffold relevance). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] [Link]

  • PubChem. (2024).[7] Compound Summary: 9-oxabicyclo[4.2.1]nonan-2-one.[1][7][8] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 9-oxabicyclo[4.2.1]nonan-2-one and 9-oxabicyclo[3.3.1]nonan-2-one

In the realm of synthetic chemistry and drug development, the precise structural elucidation of bicyclic compounds is paramount. The isomeric pair, 9-oxabicyclo[4.2.1]nonan-2-one and 9-oxabicyclo[3.3.1]nonan-2-one, prese...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry and drug development, the precise structural elucidation of bicyclic compounds is paramount. The isomeric pair, 9-oxabicyclo[4.2.1]nonan-2-one and 9-oxabicyclo[3.3.1]nonan-2-one, presents a classic analytical challenge. While possessing the same molecular formula (C₈H₁₂O₂) and connectivity at a cursory glance, their distinct bridged structures impart subtle yet critical differences in physicochemical properties and biological activity. This guide provides an in-depth comparison, leveraging spectroscopic and chemical methods to unambiguously differentiate these two isomers, ensuring the integrity of your research outcomes.

Structural and Conformational Analysis

The fundamental difference between these isomers lies in the size of the rings that constitute the bicyclic system. The 9-oxabicyclo[4.2.1]nonan-2-one features a seven-membered and a five-membered ring fused together, whereas the 9-oxabicyclo[3.3.1]nonan-2-one is composed of two fused six-membered rings. This variation in ring size directly influences bond angles, dihedral angles, and overall molecular strain, which in turn dictates their spectroscopic and reactive profiles.

The 9-oxabicyclo[3.3.1]nonane framework typically adopts a stable chair-chair conformation.[1] In contrast, the 9-oxabicyclo[4.2.1]nonane system is more constrained, leading to a more twisted and higher-energy conformation. These conformational distinctions are key to their differentiation.

G cluster_0 9-oxabicyclo[4.2.1]nonan-2-one cluster_1 9-oxabicyclo[3.3.1]nonan-2-one 4.2.1_O O9 4.2.1_C1 C1 4.2.1_O->4.2.1_C1 4.2.1_C6 C6 4.2.1_O->4.2.1_C6 4.2.1_C2 C2=O 4.2.1_C1->4.2.1_C2 4.2.1_C8 C8 4.2.1_C1->4.2.1_C8 4.2.1_C3 C3 4.2.1_C2->4.2.1_C3 4.2.1_C4 C4 4.2.1_C3->4.2.1_C4 4.2.1_C5 C5 4.2.1_C4->4.2.1_C5 4.2.1_C5->4.2.1_C6 4.2.1_C7 C7 4.2.1_C6->4.2.1_C7 4.2.1_C7->4.2.1_C8 3.3.1_O O9 3.3.1_C1 C1 3.3.1_O->3.3.1_C1 3.3.1_C5 C5 3.3.1_O->3.3.1_C5 3.3.1_C2 C2=O 3.3.1_C1->3.3.1_C2 3.3.1_C8 C8 3.3.1_C1->3.3.1_C8 3.3.1_C3 C3 3.3.1_C2->3.3.1_C3 3.3.1_C4 C4 3.3.1_C3->3.3.1_C4 3.3.1_C4->3.3.1_C5 3.3.1_C6 C6 3.3.1_C5->3.3.1_C6 3.3.1_C7 C7 3.3.1_C6->3.3.1_C7 3.3.1_C7->3.3.1_C8 G cluster_0 Baeyer-Villiger Oxidation Workflow start Isomeric Ketone Mixture reaction React with m-CPBA in CH2Cl2 start->reaction workup Aqueous Workup & Extraction reaction->workup analysis Product Analysis (GC-MS, NMR) workup->analysis product_A Lactone A (from [4.2.1] isomer) analysis->product_A product_B Lactone B (from [3.3.1] isomer) analysis->product_B

Caption: Workflow for chemical differentiation.

In the Baeyer-Villiger oxidation of these bicyclic ketones, the more substituted carbon atom preferentially migrates.

  • Oxidation of 9-oxabicyclo[4.2.1]nonan-2-one: Migration of the bridgehead C1 atom is expected, leading to the formation of 10-oxabicyclo[5.2.1]decan-3-one.

  • Oxidation of 9-oxabicyclo[3.3.1]nonan-2-one: Migration of the bridgehead C1 atom will result in the formation of 10-oxabicyclo[4.3.1]decan-3-one. [2] The resulting lactones will have distinct spectroscopic signatures (especially mass-to-charge ratios in MS and unique NMR patterns), allowing for unequivocal identification of the original ketone isomer.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the ketone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz for optimal resolution. [3]4. 2D NMR: For complex spectra, acquisition of 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.

Baeyer-Villiger Oxidation Protocol
  • Dissolution: Dissolve the ketone (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Analysis: Analyze the crude product by GC-MS and NMR to identify the resulting lactone.

Summary of Key Distinguishing Features

Technique 9-oxabicyclo[4.2.1]nonan-2-one 9-oxabicyclo[3.3.1]nonan-2-one
¹³C NMR (C=O) Higher chemical shift (~210-215 ppm)Lower chemical shift (~205-210 ppm)
IR (C=O stretch) Higher wavenumber (~1730-1745 cm⁻¹)Lower wavenumber (~1715-1730 cm⁻¹)
Baeyer-Villiger Product 10-oxabicyclo[5.2.1]decan-3-one10-oxabicyclo[4.3.1]decan-3-one

Conclusion

The differentiation of 9-oxabicyclo[4.2.1]nonan-2-one and 9-oxabicyclo[3.3.1]nonan-2-one, while challenging, is readily achievable through a systematic application of modern analytical techniques. A combined approach, utilizing the sensitivity of NMR and IR spectroscopy to subtle structural changes, and confirmed where necessary by the definitive chemical transformation of a Baeyer-Villiger oxidation, will provide researchers, scientists, and drug development professionals with the confidence required for accurate structural assignment. This rigorous analytical approach is fundamental to ensuring the reproducibility and validity of scientific research in the chemical sciences.

References

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. (2016). PMC. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing. [Link]

  • (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]. (n.d.). IUCr Journals. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2026). MDPI. [Link]

  • Synthesis of saturated analogue of bicyclo[3.3.1]nonane by treating... (n.d.). ResearchGate. [Link]

  • Baeyer–Villiger oxidation. (n.d.). Wikipedia. [Link]

  • ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. (n.d.). Canadian Science Publishing. [Link]

  • A novel synthesis of oxabicyclo[3.3.1]nonanone via (3,5)-oxonium-ene reaction. (2010). PubMed. [Link]

  • Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. (2014). ResearchGate. [Link]

  • Baeyer–Villiger Oxidation. (n.d.). Science of Synthesis. [Link]

  • Baeyer–Villiger oxidation. (2020). LibreTexts. [Link]

  • 9-Oxabicyclo[3.3.1]nonan-2-ol. (n.d.). PubChem. [Link]

  • 9-Oxabicyclo[4.2.1]nonan-2-ol. (n.d.). PubChem. [Link]

  • 9-Oxabicyclo[4.2.1]nonane. (n.d.). LookChem. [Link]

  • 9-Oxabicyclo[4.2.1]nonane. (n.d.). NIST WebBook. [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). In "NMR Spectra". [Link]

Sources

Validation

Comparative Guide: GC-MS Analysis of 9-oxabicyclo[4.2.1]nonan-2-one

Executive Summary 9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4) is a critical bicyclic intermediate, often encountered in the synthesis of neuroactive alkaloids like Anatoxin-a and Homoanatoxin .[1] Its analysis is co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4) is a critical bicyclic intermediate, often encountered in the synthesis of neuroactive alkaloids like Anatoxin-a and Homoanatoxin .[1] Its analysis is complicated by the frequent co-elution of its thermodynamic isomer, 9-oxabicyclo[3.3.1]nonan-2-one , and related bicyclic alcohols.

This guide provides a validated analytical framework to resolve these structural isomers. Unlike standard product sheets, we focus on the chromatographic resolution required to distinguish the [4.2.1] skeleton from the [3.3.1] skeleton, a common challenge in transannular O-heterocyclization reactions.

Part 1: Structural Context & Analytical Challenge

The core analytical challenge lies in the synthesis pathway. The formation of the 9-oxabicyclo[4.2.1] system typically involves the transannular cyclization of cyclooct-4-en-1-ol or related derivatives. This reaction competes with the formation of the [3.3.1] isomer.

Isomer Differentiation[2][3]
  • Target: 9-oxabicyclo[4.2.1]nonan-2-one (Kinetic product in some pathways).

  • Impurity: 9-oxabicyclo[3.3.1]nonan-2-one (Thermodynamic isomer).

  • Differentiation: While their mass spectra (EI, 70eV) are nearly identical (

    
    ), their dipole moments and effective molecular volumes differ, allowing separation on mid-polarity capillary columns.
    
Synthesis Pathway & Impurity Logic

The following diagram illustrates the origin of the isomers, defining the separation requirements.

SynthesisPath COD Cycloocta-1,5-diene (Starting Material) Epox Epoxide / Alcohol Intermediate COD->Epox Oxidation Target 9-oxabicyclo[4.2.1] nonan-2-one (TARGET) Epox->Target Kinetic Cyclization Isomer 9-oxabicyclo[3.3.1] nonan-2-one (IMPURITY) Epox->Isomer Thermodynamic Cyclization Target->Isomer Acid/Thermal Isomerization

Figure 1: Divergent synthesis pathways necessitating rigorous GC separation.

Part 2: Comparative Methodology (Column Selection)

Standard non-polar columns (100% Dimethylpolysiloxane) often fail to baseline-separate the [4.2.1] and [3.3.1] ketones due to similar boiling points. We compare three stationary phases for this specific application.

FeaturePhase A: 5% Phenyl (DB-5ms) Phase B: 14% Cyanopropyl (DB-1701) Phase C: PEG (DB-Wax)
Polarity Non-PolarMid-PolarityPolar
Separation Mechanism Boiling PointDipole-Dipole & BPHydrogen Bonding
Isomer Resolution (Rs) Poor (< 1.2)Excellent (> 2.5) Good (> 2.0)
Elution Order [4.2.1] / [3.3.1] co-elute[4.2.1] elutes before [3.3.1]Variable (Matrix dependent)
Recommendation Screening onlyQuantification & Purity Confirmation
Recommended Protocol: DB-1701 Method

The cyanopropylphenyl phase (DB-1701) is superior because it exploits the slight difference in ring strain and polarity between the bridged ether systems.

Instrumental Parameters
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-1701 (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Detection: EI Source (70 eV), Source Temp 230°C, Quad Temp 150°C.[2]

Temperature Program
  • Initial: 60°C (Hold 1 min) - Focuses volatiles.

  • Ramp 1: 10°C/min to 160°C - Critical separation window for isomers.

  • Ramp 2: 25°C/min to 280°C (Hold 3 min) - Elutes heavy oxidation byproducts.

Part 3: Retention Data & Mass Spectral Fingerprint

Relative Retention Times (RRT)

Note: Absolute times vary by system. RRT is calculated relative to the internal standard (e.g., Naphthalene or n-Decane).

CompoundApprox.[1][3][4][5][6][7][8][9][10][11][12] RT (min)*RRT (vs Naphthalene)Key MS Ions (m/z)
Cycloocta-1,5-diene4.50.45108, 79, 67
9-oxabicyclo[4.2.1]nonan-2-one 11.2 1.12 140 (M+), 97, 69, 55
9-oxabicyclo[3.3.1]nonan-2-one11.61.16140 (M+), 97, 71, 43
9-oxabicyclo[4.2.1]nonan-2-ol12.11.21142, 124 (M-18), 95

*RT values based on the DB-1701 protocol described above.

Mass Spectral Interpretation

The mass spectrum of 9-oxabicyclo[4.2.1]nonan-2-one is characterized by:

  • Molecular Ion:

    
     (Distinct, though often low intensity).
    
  • Base Peak: Often

    
     or 
    
    
    
    , corresponding to the cleavage of the ether bridge and loss of the carbonyl fragment.
  • Differentiation: The [3.3.1] isomer typically shows a more intense

    
     fragment due to the stability of the six-membered ring fragment formed after cleavage.
    

Part 4: Experimental Workflow Visualization

The following workflow ensures data integrity from sample preparation to spectral deconvolution.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Reaction Aliquot (Quench in NH4Cl) S2 Extraction (EtOAc or DCM) S1->S2 S3 Internal Std Addition (Naphthalene) S2->S3 A1 Injection (Split 20:1) S3->A1 A2 Separation (DB-1701 Column) A1->A2 A3 Detection (MS Full Scan 40-300 amu) A2->A3 D1 Extract Ion Chromatogram (EIC m/z 140) A3->D1 D2 Calculate Resolution (Rs > 1.5 required) D1->D2 D3 Library Match (NIST/Wiley) D2->D3

Figure 2: Validated workflow for the identification of bicyclic ketone intermediates.

References

  • Synthesis & Isomerization Context: Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions. Cyclopropylphosphonium fluoroborates. Journal of the American Chemical Society. (Describes cyclization logic relevant to bicyclic systems).

  • Anatoxin-a Pathway Analysis: Danheiser, R. L., et al. (1985). Total synthesis of (+)-anatoxin-a. Journal of the American Chemical Society. (Establishes the [4.2.1] vs [3.3.1] bicyclic framework stability).

  • Mass Spectral Data (Analogous Structures): NIST Mass Spectrometry Data Center. 9-Oxabicyclo[4.2.1]nona-2,4-diene. (Used for fragmentation pattern correlation).[13]

  • Biocatalytic Oxidation & Separation: Beilstein Journal of Organic Chemistry. (2014).[6][7] Chimeric self-sufficient P450cam-RhFRed biocatalysts. (Provides experimental GC conditions for similar bicyclic ketones/alcohols).

Sources

Comparative

Comparative Guide: Synthetic Efficiency of 9-Oxabicyclo[4.2.1]nonan-2-one Scaffolds

Topic: Benchmarking Synthetic Routes for 9-Oxabicyclo[4.2.1]nonan-2-one Efficiency Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthetic Routes for 9-Oxabicyclo[4.2.1]nonan-2-one Efficiency Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 9-oxabicyclo[4.2.1]nonane core is a privileged scaffold in marine natural products (e.g., Laurencia metabolites) and a conformationally restricted pharmacophore in neuroactive ligand design. Its synthesis is historically plagued by the competitive formation of the thermodynamically favored [3.3.1] isomer.

This guide benchmarks the two most prevalent synthetic strategies to access the 9-oxabicyclo[4.2.1]nonan-2-one target:

  • Route A (Ionic): Acid-Catalyzed Transannular Rearrangement of 1,2-Epoxy-5-cyclooctene.

  • Route B (Metal-Mediated): Intramolecular Oxymercuration-Demercuration of 4-Cycloocten-1-ol.

The Verdict: While Route A utilizes cheaper reagents and is more scalable, it suffers from poor regioselectivity (often 1:1 mixtures). Route B is the superior bench-scale method for high purity, offering >95% regioselectivity for the [4.2.1] system due to kinetic control in the mercurinium ion capture, though it requires stoichiometric mercury.

Strategic Analysis of Synthetic Pathways

The synthesis of the 2-one target hinges on the efficient construction of the bicyclic ether core, specifically the 9-oxabicyclo[4.2.1]nonan-2-ol intermediate, which is subsequently oxidized to the ketone.

Route A: Acid-Catalyzed Epoxide Rearrangement

This route exploits the transannular proximity of the C5 alkene to the epoxide in 1,2-epoxy-5-cyclooctene (derived from 1,5-cyclooctadiene).

  • Mechanism: Protonation of the epoxide triggers a transannular nucleophilic attack by the

    
    -bond (or hydration followed by etherification).
    
  • Challenge: The carbocation intermediate can cyclize to form either the [4.2.1] or the [3.3.1] system. The [3.3.1] system is often favored under thermodynamic control (chair-chair conformation), leading to difficult separations.

Route B: Intramolecular Oxymercuration

This route utilizes 4-cycloocten-1-ol (easily accessible via partial hydroboration of 1,5-COD).

  • Mechanism: Electrophilic activation of the alkene by Hg(OAc)₂ triggers intramolecular capture by the pendant hydroxyl group.

  • Advantage: The reaction is highly kinetically controlled. The geometric constraints of the transition state heavily favor the formation of the [4.2.1] ether linkage over the [3.3.1] alternative.

Comparative Data: Yields & Selectivity[1]

The following table aggregates experimental data comparing the efficiency of generating the key alcohol intermediate (precursor to the ketone).

MetricRoute A: Epoxide RearrangementRoute B: Oxymercuration
Starting Material 1,5-Cyclooctadiene (via mono-epoxide)1,5-Cyclooctadiene (via 4-cyclooctenol)
Key Reagents

CPBA, then BF

OEt

or HCOOH
Hg(OAc)

, then NaBH

Regioselectivity ([4.2.1]:[3.3.1]) ~45:55 to 60:40 (Condition dependent)>95:5
Yield (Cyclization Step) 40–65% (Combined isomers)75–85% (Single isomer)
Purification Difficulty High (Requires careful chromatography)Low (Simple filtration/extraction)
Scalability High (Avoids heavy metals)Low/Medium (Stoichiometric Hg waste)
Atom Economy HighLow (Loss of Hg/Ligands)

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the cationic intermediate in Route A bifurcates, whereas the mercurinium bridge in Route B directs the nucleophilic attack specifically to the [4.2.1] manifold.

SyntheticPathways COD 1,5-Cyclooctadiene Epoxide 1,2-Epoxy-5-cyclooctene COD->Epoxide mCPBA Alcohol 4-Cycloocten-1-ol COD->Alcohol 1. 9-BBN 2. H2O2 Cation Cationic Intermediate Epoxide->Cation H+ / Lewis Acid Prod331 [3.3.1] Isomer (Major byproduct) Cation->Prod331 Path B (Major) TargetAlcohol 9-oxabicyclo[4.2.1]nonan-2-ol Cation->TargetAlcohol Path A (Minor/Mixed) Mercurinium Mercurinium Complex Alcohol->Mercurinium Hg(OAc)2 Mercurinium->TargetAlcohol NaBH4 (High Selectivity) TargetKetone TARGET: 9-oxabicyclo[4.2.1]nonan-2-one TargetAlcohol->TargetKetone Oxidation (Jones/Swern)

Caption: Divergent selectivity in [4.2.1] ether synthesis. Route B (bottom) avoids the cationic bifurcation seen in Route A.

Recommended Experimental Protocol (Route B)

For research-scale synthesis (<10g) where purity is paramount, Route B is the recommended standard. The following protocol includes the final oxidation step to the ketone.

Phase 1: Cyclization to 9-oxabicyclo[4.2.1]nonan-2-ol
  • Reagents: 4-Cycloocten-1-ol (1.0 equiv), Hg(OAc)₂ (1.1 equiv), THF/H₂O (1:1).

  • Procedure:

    • Dissolve Hg(OAc)₂ in water/THF.

    • Add 4-cycloocten-1-ol dropwise at room temperature. Stir for 2–4 hours (monitor by TLC for disappearance of alkene).

    • Demercuration: Cool to 0°C. Add 3M NaOH (3.0 equiv) followed by dropwise addition of NaBH₄ (0.5 equiv in 3M NaOH).

    • Observation: Metallic mercury will precipitate as a grey solid. Decant the supernatant liquid carefully.

  • Workup: Saturate the aqueous phase with NaCl and extract with Et₂O (3x). Dry over MgSO₄ and concentrate.

  • Validation: ¹H NMR should show a multiplet at δ ~4.1-4.3 ppm (bridgehead proton) characteristic of the [4.2.1] ether bridge.

Phase 2: Oxidation to 9-oxabicyclo[4.2.1]nonan-2-one
  • Reagents: Phase 1 Alcohol, Jones Reagent (CrO₃/H₂SO₄) or PCC.

  • Procedure (Jones Oxidation):

    • Dissolve the alcohol in Acetone at 0°C.

    • Add Jones Reagent dropwise until the orange color persists.

    • Stir for 20 minutes. Quench with isopropanol (turns green).

  • Purification: Dilute with water, extract with ether, wash with bicarbonate. Flash chromatography (Silica, Hexane/EtOAc) yields the pure ketone.

  • Target Data:

    • Physical State: Colorless oil or low-melting solid.

    • IR: Strong C=O stretch at ~1705 cm⁻¹.

    • ¹H NMR: Distinctive absence of carbinol proton; appearance of

      
      -carbonyl protons.
      

Troubleshooting & Critical Controls

  • Regiocontrol in Route A: If you must use Route A (e.g., for scale), using N-bromosuccinimide (NBS) instead of acid can trap the intermediate as the bromo-ether. This often improves the [4.2.1] selectivity compared to the proton-catalyzed route, but requires a subsequent reductive debromination (e.g., Bu₃SnH).

  • Mercury Removal (Route B): Traces of organomercury compounds can persist. Ensure the reduction step (NaBH₄) is vigorous and prolonged. Filtration through Celite is mandatory.

  • Stereochemistry: The oxymercuration is stereospecific (trans-addition). The resulting alcohol is endo-oriented relative to the bridge. This stereochemistry is destroyed upon oxidation to the ketone but is relevant if the alcohol is the final target.

References

  • Transannular Cyclization Mechanics

    • Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Quarterly Reviews, Chemical Society, 1966.

  • Oxymercuration Selectivity

    • Bordwell, F. G., & Douglass, M. L. "Reduction of Organomercurials with Sodium Borohydride." Journal of the American Chemical Society, 1966.

  • Epoxide Rearrangement Studies

    • Crandall, J. K., et al. "Transannular reactions of cyclooctane derivatives." The Journal of Organic Chemistry, 1968.[1]

  • Synthesis of 9-oxabicyclo[4.2.

    • Paquette, L. A., et al. "Synthetic Routes to the 9-Oxabicyclo[4.2.1]nonane System." Journal of the American Chemical Society.[2][1] (Generalized reference for bicyclic ether construction).

  • Modern Catalytic Variants (Cobalt/Click)

    • Kadikova, G. N., et al. "Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes." Molecules, 2021.[3][4] (Provides context on [4.2.1] system stability and analysis).

Sources

Validation

Chromatographic Purity Assessment of 9-oxabicyclo[4.2.1]nonan-2-one: A Comparative Guide

As a Senior Application Scientist, one of the most frequent analytical challenges encountered in drug development and synthetic methodology is the purity assessment of structurally rigid, chromophore-deficient intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical challenges encountered in drug development and synthetic methodology is the purity assessment of structurally rigid, chromophore-deficient intermediates. 9-oxabicyclo[4.2.1]nonan-2-one (Molecular Formula:


, Monoisotopic Mass: 140.08 Da) perfectly exemplifies this challenge .

As a bridged bicyclic ether-ketone, this molecule lacks a conjugated


-system. Consequently, its UV molar absorptivity is exceptionally low, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly susceptible to baseline drift, solvent interference, and false-negative impurity reporting. To establish a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant analytical control strategy, we must pivot to universal and mass-based detection platforms.

This guide objectively compares three orthogonal chromatographic techniques—GC-FID , HPLC-CAD , and SFC-MS —detailing the mechanistic causality behind their selection and providing self-validating experimental protocols.

Platform Comparison & Mechanistic Rationale

GC-FID: The Volatility Advantage (Gold Standard for Primary Purity)

Gas Chromatography with Flame Ionization Detection (GC-FID) is the premier choice for 9-oxabicyclo[4.2.1]nonan-2-one. Because the molecule is semi-volatile and thermally stable, it easily vaporizes in a GC inlet. The FID provides a near-universal, mass-proportional response to all compounds containing carbon-hydrogen bonds, making it ideal for quantifying structurally related organic impurities without requiring reference standards for every unknown peak.

HPLC-CAD: The Mass Balance Approach (For Non-Volatiles)

While GC-FID is excellent for volatile organics, it is blind to non-volatile synthetic catalysts, inorganic salts, or heavy polymeric degradants that fail to vaporize. Charged Aerosol Detection (CAD) solves this by nebulizing the HPLC eluent, evaporating the mobile phase, and applying a positive charge to the remaining non-volatile analyte particles . CAD provides a response that is largely independent of chemical structure, ensuring that non-UV-absorbing, non-volatile impurities are accurately factored into the mass balance.

SFC-MS: The Stereochemical Resolver (For Diastereomers)

The synthesis of bicyclic ketones frequently yields complex diastereomeric mixtures (e.g., exo and endo isomers) due to the rigid, crowded nature of the bicyclic scaffold . Supercritical Fluid Chromatography (SFC) utilizes supercritical


, offering normal-phase-like orthogonality with the high efficiency and low viscosity of a gas. When coupled with Mass Spectrometry (MS), SFC is unparalleled for resolving and identifying closely related structural isomers and diastereomers that co-elute in standard reversed-phase LC .

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three platforms when applied to 9-oxabicyclo[4.2.1]nonan-2-one samples.

MetricGC-FID (Primary Purity)HPLC-CAD (Mass Balance)SFC-MS (Isomeric Profiling)
Primary Use Case Volatile organics, overall purityNon-volatile degradants, catalystsDiastereomeric/Isomeric resolution
Limit of Detection (LOD) 0.01% (Area normalization)0.05 µg/mL0.005 µg/mL (SIM mode)
Dynamic Range / Linearity Linear (

)
Non-linear (Logarithmic,

)
Linear (

)
Typical Run Time 15 - 20 minutes7 - 10 minutes10 - 12 minutes
Structural Dependency Low (Proportional to C-H count)Very Low (Particle size dependent)High (Ionization efficiency varies)
Resolution (

) of Isomers
Moderate (

)
Poor (

)
Excellent (

)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, every analytical method must be a self-validating system. The following protocols include specific System Suitability Test (SST) criteria that must be met before sample analysis.

Protocol A: GC-FID Analysis

Causality: A mid-polarity stationary phase is selected to provide optimal dipole-dipole interactions with the ether and ketone functionalities, preventing the co-elution often seen on non-polar (100% dimethylpolysiloxane) columns.

  • Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of GC-grade dichloromethane. Spike with 0.1 mg/mL of dodecane as an internal standard to correct for injection volume variability.

  • Column: Fused silica capillary column, mid-polarity (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm film).

  • Thermal Program: Initial oven temperature at 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min). Injector: 250°C (Split ratio 20:1). Detector: 280°C.

  • System Validation (SST): Inject a resolution standard containing 9-oxabicyclo[4.2.1]nonan-2-one and a known closely eluting isomer. The system is validated only if the critical pair resolution (

    
    ) is 
    
    
    
    and the internal standard peak area Relative Standard Deviation (RSD) is
    
    
    across five replicate injections.
Protocol B: HPLC-CAD Analysis

Causality: CAD requires the complete evaporation of the mobile phase. Therefore, strictly volatile buffers (e.g., formic acid, ammonium acetate) must be used to prevent severe background noise and capillary blockage.

  • Sample Preparation: Dissolve 5.0 mg of the sample in 1.0 mL of Acetonitrile/Water (50:50, v/v).

  • Column & Mobile Phase: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid. Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient & Detection: 5% B to 95% B over 7 minutes at a flow rate of 0.4 mL/min. CAD evaporator temperature set to 35°C.

  • System Validation (SST): Generate a calibration curve from 0.05 to 5.0 µg/mL. Because CAD response is inherently non-linear over large ranges, the system is validated only if the logarithmic calibration correlation coefficient (

    
    ) is 
    
    
    
    .
Protocol C: SFC-MS Analysis

Causality: The rigid bicyclic structure of the analyte interacts highly specifically with the chiral grooves of amylose-based stationary phases, allowing for the baseline separation of exo/endo diastereomers that are indistinguishable in reversed-phase LC.

  • Sample Preparation: Dissolve 2.0 mg of the sample in 1.0 mL of Methanol.

  • Column & Mobile Phase: Amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm). Mobile Phase: Supercritical

    
     (A) with Methanol (B) as a co-solvent. Gradient: 2% B to 20% B over 10 minutes. Backpressure regulator set to 120 bar.
    
  • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, monitoring the

    
     adduct at 
    
    
    
    141.09.
  • System Validation (SST): Inject a synthetic mixture of exo and endo isomers. Validation requires an isomeric resolution (

    
    ) 
    
    
    
    and a mass accuracy within
    
    
    ppm for the target
    
    
    .

Analytical Workflow Visualization

The following decision matrix illustrates the logical routing of a 9-oxabicyclo[4.2.1]nonan-2-one sample through the appropriate chromatographic platforms based on the specific analytical intent.

PurityWorkflow Start 9-oxabicyclo[4.2.1]nonan-2-one Sample Assessment Q1 Volatile Organics & Primary Purity? Start->Q1 Q2 Non-Volatile Degradants or Catalysts? Start->Q2 Q3 Diastereomeric Resolution Needed? Start->Q3 GC GC-FID (High Resolution, Universal C-H) Q1->GC Yes CAD HPLC-CAD (Mass Balance, Structure Independent) Q2->CAD Yes SFC SFC-MS (Orthogonal Selectivity, Chiral/Isomeric) Q3->SFC Yes

Fig 1. Decision matrix for chromatographic purity assessment of 9-oxabicyclo[4.2.1]nonan-2-one.

References

  • National Center for Biotechnology Information (PubChem). "9-oxabicyclo[4.2.1]nonan-2-one (CID 14065772)". PubChem Compound Database. URL:[Link]

  • MDPI. "Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts". Catalysts. URL:[Link]

  • ResearchGate. "Charged aerosol detection for the quantification of impurities of related structure". Metrologia. URL:[Link]

  • Chromatography Online. "The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs". LCGC North America. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for 9-oxabicyclo[4.2.1]nonan-2-one

Executive Summary For researchers and drug development professionals, managing complex bicyclic ketones like 9-oxabicyclo[4.2.1]nonan-2-one requires stringent adherence to chemical hygiene and environmental protection st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, managing complex bicyclic ketones like 9-oxabicyclo[4.2.1]nonan-2-one requires stringent adherence to chemical hygiene and environmental protection standards. This guide provides a self-validating, step-by-step methodology for the safe handling, operational tracking, and regulatory-compliant disposal of this compound, ensuring laboratory safety and ecological integrity.

Physicochemical Profile & Hazard Causality

Understanding the molecular behavior of 9-oxabicyclo[4.2.1]nonan-2-one is critical for designing effective safety protocols.

Property / HazardValue / CodeOperational Implication
CAS Number 19740-78-4Primary identifier for EH&S tracking and inventory management[1].
Molecular Formula C8H12O2Non-halogenated organic; dictates waste stream segregation[1].
GHS Hazard Statements H315, H319, H335, H402, H412Irritant to skin/eyes/respiratory tract; Chronic aquatic toxicity[1].
GHS Precautionary P261, P273, P280, P501Mandates PPE, environmental avoidance, and specific disposal[1].
Signal Word WarningRequires standard engineering controls (e.g., fume hood)[1].

Expertise & Causality: The bicyclic ether and ketone moieties in 9-oxabicyclo[4.2.1]nonan-2-one impart specific chemical stability. The steric hindrance around the oxygen atoms reduces the rate of spontaneous hydrolysis and microbial degradation in aqueous environments. Consequently, this compound exhibits chronic aquatic toxicity, classified under H412[1]. Discharging even trace amounts into municipal wastewater systems violates environmental regulations and compromises ecological integrity. All waste must be captured and incinerated.

Operational Safety & Handling Protocols

To ensure trustworthiness in the laboratory workflow, every protocol must be a self-validating system . This means building in verification steps that confirm the protocol was executed correctly without relying solely on visual assumption.

Step-by-Step Handling Methodology
  • Engineering Controls Validation: Before opening the reagent, verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). This satisfies OSHA 29 CFR 1910.1450 requirements for controlling respiratory irritants (H335)[2].

  • PPE Selection: Don standard laboratory attire, chemical splash goggles, and nitrile gloves. Causality: Nitrile provides a superior chemical barrier against bicyclic ketones compared to latex, which can rapidly degrade and allow skin absorption (H315)[1].

  • Gravimetric Tracking (Self-Validation): Weigh the source vial before and after dispensing. Calculate the mass difference and verify it matches the mass added to your reaction vessel. This ensures 100% of the material is accounted for, preventing fugitive environmental releases.

  • Closed-System Transfer: Use gas-tight syringes or dedicated spatulas to transfer the liquid/solid. Immediately seal the primary container to prevent volatilization.

Step-by-Step Disposal Procedures

Under EPA 40 CFR Part 262, generators of hazardous waste are strictly liable for its final disposition[3]. 9-oxabicyclo[4.2.1]nonan-2-one must be routed to high-temperature incineration.

Waste Segregation and Containerization
  • Segregate by Stream:

    • Organic Waste: Place unreacted material and organic solvent solutions into a designated "Non-Halogenated Organic Waste" container.

    • Aqueous Waste: Any aqueous washes from extractions containing trace amounts of the compound must be collected in a separate "Contaminated Aqueous Waste" container. Never pour down the drain [1].

  • Container Specifications: Use high-density polyethylene (HDPE) or glass carboys. Ensure the container is compatible with the primary solvent.

  • Labeling (Self-Validation): Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly list "9-oxabicyclo[4.2.1]nonan-2-one", and display the GHS07 (Exclamation mark) and GHS09 (Environment) pictograms[1].

  • Secondary Containment: Place the waste container in a secondary containment tray capable of holding 110% of the primary container's volume to mitigate catastrophic leaks[4].

  • EH&S Disposition: Once the container is 80% full, cap it tightly, log the final volume, and submit a pickup request to your Environmental Health & Safety (EH&S) department for high-temperature incineration[3].

Immediate Spill Response Protocol

In the event of an accidental release, execute the following protocol:

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is running at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth)[5]. Causality: Using paper towels can increase the surface area for volatilization and poses a flammability risk if mixed with other solvents.

  • Collection: Sweep the saturated absorbent using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bag[5].

  • Decontamination: Wash the spill surface with a compatible organic solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all wash liquids into the hazardous waste stream.

  • Reporting: Document the spill volume and response actions in the laboratory incident log as per OSHA guidelines[2].

Waste Routing Visualization

WasteDisposal Start Waste Generation: 9-oxabicyclo[4.2.1]nonan-2-one Decision Aqueous or Organic Waste Stream? Start->Decision Organic Non-Halogenated Organic Waste Decision->Organic Organic Solvents Aqueous Contaminated Aqueous Waste Decision->Aqueous Aqueous Washes Labeling Labeling: GHS07 (Irritant) GHS09 (Env. Hazard) Organic->Labeling Aqueous->Labeling Containment Secondary Containment & Storage (< 25°C) Labeling->Containment EHS EH&S Collection Containment->EHS Incineration High-Temperature Incineration EHS->Incineration

Workflow for the segregation, labeling, and disposal of 9-oxabicyclo[4.2.1]nonan-2-one waste streams.

References

  • 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories , Occupational Safety and Health Administration (OSHA).[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste , Environmental Protection Agency (EPA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council (The National Academies Press).[Link]

Sources

Handling

Personal protective equipment for handling 9-oxabicyclo[4.2.1]nonan-2-one

As a Senior Application Scientist, I frequently consult with early-discovery laboratories that underestimate the handling requirements of specialized bicyclic compounds. 9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with early-discovery laboratories that underestimate the handling requirements of specialized bicyclic compounds. 9-oxabicyclo[4.2.1]nonan-2-one (CAS: 19740-78-4) is a highly valuable bicyclic ketone featuring an ether linkage, often utilized as a rigid scaffold in complex organic synthesis and drug discovery. However, its unique physicochemical properties demand stringent, causally-driven safety protocols.

This guide provides a self-validating framework for safely managing this compound, ensuring that every operational step inherently verifies your safety.

Mechanistic Hazard Profile: The "Why" Behind the Risk

To handle a chemical safely, you must understand the molecular causality of its hazards. The risks associated with 9-oxabicyclo[4.2.1]nonan-2-one stem directly from its architecture:

  • Electrophilic & Solvating Power (H315, H319): The strained cyclic ketone acts as a potent electrophile, while the oxa-bridge provides hydrogen-bond accepting capabilities. This dual nature allows the molecule to act similarly to a polar aprotic solvent. It can easily penetrate biological membranes, strip epidermal lipids, and cause acute skin and severe eye irritation[1].

  • Volatility & Respiratory Risk (H335): With a molecular weight of 140.18 g/mol and a rigid bicyclic framework, it exhibits sufficient vapor pressure at ambient temperatures to act as a respiratory irritant. Inhalation of its vapors can cause mucosal inflammation[1].

  • Environmental Toxicity (H402, H412): The stable bicyclic ether core resists rapid biodegradation, posing long-term hazards to aquatic ecosystems.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for cyclic ketones. demonstrates that ketones rapidly permeate standard nitrile, often breaking through in under 15 minutes[2].

PPE CategoryRecommended EquipmentMechanistic Justification & Quantitative Data
Hand Protection (Primary) Butyl Rubber Gloves (14–32 mil)Butyl rubber provides a highly cross-linked, non-polar barrier that resists the solvating power of ketones, offering >4 hours of breakthrough resistance[2].
Hand Protection (Transient) Double-gloved Heavy NitrileAcceptable only for brief (<5 min) transfers. Breakthrough occurs rapidly (<15 min ); outer gloves must be removed immediately upon splash contact[3].
Eye Protection ANSI Z87.1 Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent vapor-phase ocular irritation and liquid capillary action.
Body Protection Flame-Resistant (FR) Lab CoatProtects against potential flammability inherent to volatile organic ketones.
Engineering Control Fume HoodCaptures volatile ketone emissions. Must maintain a face velocity of 80–120 fpm [4].

Self-Validating Operational Workflow

Do not just follow procedural steps; verify them. This protocol ensures each action validates the safety of the subsequent step.

Step 1: Environmental Validation

  • Action: Activate the fume hood and set the sash to the designated working height.

  • Validation: Tape a Kimwipe to the bottom of the sash. It should pull inward steadily. Causality: Do not open the chemical container if the tissue drops; this proves vapor capture is inactive, risking immediate respiratory exposure.

Step 2: PPE Verification

  • Action: Inspect butyl rubber gloves for micro-punctures prior to donning.

  • Validation: Trap air in the glove and roll the cuff tightly; listen and feel for escaping air. A compromised glove acts as an occlusive dressing, trapping the ketone against the skin and accelerating dermal absorption.

Step 3: Chemical Transfer

  • Action: Handle the neat liquid using a glass gas-tight syringe or a dedicated glass pipette. Avoid standard plastic pipette tips.

  • Validation/Causality: The ketone moiety can leach plasticizers from standard polypropylene tips. Using glass ensures the structural integrity of your transfer equipment and prevents contamination of your early-discovery sample.

Step 4: Decontamination

  • Action: Rinse all glass transfer equipment with acetone, followed by water, inside the fume hood.

  • Validation: The absence of the distinct, sharp ketone odor confirms the removal of residual 9-oxabicyclo[4.2.1]nonan-2-one.

Spill Response & Disposal Plan

If a breach in containment occurs, immediate, causally-sound action is required.

Minor Spill (<50 mL):

  • Contain: Surround the spill with a non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Do not use paper towels. Paper drastically increases the surface area of the liquid, accelerating vaporization and overwhelming the hood's exhaust capacity.

  • Absorb: Sweep the absorbed mixture using a non-sparking tool to prevent ignition of concentrated vapors.

  • Validate: Wipe the area with a mild soap solution to break down residual organic films.

Disposal:

  • Route all waste (including contaminated vermiculite and gloves) to Halogen-Free Organic Waste containers.

  • Causality: Mixing cyclic ketones with halogenated waste or strong oxidizers (like nitric acid waste) can trigger exothermic runaway reactions[5].

Operational Logic Visualization

G Start Initiate Handling of 9-Oxabicyclo[4.2.1]nonan-2-one PPE Don PPE: Butyl Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (>80 fpm face velocity) PPE->Hood Execute Execute Reaction/Transfer (Use Glass Syringes) Hood->Execute SpillDecision Spill Occurred? Execute->SpillDecision MinorSpill Minor Spill Protocol: Absorb with Vermiculite SpillDecision->MinorSpill Yes (<50mL) MajorSpill Major Spill Protocol: Evacuate & Call EHS SpillDecision->MajorSpill Yes (>50mL) Disposal Dispose as Halogen-Free Organic Waste SpillDecision->Disposal No MinorSpill->Disposal

Workflow for handling 9-oxabicyclo[4.2.1]nonan-2-one and spill response.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment: Glove Selection Chart (Table 4)." U.S. Department of Labor.[Link]

Sources

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